Product packaging for L-Leucine-2-13C(Cat. No.:CAS No. 201612-66-0)

L-Leucine-2-13C

Cat. No.: B1603367
CAS No.: 201612-66-0
M. Wt: 132.17 g/mol
InChI Key: ROHFNLRQFUQHCH-IJPZVAHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid L-Leucine, with 99% isotopic enrichment at the C-2 position . This compound has a molecular formula of C5¹³CH13NO2 and a molecular weight of 132.17 . It is a critical reagent in biomedical research, enabling precise tracking and quantification in complex biological systems. Its primary applications include metabolic research, where it is used to study protein synthesis rates, turnover, and assimilation in humans and other animals via breath test techniques and mass spectrometry . In metabolomics, it serves as a tracer to elucidate the role of leucine in lipid metabolism, insulin sensitivity, and the mitochondrial function of skeletal muscle and adipose tissue . Furthermore, it is an essential tool in biomolecular NMR spectroscopy, where the 13C label provides a distinct signal for studying protein structure, dynamics, and interactions without interfering with natural activity . The research value of this compound is rooted in the pivotal biological role of its unlabeled counterpart. Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway . By binding to regulatory proteins like Rag GTPase, leucine stimulates mTORC1, which subsequently phosphorylates key downstream targets such as S6K1 and 4E-BP1 to initiate mRNA translation and protein synthesis . This mechanism is fundamental to studies investigating muscle growth, the prevention of sarcopenia, and the development of therapeutic strategies for metabolic diseases like type 2 diabetes and obesity . The labeled form allows researchers to dissect these mechanisms with high specificity, distinguishing newly synthesized proteins and tracking the metabolic fate of the leucine carbon skeleton.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1603367 L-Leucine-2-13C CAS No. 201612-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methyl(213C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-IJPZVAHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[13C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583883
Record name L-(2-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201612-66-0
Record name L-(2-~13~C)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Leucine-2-13C: A Technical Guide for Metabolic Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA), L-leucine. In this molecule, the carbon atom at the second position (alpha-carbon) is replaced with its heavier, non-radioactive isotope, carbon-13 (¹³C). This isotopic labeling makes this compound an invaluable tool in metabolic research and drug development, primarily serving as a tracer to investigate a variety of biological processes. Its chemical inertness and indistinguishability from unlabeled leucine by biological systems allow for the precise tracking of leucine's metabolic fate without perturbing the system under study.

This technical guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and clinical research who are interested in utilizing stable isotope tracers to elucidate metabolic pathways and quantify protein dynamics.

Core Properties and Applications

This compound is predominantly used in two main capacities: as a metabolic tracer to quantify protein synthesis and breakdown, and as an internal standard for the accurate quantification of leucine in biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

A key area of research involving this compound is the study of the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine is a potent activator of mTORC1 (mTOR complex 1), a central regulator of cell growth, proliferation, and protein synthesis.[2] By using this compound, researchers can trace the uptake and incorporation of leucine into newly synthesized proteins, providing a dynamic measure of mTORC1 activity in response to various stimuli.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies that have utilized this compound and other isotopically labeled leucine tracers to measure protein synthesis rates and other metabolic parameters.

Table 1: Muscle Protein Fractional Synthesis Rate (FSR) in Humans

ConditionTracerFSR (%/h)Subject GroupReference
Postabsorptive (Fasting)L-[1-¹³C]leucine0.055 ± 0.008Healthy Men[3]
Mixed Amino Acid InfusionL-[1-¹³C]leucine0.074 ± 0.021Healthy Men[3]
Postabsorptive (Fasting)L-[1-¹³C]leucine0.043 ± 0.002Healthy Men[4]
Leucine FloodL-[1-¹³C]leucine0.060 ± 0.005Healthy Men
Control Diet (Fed)L-[1-¹³C]phenylalanine0.053 ± 0.009Elderly Men
Leucine-Supplemented Diet (Fed)L-[1-¹³C]phenylalanine0.083 ± 0.008Elderly Men

Table 2: Whole-Body Leucine Kinetics in Humans

ParameterConditionTracerRate (μmol·kg⁻¹·h⁻¹)Reference
Leucine Appearance (Protein Breakdown)FastingL-[1-¹³C]leucine121 ± 8
Leucine Appearance (Protein Breakdown)Amino Acid InfusionL-[1-¹³C]leucine106 ± 7
Leucine OxidationFastingL-[1-¹³C]leucine18 ± 3
Leucine OxidationAmino Acid InfusionL-[1-¹³C]leucine34 ± 5
Non-oxidative Leucine Disappearance (Protein Synthesis)FastingL-[1-¹³C]leucine104 ± 6
Non-oxidative Leucine Disappearance (Protein Synthesis)Amino Acid InfusionL-[1-¹³C]leucine117 ± 8

Experimental Protocols

Measurement of Muscle Protein Synthesis in Humans using Primed, Continuous Infusion of L-[1-¹³C]leucine

This protocol is a widely used method to determine the fractional synthesis rate (FSR) of muscle protein in vivo.

a. Subject Preparation:

  • Subjects should fast overnight (8-12 hours) prior to the study.

  • A catheter is inserted into an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

b. Tracer Infusion:

  • A priming dose of L-[1-¹³C]leucine (e.g., 1 mg/kg) is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pool.

  • Immediately following the prime, a continuous infusion of L-[1-¹³C]leucine (e.g., 1 mg/kg/h) is maintained for the duration of the experiment (typically 4-6 hours).

c. Sample Collection:

  • Blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC).

  • Muscle biopsies are obtained from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

d. Sample Analysis:

  • Plasma samples are deproteinized, and the isotopic enrichment of leucine and KIC is determined by gas chromatography-mass spectrometry (GC-MS).

  • Muscle tissue is homogenized, and the protein is hydrolyzed to its constituent amino acids. The enrichment of L-[1-¹³C]leucine in the protein hydrolysate is measured by GC-MS.

e. Calculation of FSR:

  • The FSR of muscle protein is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

    • E_p1 and E_p2 are the ¹³C enrichments of leucine in muscle protein at the first and second biopsies, respectively.

    • E_precursor is the average ¹³C enrichment of the precursor pool (plasma KIC is often used as a surrogate for intracellular leucyl-tRNA enrichment) over the infusion period.

    • t is the time in hours between the two biopsies.

Stable Isotope Tracing in Cell Culture for Metabolic Flux Analysis

This protocol outlines a general workflow for using this compound to trace metabolic pathways in cultured cells.

a. Cell Culture and Labeling:

  • Cells are cultured in a medium that allows for the precise control of nutrient composition.

  • For the labeling experiment, the standard medium is replaced with a medium containing this compound at a known concentration.

  • The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady-state.

b. Metabolite Extraction:

  • After the labeling period, the culture medium is rapidly removed, and the cells are washed with an ice-cold saline solution.

  • Metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

  • The cell extract is then centrifuged to pellet cellular debris, and the supernatant containing the metabolites is collected.

c. Sample Analysis:

  • The isotopic enrichment of leucine and its downstream metabolites in the cell extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) or GC-MS.

d. Data Analysis:

  • The mass isotopologue distribution of the metabolites is determined to trace the flow of the ¹³C label through the metabolic network.

  • Metabolic flux analysis (MFA) software can be used to model the data and quantify the rates of metabolic reactions.

Visualizations

Signaling Pathways and Experimental Workflows

mTORC1_Activation_by_Leucine cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome This compound This compound SLC7A5/SLC3A2 Amino Acid Transporter This compound->SLC7A5/SLC3A2 Uptake Sestrin2 Sestrin2 SLC7A5/SLC3A2->Sestrin2 Sensing GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits RagGTPases RagA/B-RagC/D GATOR1->RagGTPases Inhibits GAP activity mTORC1 mTORC1 RagGTPases->mTORC1 Recruits to Lysosome Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Activates Rheb Rheb Rheb->mTORC1 Activates Tracer_Experiment_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Subject_Fasting Overnight Fasting Catheter_Placement Catheter Placement Subject_Fasting->Catheter_Placement Tracer_Infusion Primed Continuous Infusion of this compound Catheter_Placement->Tracer_Infusion Blood_Sampling Arterialized Blood Sampling Tracer_Infusion->Blood_Sampling Muscle_Biopsy1 Initial Muscle Biopsy Tracer_Infusion->Muscle_Biopsy1 Muscle_Biopsy2 Final Muscle Biopsy Blood_Sampling->Muscle_Biopsy2 Sample_Processing Plasma & Tissue Processing Muscle_Biopsy2->Sample_Processing MS_Analysis GC-MS/LC-MS Analysis Sample_Processing->MS_Analysis Data_Calculation Calculate FSR MS_Analysis->Data_Calculation

References

L-Leucine-2-13C Stable Isotope Tracer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Leucine-2-13C as a stable isotope tracer in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to design, execute, and interpret studies utilizing this powerful tool for investigating protein metabolism, cellular signaling, and metabolic flux.

Introduction to this compound Tracing

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and cellular signaling, most notably through the activation of the mTORC1 pathway. The use of L-Leucine labeled with the stable isotope carbon-13 at the second carbon position (this compound) allows for the precise tracking of leucine's metabolic fate within a biological system. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human studies, making them invaluable for clinical research.

When introduced into a biological system, this compound mixes with the endogenous leucine pool and is incorporated into newly synthesized proteins and participates in various metabolic reactions. By employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and isotope-ratio mass spectrometry (IRMS), researchers can measure the enrichment of 13C in various molecules, thereby quantifying the rates of protein synthesis, breakdown, and oxidation.

Core Applications

The versatility of this compound allows for its application in a wide range of research areas:

  • Protein Metabolism: Accurately measuring fractional and absolute rates of protein synthesis in various tissues, including muscle, gut, and liver.

  • Metabolic Flux Analysis (MFA): Quantifying the flow of metabolites through interconnected biochemical pathways.

  • Cell Signaling: Elucidating the mechanisms of nutrient sensing and signaling pathways, particularly the mTORC1 pathway.

  • Drug Development: Assessing the impact of therapeutic interventions on protein metabolism and cellular growth.

  • Nutritional Science: Evaluating the anabolic effects of different nutrients and dietary strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing L-leucine stable isotope tracers to measure muscle protein synthesis under various conditions.

Table 1: Fractional Synthetic Rate (FSR) of Muscle Protein in Humans

ConditionTracerFSR (%/hour)Reference
Post-absorptive (Basal)L-[ring-13C6]phenylalanine0.063 ± 0.004[1]
Post-prandial (Low protein/carbohydrate meal)L-[ring-13C6]phenylalanine0.075 ± 0.006[1]
Post-absorptive (After 2 weeks Leucine supplementation)L-[ring-13C6]phenylalanine0.074 ± 0.007[1]
Post-prandial (After 2 weeks Leucine supplementation)L-[ring-13C6]phenylalanine0.10 ± 0.007[1]
Basal (Healthy Subjects)d9-leucine~0.04[2]
Amino Acid Infusiond9-leucine~0.07

Table 2: Leucine Kinetics in Response to Therapeutic Compounds (Hypothetical Data)

Treatment GroupLeucine Flux (μmol/kg/hr)Leucine Oxidation (μmol/kg/hr)Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/hr)
Vehicle Control120 ± 1525 ± 595 ± 10
Compound A150 ± 2030 ± 7120 ± 13
Compound B90 ± 1220 ± 470 ± 8

Experimental Protocols

This section provides detailed methodologies for key experiments using this compound.

In Vivo Measurement of Muscle Protein Synthesis in Humans

This protocol describes a primed, continuous infusion of a labeled leucine tracer to determine the fractional synthetic rate (FSR) of muscle protein.

Materials:

  • L-[1-13C]leucine (or other suitable labeled leucine tracer)

  • Sterile 0.9% saline

  • Infusion pump

  • Catheters for infusion and blood sampling

  • Muscle biopsy needles

  • Liquid nitrogen

  • Analytical equipment (GC-MS or IRMS)

Procedure:

  • Subject Preparation: Subjects should be fasted overnight. Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand vein, which is heated for arterialized blood sampling.

  • Priming Dose: Administer a priming bolus of the L-[1-13C]leucine tracer to rapidly achieve isotopic equilibrium in the precursor pool. The priming dose is typically calculated based on the infusion rate and the estimated pool size. For a continuous infusion of 0.16 μmol·kg⁻¹·min⁻¹, a priming dose of 9.6 μmol/kg can be used.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of L-[1-13C]leucine at a constant rate (e.g., 0.16 μmol·kg⁻¹·min⁻¹) for the duration of the study (e.g., 10 hours).

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) to monitor plasma tracer enrichment and ensure isotopic steady state.

  • Muscle Biopsies: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at specific time points. For example, biopsies can be taken at 3, 6, and 10 hours after the start of the infusion to calculate protein synthesis over two distinct periods. Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C until analysis.

  • Sample Analysis:

    • Plasma: Deproteinize plasma samples and analyze for tracer enrichment in the free amino acid pool using GC-MS.

    • Muscle Tissue: Homogenize the muscle tissue and separate the intracellular free amino acid pool and the protein-bound amino acid pool. Hydrolyze the protein pellet to release individual amino acids. Determine the 13C-enrichment in both the precursor (intracellular free leucine) and product (protein-bound leucine) pools using GC-MS or GC-C-IRMS.

  • Calculation of Fractional Synthetic Rate (FSR): FSR (%/hour) = (E_p2 - E_p1) / (E_ic * t) * 100 Where:

    • E_p1 and E_p2 are the 13C-enrichments in protein-bound leucine at two time points.

    • E_ic is the average 13C-enrichment in the intracellular free leucine pool between the two time points.

    • t is the time in hours between the two biopsies.

In Vitro Metabolic Flux Analysis in Cultured Cells

This protocol outlines the general steps for conducting a metabolic flux analysis experiment using this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Culture medium deficient in leucine

  • This compound

  • Ice-cold phosphate-buffered saline (PBS)

  • -80°C quenching/extraction solution (e.g., 80% methanol)

  • Cell scrapers

  • Centrifuge

  • Analytical equipment (LC-MS or GC-MS)

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Tracer Incubation:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add the custom culture medium containing a known concentration of this compound and other essential nutrients. The concentration of the labeled leucine should ideally match that of the standard medium.

    • Incubate the cells for a sufficient period to approach isotopic steady state. This duration is cell-line dependent and may range from several hours to a full cell doubling time.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Immediately add the -80°C quenching/extraction solution to the culture plate to halt all enzymatic activity.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Collect the supernatant containing the polar metabolites.

  • Metabolite Analysis: Analyze the isotopic enrichment in leucine and other downstream metabolites using LC-MS or GC-MS.

  • Metabolic Flux Modeling: Utilize specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Visualizations

Signaling Pathway

mTOR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Leucine Leucine This compound->Leucine Uptake mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Tracer_Incorporation Tracer_Incorporation Protein_Synthesis->Tracer_Incorporation

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Study cluster_sample_processing Sample Processing cluster_analysis Analysis Subject_Fasting Overnight Fasting Tracer_Infusion Primed, Continuous This compound Infusion Subject_Fasting->Tracer_Infusion Blood_Sampling Serial Blood Sampling Tracer_Infusion->Blood_Sampling Muscle_Biopsy Muscle Biopsies Tracer_Infusion->Muscle_Biopsy Plasma_Processing Plasma Deproteinization Blood_Sampling->Plasma_Processing Muscle_Homogenization Muscle Homogenization & Fractionation Muscle_Biopsy->Muscle_Homogenization GC_MS_Analysis GC-MS / IRMS Analysis Plasma_Processing->GC_MS_Analysis Protein_Hydrolysis Protein Hydrolysis Muscle_Homogenization->Protein_Hydrolysis Protein_Hydrolysis->GC_MS_Analysis FSR_Calculation FSR Calculation GC_MS_Analysis->FSR_Calculation

Caption: Workflow for in vivo measurement of muscle protein synthesis.

Logical Relationships

Logical_Relationships This compound This compound Precursor_Pool Intracellular Free Leucine Pool This compound->Precursor_Pool Enters Product_Pool Protein-Bound Leucine Pool Precursor_Pool->Product_Pool Incorporation Measurement Mass Spectrometry (13C Enrichment) Precursor_Pool->Measurement Product_Pool->Measurement Quantification Quantification of Protein Synthesis Measurement->Quantification

Caption: Tracing this compound from precursor to product for quantification.

References

An In-depth Technical Guide to L-Leucine-2-13C Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Leucine-2-13C enrichment, a powerful tool in metabolic research and drug development. It details the core principles, experimental methodologies, and data interpretation associated with the use of this stable isotope tracer to investigate protein metabolism and related signaling pathways.

Core Principles of this compound Enrichment

This compound is a non-radioactive, stable isotope-labeled form of the essential branched-chain amino acid (BCAA), L-Leucine.[1][2] In this molecule, the carbon atom at the second position of the leucine backbone is replaced with the heavier 13C isotope. This labeling allows researchers to trace the metabolic fate of leucine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[3][4]

The fundamental principle behind its use is the tracer-tracee concept. By introducing a known amount of the "tracer" (this compound) into a biological system, it mixes with the endogenous, unlabeled "tracee" (12C-Leucine). The subsequent incorporation of the 13C label into newly synthesized proteins and the dilution of the tracer in the free amino acid pool can be measured with high precision using mass spectrometry.[5] These measurements allow for the quantification of key metabolic parameters, including:

  • Protein Synthesis Rates: The rate of incorporation of this compound into tissue or plasma proteins is a direct measure of the fractional synthetic rate (FSR) of those proteins.

  • Protein Breakdown Rates: By measuring the dilution of the isotopic tracer in the plasma or tissue free amino acid pool, the rate of appearance of unlabeled leucine from protein breakdown can be calculated.

  • Leucine Oxidation: The appearance of 13CO2 in expired air following the administration of L-[1-13C]-leucine provides a measure of whole-body leucine oxidation.

  • Metabolic Flux Analysis (MFA): this compound can be used as a tracer in 13C-MFA studies to map the flow of carbon through various metabolic pathways.

Leucine is of particular interest in metabolic research due to its pivotal role in stimulating protein synthesis through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.

Key Signaling Pathways

Leucine acts as a critical signaling molecule, directly activating the mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.

mTOR_Pathway cluster_rag Rag GTPase Complex Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 (GAP) GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP GATOR1->RagA_B_GTP hydrolyzes GTP mTORC1 mTORC1 RagA_B_GTP->mTORC1 recruits & activates RagC_D_GDP RagC/D-GDP RagC_D_GDP->mTORC1 Ragulator Ragulator Ragulator->RagA_B_GTP Ragulator->RagC_D_GDP S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis promotes

Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

The two primary in vivo methods for studying protein metabolism using this compound are the primed, continuous infusion technique and the flooding dose method.

Primed, Continuous Infusion Method

This method is designed to achieve and maintain a steady-state isotopic enrichment in the plasma and tissue free amino acid pools.

Objective: To measure whole-body and tissue-specific protein synthesis, breakdown, and leucine oxidation over several hours.

Protocol Steps:

  • Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight.

  • Catheter Placement: Two intravenous catheters are placed, one for tracer infusion and one for blood sampling from a contralateral heated hand vein ("arterialized" venous blood).

  • Priming Dose: A priming dose of L-[1-13C]leucine and often NaH13CO3 (to prime the bicarbonate pool) is administered as a bolus injection to rapidly achieve isotopic equilibrium.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-[1-13C]leucine is started and maintained at a constant rate for several hours (typically 4-10 hours).

  • Sample Collection:

    • Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion period.

    • Breath Samples: Expired air is collected to measure the enrichment of 13CO2 for the determination of leucine oxidation.

    • Tissue Biopsies: For tissue-specific measurements, muscle or other tissue biopsies are taken at the beginning and end of the steady-state period.

  • Sample Processing and Analysis: Plasma is separated from blood, and both plasma and tissue samples are processed to isolate free amino acids and protein-bound amino acids. Isotopic enrichment is determined by mass spectrometry.

Flooding Dose Method

This technique involves the administration of a large bolus of L-Leucine containing the 13C tracer. The goal is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma, intracellular, and aminoacyl-tRNA pools, which is a potential limitation of the continuous infusion method.

Objective: To obtain a rapid measurement of tissue protein synthesis, particularly in muscle.

Protocol Steps:

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically studied after an overnight fast.

  • Baseline Biopsy: A baseline muscle biopsy is taken.

  • Flooding Dose Administration: A large bolus of L-[1-13C]leucine (e.g., 0.05 g/kg body weight) is injected intravenously over a short period.

  • Blood Sampling: Blood samples are taken frequently in the period immediately following the injection to monitor the plasma tracer enrichment.

  • Final Biopsy: A second muscle biopsy is taken at a defined time point after the flooding dose (e.g., 90 minutes).

  • Sample Processing and Analysis: Muscle tissue is processed to determine the incorporation of 13C-leucine into the protein-bound pool. Plasma samples are analyzed to determine the precursor pool enrichment over time.

Experimental Workflows

The following diagrams illustrate the general workflows for a primed, continuous infusion study and the subsequent sample analysis.

Primed_Infusion_Workflow Start Start: Subject Preparation (Fasting, Catheterization) Prime Administer Priming Dose (L-[1-13C]Leucine & NaH13CO3) Start->Prime Infuse Start Continuous Infusion of L-[1-13C]Leucine Prime->Infuse Sample Collect Samples at Steady State (Blood, Breath, Biopsies) Infuse->Sample Process Sample Processing (Plasma separation, Tissue homogenization) Sample->Process Analyze Mass Spectrometry Analysis (GC-MS / LC-MS / IRMS) Process->Analyze Calculate Data Calculation (FSR, Breakdown, Oxidation) Analyze->Calculate End End Calculate->End

Workflow for a primed, continuous infusion experiment.

Sample_Analysis_Workflow Sample Biological Sample (Plasma or Tissue Homogenate) Hydrolysis Protein Hydrolysis (e.g., 6N HCl) Sample->Hydrolysis Purification Amino Acid Purification (e.g., Ion Exchange) Hydrolysis->Purification Derivatization Derivatization for GC-MS (e.g., MTBSTFA) Purification->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Isotopic Enrichment Data GCMS->Data

General workflow for sample preparation and analysis.

Data Presentation and Interpretation

The primary outcome of these experiments is the measurement of isotopic enrichment, which is then used to calculate kinetic parameters.

Calculation of Fractional Synthetic Rate (FSR)

The FSR of a protein is calculated using the following general formula:

FSR (%/hour) = [ (E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1)) ] * 100

Where:

  • E_p(t2) and E_p(t1) are the enrichments of 13C-Leucine in the protein-bound pool at times t2 and t1, respectively.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma keto-isocaproate (KIC) or intracellular free leucine) between t1 and t2.

  • (t2 - t1) is the time interval between the two tissue samples in hours.

Quantitative Data Summary

The following tables summarize typical quantitative data from human studies using L-[1-13C]leucine.

Table 1: Typical Parameters for Primed, Continuous Infusion Studies in Humans

ParameterTypical ValueUnitReference
Priming Dose (Leucine)1.5 - 9.6mg/kg or µmol/kg
Infusion Rate (Leucine)1.5 - 0.16mg/kg/h or µmol/kg/min
Infusion Duration4 - 10hours
Plasma KIC Enrichment~77% of plasma leucine%

Table 2: Representative Fractional Synthetic Rates (FSR) in Humans

TissueConditionFSR (%/hour)MethodReference
Quadriceps MusclePost-absorptive0.055 ± 0.008Continuous Infusion
Quadriceps MuscleAmino Acid Infusion0.074 ± 0.021Continuous Infusion
Quadriceps MusclePost-absorptive~0.046 (1.1%/day)Continuous Infusion
Quadriceps MusclePost-absorptive~0.075 (1.8%/day)Flooding Dose
Ileal MucosaControl0.62 ± 0.06Continuous Infusion
Ileal MucosaPost-surgery1.11 ± 0.14Continuous Infusion

Table 3: Whole-Body Leucine Kinetics in Humans (Post-absorptive)

ParameterTypical ValueUnitReference
Leucine Turnover75 - 121µmol/kg/h
Leucine Oxidation11.5 - 18µmol/kg/h
Protein Synthesis104µmol/kg/h
Protein Breakdown121µmol/kg/h

Applications in Drug Development

The use of this compound enrichment is valuable in the development of new therapeutics, particularly those targeting metabolic diseases, muscle wasting disorders, and cancer. Key applications include:

  • Assessing the efficacy of anabolic agents: Determining whether a new drug can stimulate muscle protein synthesis.

  • Investigating mechanisms of drug action: Understanding how a compound affects protein turnover and related metabolic pathways.

  • Evaluating nutritional interventions: Quantifying the impact of specialized diets or supplements on protein metabolism.

  • Pharmacodynamic studies: Linking drug exposure to a metabolic response (i.e., changes in protein synthesis).

Conclusion

This compound enrichment is a robust and versatile technique for the quantitative assessment of protein metabolism in both preclinical and clinical research. By providing detailed insights into the dynamics of protein synthesis, breakdown, and amino acid oxidation, it serves as an indispensable tool for researchers and drug developers seeking to understand and modulate these fundamental physiological processes. The choice between the primed, continuous infusion and flooding dose methodologies depends on the specific research question and the desired balance between temporal resolution and the accuracy of precursor pool definition. Careful experimental design and sophisticated analytical techniques are paramount to obtaining high-quality, interpretable data.

References

L-Leucine-2-13C for Studying Protein Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of L-Leucine-2-13C as a stable isotope tracer for quantifying protein synthesis in both preclinical and clinical research. We delve into the core principles of stable isotope methodology, detail established experimental protocols, present quantitative data from key studies, and illustrate the critical signaling pathways involved. This document is intended to serve as a practical resource for researchers designing and implementing studies to measure protein synthesis rates, a fundamental process in cellular growth, maintenance, and therapeutic response.

Introduction: The Central Role of Protein Synthesis

Protein synthesis is a fundamental biological process essential for cell growth, proliferation, and maintenance. The ability to accurately quantify the rate of protein synthesis is crucial for understanding the pathophysiology of numerous diseases, including cancer, metabolic disorders, and muscle wasting conditions. Furthermore, in the realm of drug development, assessing the impact of novel therapeutics on protein synthesis provides invaluable insights into their mechanism of action and efficacy.

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a substrate for protein synthesis but also as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[1][2][3] The use of stable, non-radioactive isotopes of leucine, such as this compound, allows for the safe and precise measurement of protein synthesis rates in vivo.[4] This guide will provide a detailed exploration of the theory and application of this compound for this purpose.

Principles of Stable Isotope Tracing with this compound

The fundamental principle behind using this compound to measure protein synthesis is the "tracer-tracee" concept. The naturally abundant, unlabeled L-Leucine is the "tracee," while the administered this compound is the "tracer." By introducing a known amount of the tracer into a biological system, it becomes incorporated into newly synthesized proteins. The rate of this incorporation is directly proportional to the rate of protein synthesis.

The enrichment of this compound in both the precursor pool (the free amino acid pool available for protein synthesis) and the product (the protein-bound amino acid pool) is measured over time using mass spectrometry.[5] From these measurements, the fractional synthetic rate (FSR) of a specific protein or a mixed protein pool can be calculated. FSR represents the percentage of the protein pool that is newly synthesized per unit of time (e.g., % per hour).

The formula for calculating FSR is:

FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

  • E_p2 is the enrichment of this compound in the protein-bound pool at the end of the study.

  • E_p1 is the enrichment of this compound in the protein-bound pool at the beginning of the study.

  • E_precursor is the average enrichment of this compound in the precursor pool over the study period.

  • t is the duration of the tracer incorporation in hours.

L-Leucine and the mTOR Signaling Pathway

L-Leucine is a potent activator of the mTOR signaling pathway, a critical cascade that regulates protein synthesis. Understanding this pathway is essential for interpreting data from this compound tracer studies. Leucine's anabolic effects are primarily mediated through the activation of mTOR Complex 1 (mTORC1). This activation leads to the phosphorylation and activation of downstream effectors, including S6 Kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein.

mTOR_Signaling_Pathway Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases Insulin Insulin/ Growth Factors PI3K_Akt PI3K-Akt Pathway Insulin->PI3K_Akt mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Phosphorylates (inactivating) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes PI3K_Akt->mTORC1 Activates

L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Experimental Protocols

Two primary methods are employed for administering this compound to measure protein synthesis in vivo: the primed, continuous infusion technique and the flooding dose method.

Primed, Continuous Infusion

This method aims to achieve and maintain a steady-state isotopic enrichment of this compound in the plasma and, by extension, the intracellular precursor pool.

Methodology:

  • Subject Preparation: Subjects are typically studied after an overnight fast. Catheters are inserted for tracer infusion and blood sampling.

  • Priming Dose: A "priming" bolus of this compound is administered to rapidly raise the plasma enrichment to the desired steady-state level. A common priming dose is around 7.5 µmol/kg.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound is initiated and maintained for several hours. A typical infusion rate is in the range of 0.06 to 0.16 µmol/kg/min.

  • Tissue and Blood Sampling: A baseline tissue biopsy is often taken before the infusion begins. Blood samples are collected at regular intervals throughout the infusion to confirm isotopic steady state. A final tissue biopsy is taken at the end of the infusion period.

Primed_Continuous_Infusion Start Start Baseline_Biopsy Baseline Tissue Biopsy Start->Baseline_Biopsy Priming_Dose Administer Priming Dose Baseline_Biopsy->Priming_Dose Continuous_Infusion Start Continuous Infusion Priming_Dose->Continuous_Infusion Blood_Sampling Periodic Blood Sampling Continuous_Infusion->Blood_Sampling During Infusion Final_Biopsy Final Tissue Biopsy Continuous_Infusion->Final_Biopsy End of Infusion Blood_Sampling->Continuous_Infusion End End Final_Biopsy->End

Workflow for the primed, continuous infusion protocol.
Flooding Dose Method

The flooding dose technique involves administering a large bolus of L-Leucine containing the this compound tracer. The rationale is to "flood" the free amino acid pools, thereby minimizing the difference in isotopic enrichment between the plasma and the intracellular space.

Methodology:

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically fasted, and access for injection and sampling is established.

  • Baseline Sampling: A baseline tissue biopsy is collected.

  • Flooding Dose Administration: A large bolus of L-Leucine, enriched with this compound, is injected intravenously. A typical dose is around 0.05 g/kg body weight.

  • Timed Sampling: Blood samples are taken at several time points after the injection. A final tissue biopsy is taken after a specific incorporation period, often around 90 minutes.

Flooding_Dose_Workflow Start Start Baseline_Biopsy Baseline Tissue Biopsy Start->Baseline_Biopsy Flooding_Dose Administer Flooding Dose Baseline_Biopsy->Flooding_Dose Timed_Sampling Timed Blood & Final Tissue Sampling Flooding_Dose->Timed_Sampling Post-Injection End End Timed_Sampling->End

Workflow for the flooding dose protocol.

Sample Preparation and Analysis

Accurate measurement of this compound enrichment is critical for reliable FSR calculations. This requires meticulous sample preparation and sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation Protocol:

  • Protein Precipitation: For plasma samples, proteins are precipitated, typically with an acid like perchloric acid, to separate the free amino acid pool.

  • Tissue Homogenization: Tissue samples are homogenized to release intracellular contents.

  • Protein Hydrolysis: The protein pellet from tissue homogenates is hydrolyzed to its constituent amino acids, commonly using 6M hydrochloric acid at elevated temperatures.

  • Amino Acid Purification: The amino acids in the hydrolysate and the plasma supernatant are purified, often using cation-exchange chromatography.

  • Derivatization (for GC-MS): For GC-MS analysis, the purified amino acids are chemically modified (derivatized) to increase their volatility.

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing derivatized amino acids. The gas chromatograph separates the amino acids, and the mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the quantification of the 13C-labeled and unlabeled leucine.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS can often analyze underivatized amino acids, simplifying sample preparation. It offers high sensitivity and specificity.

Quantitative Data Presentation

The following tables summarize representative data on muscle protein fractional synthetic rates (FSR) obtained using L-Leucine tracers under various physiological conditions.

Table 1: Basal Muscle Protein FSR in Humans

Study PopulationTracer MethodFSR (%/h)Reference
Healthy Young Men[1-13C]Leucine Flooding Dose0.081 ± 0.005
Healthy Young Men & Women[1,2-13C2]Leucine Continuous Infusion0.050 ± 0.011
Healthy Older Adults[5,5,5-2H3]Leucine Continuous Infusion0.063 ± 0.005

Table 2: Effect of Nutritional Intervention on Muscle Protein FSR in the Elderly

InterventionFSR (%/h)Reference
Control Diet0.053 ± 0.009
Leucine-Supplemented Diet0.083 ± 0.008

Table 3: Muscle Protein FSR at Rest and Post-Exercise

ConditionMuscleFSR (%/h)Reference
RestVastus Lateralis0.085 ± 0.004
Post-ExerciseVastus Lateralis0.109 ± 0.005
RestSoleus0.094 ± 0.008
Post-ExerciseSoleus0.122 ± 0.005

Conclusion and Future Directions

The use of this compound as a stable isotope tracer provides a powerful and safe method for the quantitative assessment of protein synthesis in both research and drug development settings. The choice between the primed, continuous infusion and flooding dose techniques depends on the specific research question and available resources. Careful sample preparation and sensitive mass spectrometric analysis are paramount for obtaining accurate and reproducible data.

Future advancements in this field will likely focus on refining analytical techniques to allow for the measurement of synthesis rates of specific proteins from small tissue samples, as well as the development of more sophisticated kinetic models to better understand the complex regulation of protein metabolism. These advancements will continue to enhance our understanding of human physiology and disease and aid in the development of novel therapeutic interventions.

References

An In-Depth Technical Guide on the Role of L-Leucine-2-¹³C in the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is exquisitely sensitive to nutrient availability, particularly to the essential branched-chain amino acid, L-Leucine. Understanding the precise mechanisms by which leucine activates mTOR Complex 1 (mTORC1) is critical for developing therapeutic strategies for a range of diseases, including metabolic disorders and cancer. L-Leucine-2-¹³C, a stable isotope-labeled variant of leucine, serves as an indispensable tool in this endeavor.[1] It functions as a tracer, allowing researchers to follow the metabolic fate of leucine and quantify its impact on protein synthesis and signaling dynamics without perturbing the biological system. This technical guide provides a comprehensive overview of the core mechanisms of leucine sensing, the role of L-Leucine-2-¹³C in elucidating these pathways, detailed experimental protocols, and quantitative data from key studies.

The mTORC1 Signaling Nexus: Leucine as a Critical Input

mTORC1 integrates signals from growth factors, energy status, and amino acids to control protein synthesis and other anabolic processes.[2] While growth factors signal through the PI3K-Akt pathway, amino acids, and particularly leucine, utilize a distinct mechanism involving the Rag GTPases.[3][4]

The canonical model of leucine-mediated mTORC1 activation occurs at the lysosomal surface. In the absence of leucine, the GATOR1 complex acts as a GTPase Activating Protein (GAP) for RagA/B, keeping it in an inactive GDP-bound state and thus suppressing mTORC1.[5] The GATOR2 complex, in turn, is inhibited by the Sestrin family of proteins (Sestrin1/2).

Upon leucine influx, the following key events unfold:

  • Leucine Sensing: Leucine directly binds to Sestrin2, causing a conformational change. This binding event disrupts the inhibitory Sestrin2-GATOR2 interaction.

  • GATOR Complex Regulation: The liberated GATOR2 complex is now free to inhibit the GATOR1 complex.

  • Rag GTPase Activation: With GATOR1 inhibited, RagA/B is loaded with GTP, forming an active RagA/B(GTP)-RagC/D(GDP) heterodimer.

  • mTORC1 Recruitment and Activation: The active Rag heterodimer recruits mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase, a downstream effector of the growth factor signaling pathway.

Activated mTORC1 then phosphorylates its canonical downstream targets, p70 Ribosomal S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1), to promote mRNA translation and protein synthesis.

mTORC1_Activation Figure 1. Leucine Sensing and mTORC1 Activation Pathway cluster_lysosome Lysosomal Surface Leucine L-Leucine (Traced by L-Leucine-2-¹³C) Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag Rag GTPases (Inactive) GATOR1->Rag Rag_act Rag GTPases (Active) mTORC1_act mTORC1 (Active) Rag_act->mTORC1_act recruits & activates Rheb Rheb-GTP Rheb->mTORC1_act activates mTORC1 mTORC1 (Inactive) S6K1 p70S6K1 mTORC1_act->S6K1 P BP1 4E-BP1 mTORC1_act->BP1 P Protein_Synth Protein Synthesis (Measured via ¹³C incorporation) S6K1->Protein_Synth promotes BP1->Protein_Synth inhibits Experimental_Workflow Figure 2. Experimental Workflow for ¹³C-Leucine Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Culture (e.g., L6 Myoblasts) B 2. Amino Acid Starvation (Synchronize cells, ~1-2h) A->B C 3. Labeling Add media with L-Leucine-2-¹³C (e.g., 2 mM for 30-60 min) B->C D 4. Cell Lysis Harvest cells in RIPA buffer with protease/phosphatase inhibitors C->D E 5. Protein Hydrolysis Acid hydrolysis (6N HCl, 110°C, 24h) to break proteins into amino acids D->E F 6. Derivatization (e.g., with MTBSTFA for GC-MS) To make amino acids volatile E->F G 7. GC-MS or LC-MS/MS Analysis Separate and detect labeled (M+1) and unlabeled (M+0) Leucine F->G H 8. Data Analysis Calculate Isotopic Enrichment and Fractional Synthetic Rate (FSR) G->H Drug_Dev_Logic Figure 3. Logic for Drug Screening Application Start Stimulate cells with L-Leucine-2-¹³C Treat Treat with Test Compound Start->Treat Measure Measure ¹³C Incorporation (Protein Synthesis Rate) Treat->Measure Decision Is Synthesis Rate Reduced vs. Control? Measure->Decision Result_pos Conclusion: Compound is a potential mTORC1 inhibitor Decision->Result_pos Yes Result_neg Conclusion: Compound is not an effective mTORC1 inhibitor Decision->Result_neg No

References

An Introductory Guide to L-Leucine-2-13C Applications for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Applications of L-Leucine-2-13C

This compound is a stable, non-radioactive isotope-labeled form of the essential branched-chain amino acid L-leucine. Its unique properties make it an invaluable tool in a variety of scientific and clinical research settings, particularly for tracing metabolic pathways and quantifying physiological processes. This guide provides a comprehensive overview of the primary applications of this compound, with a focus on its use in metabolic research, particularly in the study of protein synthesis, and its role in drug development.

Core Applications of this compound

The primary applications of this compound stem from its utility as a metabolic tracer. By introducing this labeled amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its flux through various metabolic pathways.

Metabolic Research: Quantifying Protein Synthesis

A cornerstone application of this compound is the measurement of muscle protein synthesis (MPS) rates. This is crucial for understanding the effects of nutrition, exercise, disease, and therapeutic interventions on muscle mass and function. The fundamental principle involves administering this compound and subsequently measuring its enrichment in tissue proteins.

Two primary experimental protocols are employed for this purpose: the primed constant infusion technique and the flooding dose method.

  • Primed Constant Infusion: This method involves an initial bolus (prime) of this compound to rapidly achieve a steady-state enrichment in the precursor pool, followed by a continuous infusion to maintain this steady state.[1]

  • Flooding Dose: This technique involves the administration of a large bolus of L-leucine containing a known enrichment of this compound.[2][3] This large dose is intended to "flood" the endogenous amino acid pools, thereby minimizing variations in precursor enrichment.[2][3]

The choice between these methods depends on the specific research question and experimental constraints. The primed constant infusion method is often considered the gold standard for measuring MPS over several hours, while the flooding dose technique is useful for measuring synthesis rates over shorter periods.

Metabolic Flux Analysis (MFA)

This compound is also a key tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By tracking the distribution of the ¹³C label from L-leucine into various metabolites, researchers can construct a detailed map of cellular metabolism. This is particularly valuable in fields such as metabolic engineering, cancer research, and the study of metabolic diseases.

Drug Development and Clinical Trials

In the realm of drug development, this compound serves as a valuable internal standard for quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to endogenous leucine, combined with its distinct mass, allows for precise and accurate quantification of leucine and related compounds in biological samples. This is critical for pharmacokinetic and pharmacodynamic studies.

Data Presentation: Quantitative Insights into Muscle Protein Synthesis

The following tables summarize quantitative data from various studies that have utilized L-Leucine-2-¹³C (or other isotopic tracers of leucine/amino acids) to measure muscle protein synthesis rates under different conditions. These tables provide a snapshot of the types of quantitative data that can be obtained using these tracer methodologies.

Condition Tracer Fractional Synthesis Rate (FSR) (%/day) Reference
Postabsorptive Young MenL-[1-¹³C]leucine (Flooding Dose)1.95 ± 0.12
Postabsorptive Healthy SubjectsL-[1-¹³C]leucine (Continuous Infusion)1.1
Postabsorptive Healthy SubjectsL-[1-¹³C]leucine (Flooding Dose)1.8 ± 0.65
Postabsorptive Healthy SubjectsL-[1-¹³C]phenylalanine (Flooding Dose)1.7 ± 0.3

Table 1: Muscle Protein Synthesis Rates in the Postabsorptive State. This table presents FSR values determined in healthy individuals after an overnight fast, using different tracer administration protocols.

Condition Tracer Fractional Synthesis Rate (FSR) (%/h) Reference
Older Adults (Basal)[5,5,5-²H₃]leucine0.063 ± 0.005
Older Adults (Fed)[5,5,5-²H₃]leucine0.080 ± 0.007
Older Adults (Control Diet, Fed)L-[1-¹³C]phenylalanine0.053 ± 0.009
Older Adults (Leucine-Supplemented Diet, Fed)L-[1-¹³C]phenylalanine0.083 ± 0.008
Healthy Men (Fasted)[ring-¹³C₆]phenylalanine~0.04
Healthy Men (Fed - 6.25g Whey + Leucine)[ring-¹³C₆]phenylalanine~0.08
Healthy Men (Fed - 25g Whey)[ring-¹³C₆]phenylalanine~0.09

Table 2: Effects of Feeding and Leucine Supplementation on Muscle Protein Synthesis. This table showcases the anabolic effect of feeding and supplemental leucine on FSR in different populations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are generalized protocols for key experiments.

Protocol 1: Primed Constant Infusion for Muscle Protein Synthesis
  • Subject Preparation: Subjects typically fast overnight. Catheters are inserted into a forearm vein for tracer infusion and into a hand vein of the contralateral arm, which is heated to obtain arterialized venous blood samples.

  • Priming Dose: A priming bolus of L-[1-¹³C]leucine (e.g., 1 mg/kg body weight) is administered to rapidly raise the plasma enrichment to the desired steady-state level.

  • Constant Infusion: Immediately following the prime, a continuous infusion of L-[1-¹³C]leucine (e.g., 1 mg/kg/h) is initiated and maintained for the duration of the study (typically 3-6 hours).

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion to monitor plasma leucine enrichment and concentration.

  • Muscle Biopsies: Muscle tissue biopsies are obtained, often from the vastus lateralis, at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

  • Sample Processing and Analysis: Plasma and muscle samples are processed to isolate amino acids. The isotopic enrichment of this compound is determined by GC-MS or Isotope Ratio Mass Spectrometry (IRMS).

Protocol 2: Flooding Dose for Muscle Protein Synthesis
  • Subject Preparation: Similar to the primed constant infusion protocol, subjects are typically studied in a postabsorptive state.

  • Baseline Biopsy: A baseline muscle biopsy is often taken before the administration of the tracer.

  • Flooding Dose Administration: A large bolus of L-leucine containing a known enrichment of L-[1-¹³C]leucine (e.g., 0.5 g/kg body weight with 4-10% tracer) is rapidly infused intravenously over a short period (e.g., 10 minutes).

  • Blood Sampling: Blood samples are collected frequently after the infusion to determine the time course of plasma leucine enrichment.

  • Final Biopsy: A second muscle biopsy is taken at a defined time point after the flooding dose (e.g., 60-90 minutes) to measure the incorporation of the tracer into muscle protein.

  • Sample Analysis: Samples are processed and analyzed as described for the primed constant infusion protocol.

Protocol 3: Sample Preparation for GC-MS Analysis of ¹³C-Leucine Enrichment
  • Protein Hydrolysis: Muscle tissue is homogenized, and the protein is precipitated. The protein pellet is then hydrolyzed (e.g., with 6N HCl at 110°C for 24 hours) to release individual amino acids.

  • Amino Acid Purification: The hydrolysate is purified to isolate the amino acid fraction, often using ion-exchange chromatography.

  • Derivatization: The amino acids are chemically modified (derivatized) to make them volatile for GC analysis. A common method is the formation of N-heptafluorobutyryl isobutyl esters or tert-butyldimethylsilyl (tBDMS) derivatives.

  • GC-MS Analysis: The derivatized amino acids are injected into a gas chromatograph coupled to a mass spectrometer. The instrument separates the amino acids, and the mass spectrometer detects the abundance of the ¹³C-labeled and unlabeled leucine, allowing for the calculation of isotopic enrichment.

Mandatory Visualizations

Signaling Pathway: Leucine Activation of mTORC1

Leucine acts as a critical signaling molecule, directly activating the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis.

mTOR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine_ext L-Leucine Leucine_int L-Leucine Leucine_ext->Leucine_int Amino Acid Transporter Sestrin2 Sestrin2 Leucine_int->Sestrin2 GATOR2 GATOR2 Sestrin2->GATOR2 binds to GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity mTORC1_inactive mTORC1 (inactive) Rag_GTP->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb-GTP S6K1 S6K1 mTORC1_active->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1_active->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition released

Caption: Leucine-mediated activation of the mTORC1 signaling pathway, a key regulator of protein synthesis.

Experimental Workflow: L-Leucine-2-¹³C Tracer Study for Muscle Protein Synthesis

This diagram illustrates the typical workflow for a study investigating muscle protein synthesis using a primed constant infusion of L-Leucine-2-¹³C.

Experimental_Workflow cluster_preparation Preparation cluster_infusion Tracer Administration & Sampling cluster_analysis Sample Analysis & Data Interpretation Subject_Prep Subject Preparation (Fasting, Catheterization) Priming_Dose Priming Dose (this compound) Subject_Prep->Priming_Dose Baseline_Biopsy Baseline Muscle Biopsy Subject_Prep->Baseline_Biopsy Constant_Infusion Constant Infusion (this compound) Priming_Dose->Constant_Infusion Blood_Sampling Serial Blood Sampling Constant_Infusion->Blood_Sampling Final_Biopsy Final Muscle Biopsy Constant_Infusion->Final_Biopsy Sample_Processing Sample Processing (Protein Hydrolysis, Derivatization) Blood_Sampling->Sample_Processing Final_Biopsy->Sample_Processing GCMS_Analysis GC-MS Analysis (13C Enrichment) Sample_Processing->GCMS_Analysis FSR_Calculation FSR Calculation GCMS_Analysis->FSR_Calculation

Caption: A typical experimental workflow for measuring muscle protein synthesis using L-Leucine-2-¹³C.

Conclusion

This compound is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its application as a metabolic tracer has significantly advanced our understanding of protein metabolism and cellular physiology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for those looking to incorporate this stable isotope into their research. As analytical techniques continue to improve, the applications of this compound are expected to expand, further elucidating the complexities of biological systems.

References

L-Leucine-2-13C in Metabolic Flux Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing L-Leucine-2-13C in metabolic flux analysis (MFA). It is designed to serve as a core resource for researchers, scientists, and drug development professionals seeking to leverage stable isotope tracers to quantitatively assess metabolic pathways.

Core Principles of this compound in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1] The introduction of a stable, non-radioactive isotope-labeled substrate, such as this compound, allows for the tracing of the labeled carbon atom as it is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the contributions of different metabolic pathways to their production.[1][2]

L-Leucine, an essential branched-chain amino acid (BCAA), plays a central role in protein synthesis and degradation, and its catabolism contributes to the tricarboxylic acid (TCA) cycle.[3] The use of L-Leucine labeled at the second carbon position (this compound) provides a unique tracer to investigate these critical cellular processes.

The fundamental workflow of a 13C-MFA experiment involves several key stages: experimental design, the tracer experiment itself, measurement of isotopic labeling, flux estimation through computational modeling, and statistical analysis.[2]

Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase A Experimental Design (Tracer Selection) B Cell Culture / In Vivo Model Preparation A->B C Introduction of This compound B->C D Sample Collection (Time Points) C->D E Metabolite Extraction D->E F Mass Spectrometry (GC-MS or LC-MS/MS) E->F G Isotopic Enrichment Analysis F->G H Metabolic Model Construction G->H I Flux Estimation (Software Tools) H->I J Statistical Analysis & Model Validation I->J K Quantitative Flux Map J->K Biological Interpretation

A generalized workflow for conducting a metabolic flux analysis experiment using a 13C-labeled tracer.

Applications in Research and Drug Development

The use of this compound in MFA has broad applications across various fields of biomedical research and drug development:

  • Oncology: Cancer cells exhibit altered amino acid metabolism to fuel their rapid proliferation. L-Leucine tracers can be employed to investigate the increased demand for protein synthesis and the contribution of leucine to the energy metabolism of tumors.

  • Metabolic Diseases: Leucine is a key regulator of insulin signaling and glucose homeostasis. Tracing its metabolism can provide insights into the mechanisms of insulin resistance and the metabolic dysregulation observed in diseases like diabetes and obesity.

  • Muscle Physiology and Disease: As a potent stimulator of muscle protein synthesis, L-leucine tracers are invaluable for studying muscle growth, atrophy, and the impact of exercise, nutrition, and various disease states on muscle metabolism.

  • Neurological Disorders: Leucine metabolism in the brain is crucial for protein synthesis and neurotransmitter balance. Isotope tracing can be used to study these processes in the context of neurodegenerative diseases.

  • Drug Discovery and Development: MFA with this compound can be utilized to assess the metabolic effects of drug candidates on cellular pathways. This can help in elucidating mechanisms of action, identifying off-target effects, and understanding drug-induced metabolic reprogramming.

Quantitative Data on Leucine Kinetics

The following tables summarize quantitative data on leucine kinetics from various human studies using stable isotope tracers. These values can serve as a reference for researchers designing and interpreting their own experiments.

Table 1: Leucine Kinetics in Healthy Adults in Fasted vs. Fed States

ParameterFasted State (μmol/kg/h)Fed State (μmol/kg/h)Reference(s)
Leucine Flux/Turnover75.3 ± 4.2 - 98.3 ± 5.0156 ± 16
Leucine Oxidation11.5 ± 0.48 - 13.1 ± 0.9734 ± 3
Non-oxidative Leucine Disposal (Protein Synthesis)63.8 - 85.2 (calculated)170 ± 13
Leucine Release from Protein (Protein Breakdown)~79156 ± 16

Values are presented as mean ± SEM or range. The fed state was achieved through the administration of nutrients.

Table 2: Leucine Kinetics in Response to Varying Dietary Leucine Intake in Healthy Adult Men

Leucine Intake (mg/kg/day)Leucine Flux (μmol/kg/h)Leucine Oxidation (μmol/kg/h)Splanchnic Uptake (% of absorbed leucine)Reference(s)
40145 ± 628 ± 2~25
30134 ± 522 ± 2~28
20121 ± 416 ± 1~32
10108 ± 311 ± 1~37

Values are presented as mean ± SEM.

Table 3: Leucine Metabolism in Clinical Populations

ConditionParameterPatient GroupControl GroupReference(s)
Progressive CancerPlasma Leucine (μmol/L)193 ± 17135 ± 16
Leucine Flux (μmol/kg/h)136 ± 579
Leucine Oxidation (% of injected label in expired CO2)~38~19
Cirrhosis (Fasting)Leucine Flux (μmol/kg/h)102 ± 699 ± 5
Leucine Oxidation (μmol/kg/h)17 ± 216 ± 1
Protein Synthesis (μmol/kg/h)85 ± 583 ± 5
Protein Breakdown (μmol/kg/h)102 ± 699 ± 5

Values are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound for metabolic flux analysis.

In Vivo Human Study: Primed, Continuous Infusion of this compound

This protocol is a generalized procedure and should be adapted based on specific research questions and institutional review board (IRB) guidelines.

Objective: To determine whole-body leucine kinetics (flux, oxidation, and non-oxidative disposal).

Materials:

  • This compound (sterile, pyrogen-free solution)

  • Sodium bicarbonate (NaH13CO3) (for priming the bicarbonate pool)

  • Infusion pumps

  • Catheters for intravenous infusion and blood sampling

  • Breath collection bags or a metabolic cart for expired air collection

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • Freezer (-80°C) for sample storage

Procedure:

  • Subject Preparation: Subjects should fast overnight (10-12 hours) prior to the study. Baseline blood and breath samples are collected.

  • Catheter Placement: Insert an intravenous catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or forearm vein, which may be heated to obtain arterialized venous blood, for blood sampling.

  • Priming Dose: Administer a priming bolus of NaH13CO3 to rapidly label the body's bicarbonate pool. This is followed by a priming bolus of this compound.

  • Continuous Infusion: Immediately after the priming doses, begin a continuous intravenous infusion of this compound at a constant rate for a period of 3-4 hours to allow for isotopic steady state to be reached.

  • Sample Collection:

    • Blood: Collect blood samples at regular intervals (e.g., every 15-30 minutes) during the last 1-2 hours of the infusion period, once isotopic steady state is presumed to be achieved.

    • Breath: Collect expired air samples at the same time points as blood collection to measure 13CO2 enrichment.

  • Sample Processing:

    • Blood: Immediately place blood samples on ice. Centrifuge at 4°C to separate plasma. Aliquot plasma and store at -80°C until analysis.

    • Breath: Transfer breath samples to appropriate containers for isotope ratio mass spectrometry (IRMS) analysis.

  • Analysis: Analyze plasma samples for this compound enrichment and concentration using GC-MS or LC-MS/MS. Analyze breath samples for 13CO2 enrichment using IRMS.

In Vitro Cell Culture Study: this compound Labeling

Objective: To determine the metabolic fate of leucine in cultured cells.

Materials:

  • Cultured cells of interest

  • Standard cell culture medium

  • Custom labeling medium: standard medium lacking unlabeled leucine, supplemented with this compound at a known concentration.

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Liquid nitrogen

  • Extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard medium until they reach the desired confluency (typically 70-80%).

  • Medium Switch: Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound labeling medium.

  • Incubation: Incubate the cells for a predetermined period to allow for isotopic labeling. The duration will depend on the turnover rate of the metabolites of interest and the time to reach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add liquid nitrogen to quench all metabolic activity.

    • Add pre-chilled extraction solvent to the frozen cells.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed at 4°C to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

    • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • Analysis: Reconstitute the dried metabolites in a suitable solvent for GC-MS or LC-MS/MS analysis to determine the isotopic enrichment in downstream metabolites.

Sample Preparation and Analysis by GC-MS

Objective: To measure the enrichment of 13C in leucine and its metabolites in plasma or cell extracts.

Materials:

  • Internal standards (e.g., uniformly labeled 13C amino acids)

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Solvents (e.g., acetonitrile, ethyl acetate)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation:

    • Thaw plasma or reconstituted cell extract samples.

    • Add a known amount of internal standard.

    • Perform protein precipitation (e.g., with sulfosalicylic acid for plasma) and centrifugation.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas.

  • Derivatization:

    • Add the derivatization reagent to the dried sample.

    • Heat the sample (e.g., at 60-100°C for 30-60 minutes) to facilitate the derivatization reaction, which makes the amino acids volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the amino acid derivatives using an appropriate temperature gradient on the GC column.

    • Detect the mass-to-charge ratios (m/z) of the fragments of the derivatized amino acids in the mass spectrometer.

  • Data Analysis:

    • Determine the isotopic enrichment by analyzing the mass isotopomer distribution of the fragments containing the carbon backbone of leucine and its metabolites.

Sample Preparation and Analysis by LC-MS/MS

Objective: To provide an alternative method for measuring 13C enrichment, particularly for non-volatile metabolites.

Materials:

  • Internal standards

  • Solvents for mobile phases (e.g., acetonitrile, water, formic acid)

  • LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Sample Preparation:

    • Similar to GC-MS, perform protein precipitation and extract the metabolites.

    • Dry and reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the metabolites using a gradient of mobile phases.

    • Detect the precursor and product ions of the metabolites of interest using multiple reaction monitoring (MRM) mode for quantification and isotopic enrichment analysis.

  • Data Analysis:

    • Calculate the isotopic enrichment from the relative abundances of the labeled and unlabeled ions.

Mandatory Visualizations

L-Leucine's Role in mTORC1 Signaling

Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.

mTORC1_Pathway Leucine Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis inhibition of inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Simplified diagram of the mTORC1 signaling pathway activated by L-leucine.
Experimental Workflow for In Vivo this compound Infusion Study

This diagram outlines the key steps in a human infusion study to measure whole-body protein turnover.

InVivo_Workflow cluster_preparation Preparation cluster_infusion Infusion cluster_sampling Sampling (Steady State) cluster_analysis Analysis A Subject Fasting & Baseline Samples B Catheter Placement A->B C Priming Dose (NaH13CO3 & this compound) B->C D Continuous Infusion of this compound C->D E Blood Collection D->E F Breath Collection D->F G Plasma Analysis (GC-MS or LC-MS/MS) E->G H Breath Analysis (IRMS) F->H I Kinetic Modeling G->I H->I J Leucine Flux, Oxidation, & Protein Synthesis I->J Results

A typical experimental workflow for an in vivo this compound infusion study.
Logical Relationship of this compound Tracing

This diagram illustrates the logical flow of how this compound is used to derive metabolic flux information.

Logical_Relationship Tracer This compound Metabolic_Pathways Cellular Metabolic Pathways (e.g., Protein Synthesis, TCA Cycle) Tracer->Metabolic_Pathways is introduced into Labeled_Metabolites 13C-Enriched Metabolites Metabolic_Pathways->Labeled_Metabolites produces MS_Analysis Mass Spectrometry (Detection of Mass Isotopomers) Labeled_Metabolites->MS_Analysis are measured by Enrichment_Data Isotopic Enrichment Data MS_Analysis->Enrichment_Data generates Flux_Calculation Computational Flux Calculation Enrichment_Data->Flux_Calculation is input for Metabolic_Model Stoichiometric Metabolic Model Metabolic_Model->Flux_Calculation provides constraints for Flux_Map Quantitative Metabolic Fluxes Flux_Calculation->Flux_Map estimates

The logical flow from tracer input to quantitative metabolic flux output.

References

The Nexus of Discovery: A Technical Guide to 13C Leucine in Amino Acid Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of amino acid metabolism is paramount. L-[1-¹³C]-leucine, a stable, non-radioactive isotope-labeled amino acid, has emerged as a powerful and versatile tracer for elucidating the complexities of protein synthesis, breakdown, and overall amino acid flux in vivo. This in-depth guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of ¹³C leucine, offering a vital resource for those at the forefront of metabolic research and therapeutic development.

The fundamental principle behind using ¹³C leucine lies in its ability to act as a tracer within a biological system. By introducing a known quantity of this "heavy" leucine, researchers can track its incorporation into newly synthesized proteins and its catabolic fate. This allows for the precise quantification of key metabolic rates that are critical in various physiological and pathological states. The analysis of isotopic enrichment in different metabolic pools, primarily through mass spectrometry (MS), provides a quantitative window into the real-time dynamics of protein metabolism.

Core Methodologies: Tracing the Path of Leucine

Two primary experimental protocols have been widely adopted for in vivo human studies using ¹³C leucine: the primed continuous infusion and the flooding dose techniques. Each method offers distinct advantages and is suited for different research questions.

Primed Continuous Infusion

This technique involves an initial bolus injection (prime) of L-[1-¹³C]leucine followed by a constant intravenous infusion over several hours.[1][2][3][4][5] The priming dose helps to rapidly achieve isotopic steady state in the plasma, a condition where the ratio of labeled to unlabeled leucine remains constant. This steady state is crucial for the accurate calculation of metabolic fluxes.

Experimental Protocol: Primed Continuous Infusion of L-[1-¹³C]leucine

  • Subject Preparation: Subjects are typically studied in a postabsorptive state, having fasted overnight.

  • Tracer Preparation: A sterile solution of L-[1-¹³C]leucine is prepared for intravenous infusion. A separate priming dose is also prepared.

  • Infusion: A primed-constant infusion of L-[1-¹³C]leucine is administered intravenously. For example, an infusion rate of 0.16 μmol·kg⁻¹·min⁻¹ with a prime of 9.6 μmol/kg has been used.

  • Blood and Breath Sampling: Arterialized venous blood samples are collected at regular intervals to measure the isotopic enrichment of plasma leucine and its primary metabolite, α-ketoisocaproate (α-KIC). Expired air is also collected to measure the enrichment of ¹³CO₂.

  • Tissue Biopsies (Optional): In studies focusing on specific tissues like muscle, biopsies may be taken before and during the infusion to measure the incorporation of ¹³C leucine into tissue proteins.

  • Sample Analysis: Plasma and tissue samples are analyzed using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS) to determine isotopic enrichment.

Flooding Dose Technique

The flooding dose method involves the injection of a large amount of L-[1-¹³C]leucine, often accompanied by unlabeled leucine. This "floods" the free amino acid pools in both plasma and tissues, aiming to minimize differences in isotopic enrichment between these compartments and more accurately reflect the true precursor pool for protein synthesis.

Experimental Protocol: Flooding Dose of L-[1-¹³C]leucine

  • Subject Preparation: Similar to the continuous infusion method, subjects are typically in a postabsorptive state.

  • Tracer Administration: A large bolus of L-[1-¹³C]leucine is injected intravenously. For instance, a dose of 0.05 g/kg has been used. This is often mixed with a larger amount of unlabeled leucine.

  • Tissue Biopsies: Muscle biopsies are typically taken before the injection and at a set time point after, for example, 90 minutes later, to measure the incorporation of the tracer into protein.

  • Blood Sampling: Blood samples are collected to measure the isotopic enrichment of plasma leucine and α-KIC over the experimental period.

  • Sample Analysis: Isotopic enrichment in protein-bound and free amino acid pools is determined by GC-MS or IRMS.

Quantitative Insights: Deciphering the Data

The data obtained from ¹³C leucine tracer studies allows for the calculation of several key parameters of amino acid and protein metabolism. The following tables summarize representative quantitative data from various studies, providing a comparative overview of metabolic rates under different physiological conditions.

Parameter Condition Value (mean ± SEM) Units Study Reference
Leucine Deamination Fed State (Forearm)388 ± 24nmol (100 ml)⁻¹ min⁻¹
Leucine Reamination Fed State (Forearm)330 ± 23nmol (100 ml)⁻¹ min⁻¹
Protein Synthesis Rate Fed State (Forearm)127 ± 11nmol (100 ml)⁻¹ min⁻¹
Protein Breakdown Rate Fed State (Forearm)87 ± 10nmol (100 ml)⁻¹ min⁻¹
Muscle Protein Synthesis Rate Postabsorptive (Flooding Dose)1.95 ± 0.12%/day
Ileal Protein Fractional Synthetic Rate Postabsorptive (Control)0.62 ± 0.06%/h
Ileal Protein Fractional Synthetic Rate Postoperative1.11 ± 0.14%/h
Whole Body Protein Breakdown Hemodialysis Patients103 ± 19μmol leucine·kg⁻¹·h⁻¹
Whole Body Protein Breakdown Normal Controls106 ± 19μmol leucine·kg⁻¹·h⁻¹
Whole Body Protein Oxidation Hemodialysis Patients20 ± 6μmol leucine·kg⁻¹·h⁻¹
Whole Body Protein Oxidation Normal Controls14 ± 4μmol leucine·kg⁻¹·h⁻¹
Leucine Oxidation (Intrinsically Labeled Casein) Fed State19.3μmol·kg⁻¹·30 min⁻¹
Nonoxidative Leucine Disposal (Intrinsically Labeled Casein) Fed State77μmol·kg⁻¹·30 min⁻¹
Net Protein Synthesis (Intrinsically Labeled Casein) Fed State18.9μmol·kg⁻¹·30 min⁻¹

Visualizing Metabolic Processes

To further clarify the complex interplay of pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Leucine_Metabolism_Pathway cluster_blood Bloodstream cluster_tissue Intracellular Space (e.g., Muscle) 13C_Leucine_Infusion ¹³C Leucine (Tracer Infusion) Plasma_Leucine Plasma ¹³C Leucine Pool 13C_Leucine_Infusion->Plasma_Leucine Intracellular_Leucine Intracellular ¹³C Leucine Pool Plasma_Leucine->Intracellular_Leucine Transport Protein_Synthesis Protein Synthesis Intracellular_Leucine->Protein_Synthesis Leucine_Catabolism Leucine Catabolism Intracellular_Leucine->Leucine_Catabolism Incorporated_Protein ¹³C Labeled Protein Protein_Synthesis->Incorporated_Protein alpha_KIC α-Ketoisocaproate (α-KIC) Leucine_Catabolism->alpha_KIC CO2_Production ¹³CO₂ Production alpha_KIC->CO2_Production Expired_Air Expired ¹³CO₂ CO2_Production->Expired_Air Exhalation

Caption: Metabolic fate of ¹³C leucine tracer.

Experimental_Workflow cluster_infusion Primed Continuous Infusion Protocol cluster_flooding Flooding Dose Protocol A1 Subject Fasting A2 Priming Bolus of ¹³C Leucine A1->A2 A3 Start Continuous Infusion A2->A3 A4 Collect Blood & Breath Samples (at steady state) A3->A4 A5 Optional: Tissue Biopsy A4->A5 A6 Mass Spectrometry Analysis A4->A6 A5->A6 B1 Subject Fasting B2 Baseline Tissue Biopsy B1->B2 B3 Administer Flooding Dose of ¹³C Leucine B2->B3 B4 Collect Blood Samples B3->B4 B5 Final Tissue Biopsy B3->B5 (e.g., after 90 min) B6 Mass Spectrometry Analysis B4->B6 B5->B6

Caption: Workflow of ¹³C leucine experimental protocols.

Applications in Drug Development and Clinical Research

The ability to quantitatively assess protein metabolism makes ¹³C leucine a valuable tool in drug development. For instance, it can be used to evaluate the anabolic or catabolic effects of new therapeutic agents on muscle and other tissues. In clinical research, this tracer technique is instrumental in understanding the metabolic derangements associated with various diseases, such as cancer, chronic kidney disease, and metabolic syndrome. For example, studies in colon cancer patients have used L-[1-¹³C]leucine to demonstrate a net protein retention in tumors compared to a protein loss in peripheral tissue.

Conclusion

The use of ¹³C leucine as a metabolic tracer provides a robust and reliable method for investigating the intricate dynamics of amino acid metabolism. The detailed experimental protocols and the wealth of quantitative data that can be generated offer unparalleled insights into protein synthesis, breakdown, and oxidation. For researchers and drug development professionals, mastering these techniques is essential for advancing our understanding of metabolic regulation and for the development of novel therapeutic interventions targeting metabolic pathways. The continued application and refinement of these methods will undoubtedly play a pivotal role in the future of metabolic research.

References

Methodological & Application

Application Notes and Protocols for L-Leucine-2-13C Infusion in Human Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracer studies are a cornerstone of metabolic research in humans, allowing for the quantification of dynamic processes such as muscle protein synthesis. L-leucine, an essential branched-chain amino acid, not only serves as a building block for new proteins but also acts as a key signaling molecule, potently stimulating the mTOR pathway to initiate protein translation. The use of L-Leucine labeled with the stable isotope Carbon-13 (¹³C), specifically L-Leucine-2-¹³C, in a primed, continuous infusion protocol is a robust method to quantify the rate of muscle protein synthesis (Fractional Synthesis Rate, FSR) in vivo. These application notes provide a detailed overview and protocols for conducting such studies in a human clinical research setting.

Signaling Pathway of Leucine-Mediated Protein Synthesis

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1][2][3] Upon transport into the cell, leucine signals to mTORC1, leading to the phosphorylation of its downstream targets, p70 ribosomal S6 kinase (S6K1) and eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1).[4] This cascade ultimately promotes the initiation of mRNA translation and, consequently, protein synthesis.

Leucine_mTOR_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Leucine_ext L-Leucine Leucine_int Intracellular L-Leucine Leucine_ext->Leucine_int Amino Acid Transporter mTORC1 mTORC1 Leucine_int->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates mTORC1->fourEBP1 inhibits inhibition Translation Translation Initiation (Protein Synthesis) S6K1->Translation fourEBP1->Translation inhibits

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

Subject Preparation
  • Recruitment and Screening: Recruit healthy volunteers or a specific patient population based on the study's inclusion and exclusion criteria. Perform a full medical screening, including blood tests and physical examination.

  • Dietary Control: For a set period before the study (e.g., 3-7 days), subjects should consume a standardized diet to ensure consistent metabolic baselines.

  • Overnight Fast: Subjects should arrive at the clinical research unit in the morning after a 10-12 hour overnight fast.

Primed, Continuous Infusion of L-Leucine-2-¹³C

This protocol is designed to achieve a steady-state isotopic enrichment of L-Leucine-2-¹³C in the plasma and muscle intracellular free amino acid pool.

Materials:

  • Sterile L-Leucine-2-¹³C (99 atom % ¹³C)

  • Sterile 0.9% saline for injection

  • Infusion pump

  • Catheters (for infusion and blood sampling)

Procedure:

  • Catheter Placement: Insert a catheter into a forearm vein for the infusion of the tracer. Insert a second catheter into a contralateral hand or forearm vein, which can be arterialized by warming the hand, for blood sampling.

  • Background Samples: Collect baseline blood and, if required by the protocol, a baseline muscle biopsy before starting the infusion.

  • Priming Dose: Administer a priming bolus of L-Leucine-2-¹³C to rapidly achieve isotopic equilibrium in the body's free leucine pool.

  • Continuous Infusion: Immediately following the priming dose, start a continuous infusion of L-Leucine-2-¹³C. The infusion is typically maintained for several hours.[5] Isotopic steady state is generally reached in less than 2 hours.

Table 1: Example L-Leucine-2-¹³C Infusion Rates for Human Studies

TracerPriming DoseContinuous Infusion RateStudy PopulationReference
L-[1-¹³C]valine (with L-[1-¹³C]leucine flood)1.5 mg/kg1.5 mg/kg/hHealthy male volunteers
L-[1-¹³C]phenylalanine (leucine supplemented meals)3.6 µmol/kg0.06 µmol/kg/minElderly men
L-[ring-²H₅]phenylalanine2 µmol/kg0.05 µmol/kg/minHealthy subjects

Note: While the primary request is for L-Leucine-2-¹³C, published protocols often use other labeled amino acids to measure muscle protein synthesis, with leucine being a key modulator of the process.

Experimental Workflow

The following diagram outlines the key steps in a typical L-Leucine-2-¹³C infusion study for the measurement of muscle protein synthesis.

Infusion_Workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_analysis Sample Analysis cluster_data Data Interpretation SubjectPrep Subject Preparation (Fasting, Catheterization) Baseline Baseline Sampling (Blood, Muscle Biopsy) SubjectPrep->Baseline Prime Administer Priming Dose of L-Leucine-2-13C Baseline->Prime Infuse Start Continuous Infusion Prime->Infuse Sampling Serial Blood & Muscle Sampling Infuse->Sampling Processing Sample Processing (Protein Hydrolysis, Derivatization) Sampling->Processing GCMS GC-MS/IRMS Analysis (Isotopic Enrichment) Processing->GCMS FSR Calculate Fractional Synthesis Rate (FSR) GCMS->FSR

Caption: General experimental workflow for a human this compound infusion study.

Sampling Protocol

Blood Sampling:

  • Collect baseline blood samples before the infusion starts.

  • During the infusion, collect blood samples at regular intervals (e.g., every 30-60 minutes) to confirm isotopic steady state in the plasma.

  • Process blood samples by centrifuging to separate plasma, which is then stored at -80°C until analysis.

Muscle Biopsy:

  • Obtain a baseline muscle biopsy from a muscle such as the vastus lateralis before the infusion.

  • A second muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period.

  • The time between biopsies is critical for the calculation of the fractional synthesis rate.

  • Immediately freeze the muscle tissue in liquid nitrogen and store it at -80°C.

Table 2: Example Sampling Schedule

Time PointEventSamples Collected
T = -30 minBaselineBlood
T = 0 minStart Priming Dose & InfusionMuscle Biopsy #1
T = 30, 60, 90, 120, 150 minIsotopic Steady State CheckBlood
T = 180 minEnd of InfusionMuscle Biopsy #2, Blood
Sample Preparation and Analysis

Plasma Sample Preparation:

  • Thaw plasma samples on ice.

  • Deproteinize the plasma, for example, by adding a perchloric acid solution.

  • Isolate the amino acid fraction using cation exchange chromatography.

  • Derivatize the amino acids to make them volatile for gas chromatography analysis.

Muscle Tissue Sample Preparation:

  • Homogenization: Homogenize the frozen muscle tissue in a suitable buffer.

  • Protein Precipitation: Precipitate the muscle proteins using an acid (e.g., perchloric acid).

  • Protein Hydrolysis: Hydrolyze the washed protein pellet in 6M HCl at a high temperature (e.g., 110°C) for 24 hours to break it down into its constituent amino acids.

  • Amino Acid Isolation and Derivatization: Isolate and derivatize the amino acids from the hydrolysate as described for plasma samples.

Isotopic Enrichment Analysis:

  • The isotopic enrichment of L-Leucine-2-¹³C in the plasma and muscle protein hydrolysates is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Data Presentation and Calculation

Fractional Synthesis Rate (FSR) Calculation

The FSR of muscle protein is calculated using the precursor-product principle:

FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100

Where:

  • E_p2: Isotopic enrichment of L-Leucine-2-¹³C in the muscle protein at the end of the infusion (from the second biopsy).

  • E_p1: Isotopic enrichment of L-Leucine-2-¹³C in the muscle protein at baseline (from the first biopsy).

  • E_precursor: The mean isotopic enrichment of the precursor pool (plasma L-Leucine-2-¹³C or intracellular free L-Leucine-2-¹³C) during the infusion period.

  • t: The time in hours between the two muscle biopsies.

Table 3: Representative Muscle Protein FSR Values in Humans

ConditionTracerFSR (%/h)Subject GroupReference
Basal, Postabsorptive[5,5,5-²H₃]leucine0.063 ± 0.005Older adults
Fed State[5,5,5-²H₃]leucine0.080 ± 0.007Older adults
PostabsorptiveL-[1-¹³C]valine0.043 ± 0.002Healthy males
Fed, Leucine SupplementedL-[1-¹³C]phenylalanine0.083 ± 0.008Elderly men

Conclusion

The L-Leucine-2-¹³C primed, continuous infusion technique is a powerful tool for quantifying muscle protein synthesis in humans. Careful adherence to the detailed protocols for subject preparation, tracer infusion, sample collection, and analysis is crucial for obtaining accurate and reproducible results. This methodology is invaluable for researchers and drug development professionals seeking to understand the regulation of muscle mass and the efficacy of interventions designed to promote muscle growth.

References

Application Notes and Protocols for Calculating Protein Synthesis Rates with L-[2-¹³C]-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of protein synthesis rates is fundamental to understanding cellular growth, metabolism, and the response to various physiological and pathological stimuli. Stable isotope tracers, particularly L-Leucine labeled with Carbon-13 (¹³C), have become the gold standard for quantifying protein kinetics in vivo. L-[2-¹³C]-Leucine is a non-radioactive, stable isotope tracer that can be safely used in human subjects to determine the rate of protein synthesis in various tissues. When introduced into a biological system, L-[2-¹³C]-Leucine acts as a metabolic tracer, becoming incorporated into newly synthesized proteins. By measuring the rate of its incorporation over time, researchers can calculate the fractional synthetic rate (FSR) of proteins.

These application notes provide a comprehensive overview of the principles and methodologies for using L-[2-¹³C]-Leucine to measure protein synthesis rates, tailored for professionals in research and drug development.

Principle of the Method

The core of the method lies in the precursor-product relationship. The stable isotope-labeled amino acid (the "tracer," in this case, L-[2-¹³³C]-Leucine) is introduced into the body, enriching the free amino acid pool (the "precursor" pool). This enriched precursor pool is then utilized by the cellular machinery for protein synthesis. The rate at which the tracer is incorporated into tissue proteins (the "product") is directly proportional to the rate of protein synthesis.

The key measurement is the isotopic enrichment of L-[2-¹³C]-Leucine, which is the ratio of the labeled leucine to the unlabeled leucine. This enrichment is measured in both the precursor pool (e.g., plasma or intracellular free amino acids) and in the protein-bound amino acids from a tissue biopsy. The change in protein-bound enrichment over a specific period, relative to the precursor enrichment, allows for the calculation of the Fractional Synthetic Rate (FSR), typically expressed as the percentage of the protein pool synthesized per hour (%/h).

Key Signaling Pathway: Leucine and mTORC1

Leucine is not only a building block for proteins but also a critical signaling molecule that potently activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a master regulator of cell growth and protein synthesis.[1][2] Understanding this pathway is crucial when studying the effects of interventions on protein metabolism. Leucine's activation of mTORC1 leads to the phosphorylation of downstream targets, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote the translation of mRNA into protein.

mTOR_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inactivating) Ribosome Ribosome (S6) S6K1->Ribosome phosphorylates eIF4E eIF4E eIF4EBP1->eIF4E inhibits Translation mRNA Translation Initiation eIF4E->Translation promotes Ribosome->Translation enhances Synthesis Protein Synthesis Translation->Synthesis

Figure 1: Leucine activation of the mTORC1 signaling pathway.

Experimental Protocols

Two primary methods are employed for determining protein synthesis rates using L-[2-¹³C]-Leucine: the Primed, Continuous Infusion method and the Flooding Dose method.

Protocol 1: Primed, Continuous Infusion

This is the most common method, designed to achieve a steady-state isotopic enrichment in the precursor pool over several hours.

Infusion_Workflow cluster_prep Preparation cluster_infusion Tracer Infusion cluster_analysis Analysis Baseline Baseline Blood Sample (Background Enrichment) IV Establish IV Lines (Infusion & Sampling) Baseline->IV Prime Administer Priming Dose of L-[2-¹³C]-Leucine IV->Prime Infuse Start Continuous Infusion of L-[2-¹³C]-Leucine Prime->Infuse Blood_Samples Collect Blood Samples (at timed intervals) Infuse->Blood_Samples Biopsy1 Muscle Biopsy 1 (Time 1) Biopsy2 Muscle Biopsy 2 (Time 2) GCMS GC-MS/IRMS Analysis (Plasma & Protein Hydrolysate) Blood_Samples->GCMS Biopsy1->GCMS Biopsy2->GCMS Calc Calculate FSR GCMS->Calc

Figure 2: Workflow for the Primed, Continuous Infusion method.

  • Subject Preparation: Subjects should be in a post-absorptive state (e.g., overnight fast). Intravenous catheters are placed in contralateral arms, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is collected to determine the natural background ¹³C enrichment.

  • Priming Dose: A priming bolus of L-[2-¹³C]-Leucine is administered to rapidly raise the precursor pool enrichment to the expected steady-state level. The priming dose is typically 75-80 times the hourly infusion rate.

  • Continuous Infusion: Immediately following the prime, a continuous intravenous infusion of L-[2-¹³C]-Leucine is started and maintained for several hours (e.g., 3-6 hours). A typical infusion rate is ~0.012 µmol/kg/min.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to confirm that isotopic steady-state in the plasma has been achieved.

  • Tissue Biopsies: Tissue samples (e.g., muscle biopsies) are obtained at two time points during the infusion period (e.g., at 2 hours and 5 hours). These biopsies are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

  • Sample Processing:

    • Blood: Plasma is separated by centrifugation. An internal standard is added, and proteins are precipitated (e.g., with sulfosalicylic acid). The supernatant containing free amino acids is collected.

    • Tissue: Tissue samples are homogenized. Proteins are precipitated, and the supernatant (intracellular free amino acids) is separated from the protein pellet. The protein pellet is washed and then hydrolyzed (e.g., with 6M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

  • Mass Spectrometry Analysis: The isotopic enrichment of L-[2-¹³C]-Leucine in the plasma, intracellular free amino acid pool, and the protein hydrolysate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[3] The specific ions monitored will depend on the derivatization method used, but will account for the M+1 mass shift due to the ¹³C at the second carbon position.

  • Calculation: The Fractional Synthetic Rate (FSR) is calculated using the precursor-product equation.

Protocol 2: Flooding Dose

This method involves injecting a large bolus of L-[2-¹³C]-Leucine to rapidly "flood" all precursor pools, minimizing differences in enrichment between plasma and intracellular compartments.[4]

  • Subject Preparation: Similar to the infusion protocol, subjects are typically studied in a post-absorptive state.

  • Baseline Biopsy: A baseline tissue biopsy is taken before the tracer administration.

  • Tracer Administration: A large bolus ("flooding dose") of L-[2-¹³C]-Leucine (e.g., 0.4 g/kg body weight) is injected intravenously over a short period (e.g., 10 minutes).

  • Blood Sampling: Blood samples are collected frequently in the period following the injection (e.g., at 5, 15, 30, 60, and 90 minutes) to determine the time course of the precursor enrichment.

  • Second Biopsy: A second tissue biopsy is taken at a defined time after the injection (e.g., 90 minutes).

  • Sample Processing and Analysis: Sample processing and mass spectrometry analysis are performed as described for the continuous infusion method.

  • Calculation: FSR is calculated using the precursor-product equation, with the precursor enrichment being the average enrichment in the plasma or intracellular pool over the incorporation period.

Calculation of Fractional Synthetic Rate (FSR)

The FSR is calculated using the following precursor-product formula:

FSR (%/h) = [ (EP2 - EP1) / (Eprecursor x t) ] x 100

Where:

  • EP2 = Enrichment of L-[2-¹³C]-Leucine in the protein-bound pool at time 2 (from the second biopsy).

  • EP1 = Enrichment of L-[2-¹³C]-Leucine in the protein-bound pool at time 1 (from the first biopsy or baseline).

  • Eprecursor = The average enrichment of the precursor pool over the time of incorporation. This is a critical parameter. Ideally, this would be the enrichment of leucyl-tRNA, but this is difficult to measure. Therefore, surrogates are used, such as:

    • Plasma L-[2-¹³C]-Leucine enrichment.

    • Plasma L-[2-¹³C]-α-ketoisocaproate (KIC) enrichment (KIC is the transamination product of leucine and is considered a good surrogate for intracellular leucine enrichment).

    • Intracellular free L-[2-¹³C]-Leucine enrichment (from the tissue biopsy supernatant).

  • t = The time interval between the two biopsies (in hours).

Data Presentation: Examples of Protein Synthesis Rates

The following tables summarize typical FSR values obtained using leucine stable isotope tracers in human muscle tissue under various conditions, providing a reference for expected outcomes.

Table 1: Muscle Protein FSR in Response to Nutritional State

ConditionSubject GroupFSR (%/h)Reference
Fasted (Basal)Older Adults0.063 ± 0.005
Fed (Mixed Meal)Older Adults0.080 ± 0.007
Fasted (Basal)Young Men~0.046 - 0.056
Fed (Essential Amino Acids)Young Men~0.085

Table 2: Muscle Protein FSR in Different Clinical Contexts

ConditionTissueFSR (%/h)Reference
ControlIleal Mucosa0.62 ± 0.06
Post-SurgicalIleal Mucosa1.11 ± 0.14
Post-absorptiveForearm Muscle0.050 ± 0.011

Note: Data are presented as mean ± SEM or as ranges derived from the cited literature. The specific leucine isotopologue used may vary between studies, but the resulting FSR values are comparable.

Analytical Considerations

  • Instrumentation: High-precision mass spectrometry is required. GC-C-IRMS is highly sensitive for measuring ¹³C enrichment in small protein samples, while GC-MS is commonly used for measuring enrichment in the precursor pools.

  • Derivatization: Amino acids must be derivatized to make them volatile for gas chromatography. Common derivatization methods include N-acetyl-n-propyl (NAP) or t-butyldimethylsilyl (TBDMS) derivatization.

  • Internal Standards: The use of a different leucine isotopologue (e.g., L-[¹³C₉,¹⁵N]-Leucine) as an internal standard is recommended for accurate quantification of leucine concentrations in the precursor pools.

Conclusion

The use of L-[2-¹³C]-Leucine is a powerful and safe technique for quantifying protein synthesis rates in clinical and research settings. The choice between the primed, continuous infusion and the flooding dose method will depend on the specific research question, the tissue of interest, and logistical considerations. Careful execution of the protocols and precise analytical measurements are paramount for obtaining accurate and reliable data. These methods are invaluable tools for drug development professionals seeking to understand the metabolic effects of new therapeutic agents on protein balance.

References

Application Notes and Protocols for L-Leucine-2-13C Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of samples containing L-Leucine-2-13C for mass spectrometric analysis. The methodologies outlined are crucial for researchers in fields such as metabolomics, proteomics, and drug development who utilize stable isotope-labeled amino acids for precise quantification and metabolic flux analysis.

Introduction

This compound is a stable isotope-labeled amino acid essential for tracing and quantifying metabolic pathways and protein kinetics.[1][] Its use in mass spectrometry-based studies offers high sensitivity and accuracy without the safety concerns associated with radioactive isotopes.[1] Proper sample preparation is a critical step that significantly impacts the quality and reproducibility of mass spectrometry results.[3][4] This guide details the necessary procedures, from sample extraction to derivatization, ensuring reliable and accurate analysis.

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) will dictate the specific sample preparation workflow. Due to the polar nature of amino acids, derivatization is typically required for GC-MS analysis to increase volatility and improve chromatographic separation. While LC-MS/MS can sometimes analyze underivatized amino acids, derivatization can still enhance sensitivity and chromatographic performance.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Fluids (Plasma/Serum/Urine)

This protocol describes the extraction of free this compound from common biological fluids.

Materials:

  • Biological fluid sample (plasma, serum, or urine)

  • Internal Standard (if required, a different isotopologue of Leucine)

  • Methanol (ice-cold)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum centrifuge)

  • Vortex mixer

Procedure:

  • Deproteinization: To 100 µL of the biological fluid, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the amino acids, and transfer it to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen or using a vacuum centrifuge. The dried extract is now ready for derivatization or reconstitution for LC-MS/MS analysis.

Protocol 2: Hydrolysis of Proteins to Analyze Incorporated this compound

This protocol is for samples where this compound has been incorporated into proteins (e.g., SILAC experiments).

Materials:

  • Protein sample (from cell culture, tissue homogenate, etc.)

  • 6 M Hydrochloric Acid (HCl)

  • Heating block or oven

  • Evaporator (e.g., nitrogen evaporator or vacuum centrifuge)

  • pH meter or pH paper

Procedure:

  • Acid Hydrolysis: Resuspend the protein pellet in 1 mL of 6 M HCl.

  • Incubation: Heat the sample at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.

  • Drying: After hydrolysis, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the HCl.

  • Reconstitution: Reconstitute the dried amino acid pellet in a suitable solvent (e.g., 0.1 M HCl or a buffer compatible with downstream analysis). The sample is now ready for derivatization or direct LC-MS/MS analysis.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This protocol outlines a common silylation derivatization method using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Silylation replaces active hydrogens on polar functional groups, making the amino acid more volatile for GC-MS.

Materials:

  • Dried amino acid extract

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Heating block

  • GC-MS vials with inserts

Procedure:

  • Reagent Addition: To the dried amino acid extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

  • Incubation: Cap the vial tightly and heat at 70-100°C for 1-4 hours to ensure complete derivatization. Optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Data Presentation

The following table summarizes typical quantitative parameters for the analysis of L-Leucine using mass spectrometry. These values can vary depending on the specific instrumentation, sample matrix, and derivatization method used.

ParameterGC-MS (with Derivatization)LC-MS/MS (without Derivatization)Reference
Limit of Detection (LOD) 3.2-446 nM (for D-AAs)~2 µM
Lower Limit of Quantification (LLOQ) 0.031-1.95 µM (for D-AAs)~2 µM
Linear Range 0.1% to 100% labeled compound2–2000 μM
Relative Standard Deviation (RSD) 0.49-11.10% (urine), 0.70-3.87% (serum)<15%

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

experimental_workflow cluster_extraction Sample Extraction & Hydrolysis cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis start Biological Sample (Plasma, Cells, Tissue) extraction Protein Precipitation (e.g., Methanol) start->extraction Free Amino Acids hydrolysis Acid Hydrolysis (6M HCl, 110°C) start->hydrolysis Protein-Bound Amino Acids drying Drying extraction->drying hydrolysis->drying derivatization Derivatization (e.g., Silylation for GC-MS) drying->derivatization reconstitution Reconstitution (for LC-MS/MS) drying->reconstitution gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound sample preparation.

derivatization_pathway cluster_amino_acid L-Leucine cluster_reagent Derivatization Reagent cluster_product Derivatized L-Leucine leucine H₂N-CH(R)-COOH (Polar, Non-volatile) product TBDMS-NH-CH(R)-COO-TBDMS (Non-polar, Volatile) leucine->product Derivatization Reaction reagent e.g., MTBSTFA (Silylating Agent) reagent->product

Caption: Chemical derivatization of L-Leucine for GC-MS analysis.

References

Application Notes and Protocols for GC-MS Analysis of L-Leucine-2-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of the stable isotope-labeled amino acid, L-Leucine-2-13C, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers in various fields, including metabolic research, pharmacology, and clinical diagnostics, to trace and quantify leucine metabolism and protein kinetics.

Introduction

This compound is a non-radioactive, stable isotope-labeled form of the essential amino acid L-leucine. It serves as a powerful tracer in metabolic studies to investigate protein synthesis, breakdown, and amino acid oxidation. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for the separation and quantification of 13C-labeled compounds from their unlabeled counterparts in complex biological matrices. The method's high precision allows for the accurate determination of isotopic enrichment, providing valuable insights into metabolic fluxes.

The analytical workflow involves the extraction of amino acids from a biological sample, derivatization to increase their volatility for gas chromatography, followed by separation and detection using a mass spectrometer.

Experimental Protocols

Sample Preparation: Protein Hydrolysis

For the analysis of L-leucine incorporated into proteins, the amino acids must first be liberated through acid hydrolysis.

Materials:

  • Lyophilized biological sample (e.g., tissue, cells)

  • 6 M Hydrochloric Acid (HCl)

  • Borosilicate vials with acid-resistant caps

  • Nitrogen gas source

  • Heating block or oven

Protocol:

  • Place the dried, homogenized sample into a borosilicate vial.

  • Add 6 M HCl to the vial.

  • Flush the vial with nitrogen gas to create an anoxic environment, which helps to prevent the degradation of certain amino acids.[1]

  • Seal the vial tightly.

  • Heat the sample at 110-150°C for 20-24 hours to hydrolyze the proteins into their constituent amino acids.[1][2]

  • After hydrolysis, cool the sample to room temperature.

  • Dry the sample completely under a stream of nitrogen gas to remove the HCl.

Derivatization

Free amino acids are polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization is a critical step to convert them into volatile and thermally stable derivatives.[3] Several reagents can be used; N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives is a common and robust method.

Materials:

  • Dried amino acid extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile

  • Heating block

Protocol:

  • To the dried amino acid sample, add 100 µL of MTBSTFA and 100 µL of acetonitrile.

  • Seal the vial and heat at 85-100°C for 1-4 hours to ensure complete derivatization.

  • After cooling, the sample is ready for GC-MS analysis.

Another common derivatization method involves the formation of N-acetyl methyl esters (NACME).

GC-MS Analysis

The derivatized sample is injected into the GC-MS system for separation and detection.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MS).

  • Capillary Column: A non-polar column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is typically used.

GC Parameters (Example):

  • Injector Temperature: 275°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp 1: Increase to 200°C at a rate of 5°C/min.

    • Ramp 2: Increase to 300°C at a rate of 10°C/min.

    • Final hold: 5 minutes.

MS Parameters (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Scan Range: 30-600 amu

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and specificity.

Data Presentation

Quantitative data from the GC-MS analysis should be summarized for clarity and ease of comparison.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValueReference
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 µm x 0.25 µm)
Carrier GasHelium, 1 mL/min
Injector Temperature275°C
Injection Volume1 µL (Splitless)
Oven Program100°C (4 min) -> 200°C (5°C/min) -> 300°C (10°C/min) -> hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Monitored Ions (TBDMS derivative)To be determined empirically (e.g., m/z for unlabeled and labeled leucine fragments)

Table 2: Method Performance Characteristics

ParameterTypical ValueReference
Linearity (R²)> 0.99
Limit of Quantification (LOQ)~10 pg for labeled compound
Precision (RSD%)< 15%
Accuracy (% Recovery)85-115%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Tissue, Plasma) ProteinHydrolysis Protein Hydrolysis (6M HCl, 110-150°C) BiologicalSample->ProteinHydrolysis AminoAcidExtract Amino Acid Extract ProteinHydrolysis->AminoAcidExtract Derivatization Derivatization (e.g., with MTBSTFA) AminoAcidExtract->Derivatization VolatileDerivative Volatile Leucine Derivative Derivatization->VolatileDerivative GCMS GC-MS System VolatileDerivative->GCMS Injection Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis Quantification Quantification of Isotopic Enrichment DataAnalysis->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Application in Metabolic Research: Protein Turnover

A primary application of this compound analysis is the determination of protein turnover rates. This involves a primed, continuous infusion of the labeled leucine into a subject. At isotopic steady state, the enrichment of this compound in plasma and its incorporation into tissue protein are measured.

The following diagram illustrates the logic of using this compound to study protein metabolism.

Protein_Turnover DietaryIntake Dietary Intake (I) LeucinePool Free Leucine Pool (Traced with this compound) DietaryIntake->LeucinePool ProteinBreakdown Protein Breakdown (B) ProteinBreakdown->LeucinePool ProteinSynthesis Protein Synthesis (S) LeucineOxidation Leucine Oxidation (C) LeucinePool->ProteinSynthesis LeucinePool->LeucineOxidation

Caption: Leucine kinetics measured with this compound tracer.

By measuring the isotopic enrichment in the free leucine pool and in tissue proteins over time, the rates of protein synthesis and breakdown can be calculated. The rate of leucine oxidation can be determined by measuring the appearance of 13C in expired CO2.

Conclusion

The GC-MS method for the analysis of this compound is a robust and sensitive technique that is indispensable for metabolic research. The protocols outlined in this document provide a comprehensive guide for the successful implementation of this method. Adherence to proper sample preparation, derivatization, and analytical procedures is crucial for obtaining accurate and reproducible results. The ability to precisely quantify isotopic enrichment allows for detailed investigations into protein metabolism, providing valuable data for both basic science and clinical applications.

References

Application Note and Protocol: Quantification of 13C-Labeled Leucine Incorporation into Proteome by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stable isotope labeling with amino acids in cell culture (SILAC) or in vivo is a powerful technique for studying protein synthesis, degradation, and overall turnover. L-[¹³C₆]-Leucine is a commonly used stable isotope-labeled amino acid for tracking these dynamics. This application note provides a detailed protocol for the sample preparation and subsequent analysis of ¹³C-labeled leucine incorporation into proteins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is applicable for the analysis of protein-bound leucine from various biological matrices such as cell cultures and tissues.

Experimental Protocols

This protocol is divided into three main sections: Protein Hydrolysis, Sample Derivatization (optional but recommended for enhanced chromatographic performance), and LC-MS/MS Analysis.

1. Protein Hydrolysis

This step aims to break down proteins into their constituent amino acids.

  • Materials and Reagents:

    • 6 M Hydrochloric Acid (HCl)

    • Heat- and acid-resistant screw-cap vials

    • Nitrogen gas source

    • Heating block or oven capable of maintaining 110-150°C

    • Heptane:Chloroform (6:5, v/v) for lipid removal (optional, for tissues)[1]

    • Solid Phase Extraction (SPE) cartridges (C18 or ion-exchange, optional for cleanup)

  • Procedure:

    • Place the dried, homogenized protein sample (e.g., cell pellet, tissue homogenate) into a borosilicate vial.[1]

    • Add 6 M HCl to the sample. For animal tissues, a volume of 0.5 mL is often used, while for plant tissues, 2 mL may be necessary.[1]

    • Flush the vial with nitrogen gas to remove oxygen, which can degrade certain amino acids.[1]

    • Seal the vial tightly and place it in an oven or heating block at 110-150°C for 24 hours (or 70 minutes at 150°C for a more rapid hydrolysis).[1]

    • After hydrolysis, allow the vial to cool to room temperature.

    • For samples with high lipid content, add 200 µL of heptane:chloroform (6:5, v:v), vortex briefly, and discard the upper organic layer.

    • Dry the acid hydrolysate under a gentle stream of nitrogen gas at approximately 60°C.

    • The dried amino acid pellet is now ready for derivatization or direct analysis.

2. Amino Acid Derivatization (Optional)

Derivatization can improve the chromatographic separation of amino acids, especially on reverse-phase columns. The use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common method.

  • Materials and Reagents:

    • Borate buffer

    • AQC derivatization reagent

    • Acetonitrile

  • Procedure:

    • Reconstitute the dried amino acid pellet in a suitable buffer, such as borate buffer.

    • Add the AQC derivatization reagent dissolved in acetonitrile to the sample.

    • Vortex the mixture and heat at 55°C for 10 minutes.

    • The derivatized sample is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

This section details the conditions for the chromatographic separation and mass spectrometric detection of ¹²C- and ¹³C-leucine. The following parameters are a general guideline and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is ideal for targeted quantification using Selected Reaction Monitoring (SRM).

Workflow for 13C-Leucine LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Protein Sample (Cells/Tissue) Hydrolysis Acid Hydrolysis (6M HCl, 110-150°C) Sample->Hydrolysis Drying1 Dry Down (Nitrogen Stream) Hydrolysis->Drying1 Derivatization Derivatization (Optional) (e.g., AQC) Drying1->Derivatization LC_Separation LC Separation (Reversed-Phase or Mixed-Mode) Derivatization->LC_Separation MS_Analysis MS/MS Detection (ESI+, SRM Mode) Quantification Quantification (Peak Area Integration) MS_Analysis->Quantification Enrichment_Calc Enrichment Calculation (% 13C-Leucine) Quantification->Enrichment_Calc

Caption: A general workflow for the analysis of 13C-leucine incorporation.

Data Presentation

Quantitative data for the LC-MS/MS analysis should be clearly structured. Below are example tables for instrument parameters.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 1 min, 5-95% B in 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 650 L/Hr
Cone Gas Flow 100 L/Hr
Source Temperature 150°C
Acquisition Mode Selected Reaction Monitoring (SRM)

Table 3: SRM Transitions for Leucine Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
¹²C-Leucine 132.186.150
¹³C₆-Leucine 138.192.150

Note: The product ion for ¹²C-Leucine corresponds to the loss of the carboxyl group. The product ion for ¹³C₆-Leucine reflects the same fragmentation with the mass shift from the six ¹³C atoms.

Signaling and Metabolic Fate

The incorporation of ¹³C-leucine into proteins is a direct measure of protein synthesis. Once inside the cell, labeled leucine is charged onto its cognate tRNA and incorporated into nascent polypeptide chains during translation.

Metabolic Fate of 13C-Leucine

Leucine_Fate Leucine_in Extracellular 13C-Leucine Leucine_cell Intracellular 13C-Leucine Leucine_in->Leucine_cell Transport Leucyl_tRNA 13C-Leucyl-tRNA Leucine_cell->Leucyl_tRNA tRNA Synthetase Catabolism Catabolism Leucine_cell->Catabolism Protein 13C-Labeled Protein Leucyl_tRNA->Protein Translation

Caption: Simplified diagram of 13C-leucine's metabolic fate.

Data Analysis and Interpretation

The percentage of ¹³C-leucine enrichment can be calculated from the peak areas of the labeled and unlabeled leucine from the LC-MS/MS data.

  • Formula for Enrichment: % Enrichment = [Area(¹³C-Leucine) / (Area(¹²C-Leucine) + Area(¹³C-Leucine))] * 100

The described LC-MS/MS protocol provides a robust and sensitive method for quantifying the incorporation of ¹³C-labeled leucine into the proteome. Careful sample preparation, optimized chromatography, and precise mass spectrometric detection are key to achieving accurate and reproducible results. This technique is invaluable for researchers in various fields, including cell biology, pharmacology, and clinical research, to study the dynamics of protein metabolism.

References

Application Notes and Protocols for L-Leucine-2-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-Leucine-2-13C as an internal standard for the accurate quantification of L-Leucine in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis and metabolic regulation, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] Accurate quantification of L-Leucine is crucial in diverse research areas, including metabolic studies, nutritional science, and drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[4][5] This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of variability during sample preparation, chromatography, and ionization, thereby ensuring high accuracy and precision.

Key Applications

  • Metabolomics and Metabolic Flux Analysis (MFA): this compound is used as a tracer to study the flow of metabolites through various pathways, providing insights into cellular metabolism in health and disease.

  • Pharmacokinetic Studies: Employed in drug development to accurately quantify L-Leucine levels in biological fluids, aiding in the assessment of drug effects on amino acid metabolism.

  • Clinical Research: Essential for the accurate diagnosis and monitoring of metabolic disorders, such as Maple Syrup Urine Disease (MSUD), which is characterized by the inability to metabolize branched-chain amino acids.

  • Nutritional Science: Enables precise measurement of L-Leucine in food products and biological samples to understand its absorption, distribution, metabolism, and excretion.

Signaling Pathway: Leucine and mTORC1 Activation

L-Leucine acts as a key signaling molecule to activate the mTORC1 complex, a master regulator of cell growth and protein synthesis. The pathway is initiated by the sensing of intracellular leucine, which leads to the activation of the Rag GTPases. This, in turn, recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis.

mTOR_Pathway Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases RagA/B-GTP RagC/D-GDP GATOR1->RagGTPases inhibits GAP activity mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Rheb Rheb Rheb->mTORC1 activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis inhibition released

Caption: L-Leucine activation of the mTORC1 signaling pathway.

Quantitative Data

The use of this compound as an internal standard in LC-MS/MS methods provides excellent quantitative performance. Below is a summary of typical performance characteristics for the quantification of L-Leucine.

Parameter Value Reference
Linearity (R²) >0.99
Limit of Detection (LOD) 2 - 10 ng/mL
Limit of Quantification (LOQ) 24 - 59 ng/g
Recovery 89.7% - 95.6%
Precision (%RSD) < 2.5%

Experimental Protocols

Experimental Workflow

The general workflow for the quantification of L-Leucine using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with This compound (IS) Sample->Spike ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Spike->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing

Caption: General experimental workflow for amino acid quantification.
Detailed Protocol for L-Leucine Quantification in Human Plasma

This protocol is adapted from established methods for amino acid analysis in biological fluids.

5.2.1. Materials and Reagents

  • L-Leucine standard (Sigma-Aldrich)

  • This compound (Cambridge Isotope Laboratories, Inc.)

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Human plasma (BioIVT)

  • Microcentrifuge tubes

  • Autosampler vials

5.2.2. Preparation of Stock Solutions and Standards

  • L-Leucine Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Leucine and dissolve in 10 mL of 0.1% formic acid in water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 0.1% formic acid in water.

  • Working IS Solution (10 µg/mL): Dilute the IS stock solution 1:100 with 50% acetonitrile in water.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the L-Leucine stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or 0.1% formic acid in water) to achieve a concentration range of 1 µg/mL to 200 µg/mL.

5.2.3. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the working IS solution (10 µg/mL) to all tubes except for the blank matrix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

5.2.4. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1290 UPLC or equivalent
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 2% B; 1-5 min: 2-50% B; 5-6 min: 50-98% B; 6-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-9 min: 2% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System SCIEX QTRAP 6500+ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions L-Leucine: Q1 132.1 -> Q3 86.1; this compound: Q1 133.1 -> Q3 87.1
Collision Energy Optimized for specific instrument
Dwell Time 50 ms

5.2.5. Data Analysis

  • Integrate the peak areas for both L-Leucine and this compound.

  • Calculate the peak area ratio (L-Leucine / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of L-Leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of L-Leucine in complex biological matrices. The protocols and data presented herein provide a robust framework for researchers, scientists, and drug development professionals to implement reliable analytical methods for their specific research needs. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring data of the highest quality in metabolomics, clinical research, and pharmaceutical development.

References

Application Notes and Protocols for L-Leucine-2-13C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting L-Leucine-2-13C tracer studies to investigate protein metabolism. The protocols outlined below are essential for researchers in fields ranging from basic metabolic science to clinical drug development.

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in protein synthesis and overall metabolic regulation. Stable isotope tracers, such as this compound, are powerful tools for dynamically measuring various aspects of protein metabolism in vivo. By introducing a labeled form of leucine and tracking its incorporation into proteins and its metabolic fate, researchers can quantify rates of protein synthesis, breakdown, and oxidation. This non-invasive technique provides invaluable insights into the effects of nutritional interventions, disease states, and pharmacological agents on protein homeostasis.

Core Concepts in Leucine Tracer Studies

The fundamental principle of this compound tracer studies is the administration of a known amount of the labeled amino acid and the subsequent measurement of its enrichment in various biological pools. Key parameters derived from these studies include:

  • Leucine Flux (Turnover): The rate at which leucine enters and leaves the free amino acid pool.

  • Leucine Oxidation: The rate at which leucine is catabolized for energy.

  • Non-Oxidative Leucine Disposal (NOLD): An indirect measure of whole-body protein synthesis, representing the rate at which leucine is incorporated into protein.

  • Fractional Synthetic Rate (FSR): The rate of new protein synthesis in a specific tissue, typically expressed as a percentage per hour.

Experimental Design Considerations

The choice of experimental design is critical for obtaining accurate and meaningful data. Two common approaches for administering the this compound tracer are the primed continuous infusion and the flooding dose methods.

  • Primed Continuous Infusion: This method involves an initial bolus (prime) of the tracer to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain a steady state of tracer enrichment in the plasma. This approach is ideal for measuring whole-body and tissue-specific protein synthesis over several hours.

  • Flooding Dose: This technique involves administering a large bolus of unlabeled leucine along with the labeled tracer.[1] The goal is to "flood" the free amino acid pools, thereby minimizing differences in isotopic enrichment between the plasma and intracellular compartments.[1] This method is particularly useful for measuring tissue protein synthesis over a shorter timeframe.[1]

Experimental Protocols

Protocol 1: Primed Continuous Infusion of L-[1-13C]Leucine for Measuring Muscle Protein Synthesis

This protocol is adapted from methodologies described in studies investigating muscle protein metabolism.[2]

Materials:

  • L-[1-13C]Leucine (sterile, pyrogen-free)

  • Sodium [13C]bicarbonate (for priming the bicarbonate pool)

  • Sterile saline solution (0.9% NaCl)

  • Infusion pump

  • Catheters for intravenous infusion and blood sampling

  • Equipment for muscle biopsy collection and processing

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS) for analysis

Procedure:

  • Subject Preparation: Subjects should be studied after an overnight fast to ensure a postabsorptive state.

  • Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated to "arterialize" the venous blood, for blood sampling.

  • Priming Dose: Administer a priming dose of L-[1-13C]Leucine and Sodium [13C]bicarbonate dissolved in sterile saline. The bicarbonate prime helps to achieve a more rapid steady state of expired 13CO2.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-13C]Leucine. The infusion rate should be maintained constant throughout the study.

  • Blood and Breath Sampling: Collect blood and expired air samples at baseline (before infusion) and at regular intervals during the infusion to determine plasma leucine enrichment and expired 13CO2 enrichment.

  • Muscle Biopsy: Obtain a muscle biopsy, for example from the quadriceps femoris, at the beginning and end of the infusion period to measure the incorporation of [13C]Leucine into muscle protein.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples and prepare amino acid derivatives for GC-MS analysis to determine the isotopic enrichment of plasma leucine and its ketoacid, α-ketoisocaproate (KIC).

    • Muscle Tissue: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze the protein pellet to release amino acids. Purify the amino acids and measure the [13C]Leucine enrichment in the protein hydrolysate.

  • Data Analysis: Calculate the fractional synthetic rate (FSR) of muscle protein using the following formula:

    FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100

    Where:

    • E_p1 and E_p2 are the enrichments of [13C]Leucine in muscle protein at the first and second biopsies, respectively.

    • E_precursor is the average enrichment of the precursor pool (plasma [13C]KIC or intracellular [13C]Leucine) over the infusion period.

    • t is the time in hours between the biopsies.

Data Presentation

Table 1: Typical Infusion Rates and Tracer Enrichment for L-[1-13C]Leucine Studies

ParameterValueReference
Priming Dose
L-[1-13C]Leucine~1 mg/kgGeneral practice
Sodium [13C]Bicarbonate~0.7 mg/kgGeneral practice
Continuous Infusion Rate
L-[1-13C]Leucine~1 mg/kg/hGeneral practice
Plasma Enrichment (Atom Percent Excess)
L-[1-13C]Leucine4-8%[3]
α-[1-13C]Ketoisocaproate (KIC)3-6%
Muscle Protein Enrichment (APE)
Increase over 3-6 hours0.01-0.04%

Table 2: Representative Fractional Synthetic Rates (FSR) of Muscle Protein

ConditionFSR (%/h)Reference
Postabsorptive, healthy young adults0.04 - 0.07
After protein-containing meal0.08 - 0.12
Elderly, postabsorptive0.03 - 0.05

Visualizations

Signaling Pathways and Experimental Workflows

Leucine_Metabolism_Workflow cluster_infusion Tracer Administration cluster_sampling Sample Collection cluster_analysis Analytical Procedures cluster_calculation Data Interpretation Tracer_Infusion Primed Continuous Infusion of L-[1-13C]Leucine Blood_Sampling Blood Samples (Plasma Leucine & KIC) Tracer_Infusion->Blood_Sampling Breath_Sampling Expired Air (13CO2) Tracer_Infusion->Breath_Sampling Muscle_Biopsy Muscle Biopsies (Protein-bound Leucine) Tracer_Infusion->Muscle_Biopsy Mass_Spectrometry GC-MS or IRMS Analysis Blood_Sampling->Mass_Spectrometry Breath_Sampling->Mass_Spectrometry Muscle_Biopsy->Mass_Spectrometry Calculations Calculate: - Leucine Flux - Leucine Oxidation - Protein Synthesis (FSR) Mass_Spectrometry->Calculations Leucine_Signaling_Pathway Leucine L-Leucine Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase Leucine->Leucyl_tRNA_Synthetase senses mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1->Protein_Synthesis promotes (by releasing eIF4E) Leucyl_tRNA_Synthetase->mTORC1 activates

References

Application Notes and Protocols for L-Leucine-2-13C Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of L-Leucine-2-13C in cell culture for various research applications. The methodologies outlined below are essential for professionals engaged in proteomics, metabolomics, and cell signaling research, particularly in the context of drug development and fundamental cell biology.

Introduction

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role not only as a building block for protein synthesis but also as a key signaling molecule.[1][2][3] The stable isotope-labeled form, this compound, serves as a powerful tracer in cell culture experiments to quantitatively measure dynamic cellular processes. Its primary applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, 13C-Metabolic Flux Analysis (13C-MFA) for delineating metabolic pathways, and the study of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[4][5]

Core Applications

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): A metabolic labeling strategy to quantify relative protein abundance between different cell populations. Cells are grown in media where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.

  • 13C-Metabolic Flux Analysis (13C-MFA): A technique to measure the rates (fluxes) of metabolic reactions within a cell. By tracing the incorporation of 13C from a labeled substrate like this compound into various metabolites, the activity of metabolic pathways can be quantified.

  • mTOR Signaling Pathway Analysis: L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival. This compound can be used to probe the downstream effects of leucine on this pathway.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the application of this compound and related compounds in cell culture experiments.

ParameterApplicationCell LineConcentrationDurationKey FindingsReference
L-Leucine (unlabeled)mTORC1 ActivationHeLa S3400 µM120 minIncreased phosphorylation of mTORC1 pathway proteins.
L-Leucine (unlabeled)mTORC1 ActivationHEK293T20-40 µMNot specifiedHalf-maximal activation of mTORC1.
"Heavy" Arginine & LysineSILACHEK-29325 mg/ml (stock)>6 doublings>99% isotope incorporation.
"Heavy" Lysine & ArginineSILACHeLaNot specified>10 passagesAlmost complete incorporation of heavy amino acids.
L-[U-14C]leucineLeucine MetabolismCancer Patients (in vivo)Single injection3 hoursIncreased leucine flux and oxidation in cancer patients.
[1,2-13C]glucose & [U-13C]glutamine13C-MFAA549 Lung CarcinomaNot specifiedNot specifiedOptimal tracer combination for minimizing confidence intervals in flux network.
L-Leucine (unlabeled)mTOR SignalingL6 MyoblastsNot specifiedNot specifiedLeucine increased phosphorylation of mTOR (S2448).

Table 1: Quantitative Data for L-Leucine Administration in Cell Culture

ReagentStock ConcentrationVolume per 500 mL MediaFinal Concentration (approx.)
"Light" L-Arginine25 mg/mL500 µL25 µg/mL
"Light" L-Lysine25 mg/mL500 µL25 µg/mL
"Heavy" 13C6 15N4–L-Arg25 mg/mL500 µL25 µg/mL
"Heavy" 13C6 15N2–L-Lys25 mg/mL500 µL25 µg/mL

Table 2: Example Reagent Concentrations for SILAC Media Preparation (Based on Duke Proteomics Core Facility recommendations)

Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC with this compound

This protocol outlines the steps for a typical SILAC experiment to compare protein expression between two conditions (e.g., control vs. drug-treated).

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium, deficient in L-Leucine and L-Arginine

  • "Light" L-Leucine and L-Arginine

  • "Heavy" this compound (or other isotopic variant like 13C6-L-Leucine) and 13C6,15N4-L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Media Preparation:

    • Prepare "light" SILAC medium by supplementing the amino acid-deficient base medium with "light" L-Leucine and L-Arginine and dFBS.

    • Prepare "heavy" SILAC medium by supplementing the base medium with "heavy" this compound and "heavy" L-Arginine, and dFBS.

    • Filter-sterilize both media using a 0.22 µm filter.

  • Cell Adaptation:

    • Culture two populations of the same cell line.

    • Grow one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

    • Subculture the cells for at least 5-6 cell doublings to ensure >95% incorporation of the labeled amino acids.

  • Experimental Treatment:

    • Once fully labeled, apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as the control. A label-swap replicate is recommended to correct for experimental errors.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer.

  • Protein Digestion and Mass Spectrometry:

    • Extract the total protein from the cell lysate.

    • Digest the protein mixture into peptides, typically using trypsin.

    • Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis:

    • In the mass spectra, peptides containing the "heavy" and "light" amino acids will appear as pairs with a specific mass difference.

    • The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the corresponding protein in the two cell populations.

Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA) with this compound

This protocol provides a general workflow for using this compound as a tracer to investigate metabolic fluxes.

Materials:

  • Cell line of interest

  • Culture medium containing a known concentration of unlabeled L-Leucine

  • This compound tracer

  • Metabolite extraction solution (e.g., cold 80% methanol)

  • GC-MS or LC-MS system

Procedure:

  • Cell Culture:

    • Culture cells to the desired confluency under steady-state conditions.

  • Isotopic Labeling:

    • Replace the standard culture medium with a medium containing this compound at a known concentration. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites.

  • Time-Course Sampling:

    • At various time points after introducing the tracer, rapidly quench metabolism and extract intracellular metabolites. This is typically done by aspirating the medium and adding ice-cold extraction solution.

  • Sample Preparation:

    • Separate the cell extract from the cell debris by centrifugation.

    • Dry the metabolite extract, for example, under a stream of nitrogen.

    • Derivatize the metabolites if required for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Analyze the samples by GC-MS or LC-MS to determine the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.

  • Flux Calculation:

    • Use the measured MIDs and a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes. This typically requires specialized software.

Protocol 3: Analysis of mTORC1 Activation by L-Leucine

This protocol describes how to assess the activation of the mTORC1 signaling pathway in response to L-Leucine.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Amino acid-free culture medium

  • L-Leucine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies for Western blotting (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)

Procedure:

  • Amino Acid Starvation:

    • Culture cells to the desired confluency.

    • To synchronize the cells and establish a baseline, starve the cells of amino acids by incubating them in an amino acid-free medium for a defined period (e.g., 1-2 hours).

  • Leucine Stimulation:

    • After the starvation period, stimulate the cells by adding L-Leucine to the medium at a final concentration known to activate mTORC1 (e.g., 400 µM).

    • Incubate for various time points (e.g., 10, 30, 60 minutes) to observe the dynamics of pathway activation.

  • Cell Lysis:

    • At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against key phosphorylated and total proteins in the mTORC1 pathway, such as p70S6K and 4E-BP1.

  • Data Analysis:

    • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates activation of the mTORC1 pathway.

Mandatory Visualizations

experimental_workflow cluster_silac SILAC Workflow Light Culture Light Culture Treatment Treatment Light Culture->Treatment Heavy Culture\n(this compound) Heavy Culture (this compound) Harvest & Mix 1:1 Harvest & Mix 1:1 Heavy Culture\n(this compound)->Harvest & Mix 1:1 Treatment->Harvest & Mix 1:1 Protein Digestion Protein Digestion Harvest & Mix 1:1->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis\n(Protein Quantitation) Data Analysis (Protein Quantitation) LC-MS/MS->Data Analysis\n(Protein Quantitation)

Caption: A simplified workflow for a SILAC experiment.

mfa_workflow cluster_mfa 13C-MFA Workflow Cell Culture Cell Culture Add this compound Add this compound Cell Culture->Add this compound Time-Course Sampling Time-Course Sampling Add this compound->Time-Course Sampling Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction MS Analysis\n(Mass Isotopomer Distribution) MS Analysis (Mass Isotopomer Distribution) Metabolite Extraction->MS Analysis\n(Mass Isotopomer Distribution) Flux Calculation Flux Calculation MS Analysis\n(Mass Isotopomer Distribution)->Flux Calculation

Caption: A general workflow for a 13C-MFA experiment.

mtor_pathway cluster_mtor L-Leucine Activation of mTORC1 Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 inhibits binding GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP activates GTP hydrolysis Rag_GTP RagA/B-GTP RagC/D-GDP mTORC1 mTORC1 (Raptor) Rag_GTP->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis

Caption: L-Leucine signaling to the mTORC1 pathway.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Label Incorporation in SILAC 1. Insufficient cell divisions for complete incorporation. 2. Contamination from "light" amino acids in standard fetal bovine serum (FBS). 3. Arginine to proline conversion.1. Ensure cells undergo at least five passages in the SILAC medium. 2. Use dialyzed FBS (dFBS) to remove unlabeled amino acids. 3. Add unlabeled proline to the SILAC medium.
No Detectable 13C Enrichment in Metabolites (MFA) 1. The tracer is not being metabolized by the cells. 2. Insufficient tracer concentration or incubation time. 3. Low metabolic activity of the cells.1. Verify that the chosen tracer is appropriate for the cell line and metabolic pathway of interest. 2. Perform a dose-response and time-course experiment to optimize labeling conditions. 3. Ensure cells are in an active growth phase.
High Variability Between Replicates 1. Inconsistent cell numbers between samples. 2. Variations in sample preparation.1. Accurately count cells before mixing (for SILAC) or harvesting. 2. Standardize all steps of the protocol, from cell culture to sample analysis.
Unexpected Low-Level 13C Enrichment 1. Contamination of the tracer with its labeled counterpart (e.g., this compound with a small amount of D-Leucine-13C). 2. Analytical artifacts or background noise in the mass spectrometer.1. Check the purity of the tracer with the manufacturer. 2. Run a "no-cell" control with the labeled medium to assess background signals.
Cells Grow Poorly in SILAC Medium 1. Dialyzed serum may lack essential growth factors. 2. The specific cell line may be sensitive to the custom medium.1. Supplement the medium with growth factors as needed. 2. Initially, culture cells in "light" SILAC medium to ensure they tolerate the conditions before using expensive heavy amino acids.

References

Quantifying mTOR Activation with L-Leucine-2-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. As a key component of two distinct multiprotein complexes, mTOR complex 1 (mTORC1) and mTORC2, it integrates a wide array of intracellular and extracellular signals, including nutrients, growth factors, and cellular energy status. The amino acid L-Leucine is a potent activator of the mTORC1 signaling pathway. Dysregulation of mTOR signaling is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for therapeutic intervention.

This document provides detailed application notes and protocols for quantifying the activation of the mTOR signaling pathway in response to L-Leucine stimulation, utilizing L-Leucine-2-13C as a stable isotope tracer for quantitative mass spectrometry-based phosphoproteomics. This approach, often integrated with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for precise and robust quantification of changes in the phosphorylation status of mTORC1 substrates, providing a direct measure of pathway activation.

Principle and Methodology

The core of this methodology lies in the use of SILAC to create two distinct cell populations that are isotopically distinguishable by mass spectrometry. One population is cultured in "light" medium containing the natural abundance of amino acids, while the other is cultured in "heavy" medium where a standard amino acid is replaced with its stable isotope-labeled counterpart. For the specific application of quantifying mTOR activation by L-Leucine, this compound can be used as the "heavy" amino acid.

Following complete incorporation of the labeled amino acid, the "heavy" labeled cells can be stimulated with L-Leucine, while the "light" labeled cells serve as the control. The two cell populations are then combined, and proteins are extracted, digested, and subjected to phosphopeptide enrichment. Subsequent analysis by high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) allows for the identification and quantification of thousands of phosphopeptides. The relative abundance of "heavy" and "light" phosphopeptides provides a precise measure of the change in phosphorylation at specific sites in response to L-Leucine stimulation.

Signaling Pathway

The mTORC1 signaling pathway is a complex cascade of protein interactions and phosphorylation events. L-Leucine stimulation leads to the activation of mTORC1, which in turn phosphorylates a host of downstream targets, most notably S6 Kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1). The phosphorylation of these substrates is a hallmark of mTORC1 activation and leads to the promotion of protein synthesis and cell growth.

mTORC1_Pathway cluster_input Inputs cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Processes L-Leucine L-Leucine mTORC1 mTORC1 L-Leucine->mTORC1 activates Raptor Raptor mLST8 mLST8 S6K1 p70S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates S6 rpS6 S6K1->S6 phosphorylates eIF4E eIF4E 4E-BP1->eIF4E inhibits Protein Synthesis Protein Synthesis S6->Protein Synthesis eIF4E->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

L-Leucine activation of the mTORC1 signaling pathway.

Experimental Workflow

The overall experimental workflow for quantifying mTOR activation using this compound involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_stimulation Stimulation cluster_sample_prep Sample Preparation cluster_analysis Analysis A Culture cells in 'Light' medium (standard L-Leucine) C Control (unstimulated) A->C B Culture cells in 'Heavy' medium (this compound) D Stimulate with L-Leucine B->D E Combine 'Light' and 'Heavy' cell populations (1:1 ratio) C->E D->E F Cell Lysis & Protein Extraction E->F G Protein Digestion (e.g., Trypsin) F->G H Phosphopeptide Enrichment (e.g., TiO2, IMAC) G->H I LC-MS/MS Analysis H->I J Data Analysis: - Peptide Identification - Phosphosite Localization - Quantification (Heavy/Light Ratios) I->J

Experimental workflow for quantitative phosphoproteomics.

Detailed Protocols

Protocol 1: SILAC Labeling with this compound

This protocol describes the metabolic labeling of mammalian cells for quantitative phosphoproteomic analysis of L-Leucine-induced mTORC1 signaling.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa, MCF7)

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Leucine, L-Lysine, and L-Arginine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard ("Light") L-Leucine, L-Lysine, and L-Arginine

  • "Heavy" this compound

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

Procedure:

  • Prepare SILAC Media:

    • Light Medium: Reconstitute SILAC-grade medium according to the manufacturer's instructions. Supplement with standard L-Lysine, L-Arginine, and "Light" L-Leucine to their normal physiological concentrations. Add dFBS to a final concentration of 10% and penicillin-streptomycin.

    • Heavy Medium: Reconstitute SILAC-grade medium as above. Supplement with standard L-Lysine and L-Arginine. Add "Heavy" this compound to the same final concentration as the "Light" L-Leucine. Add dFBS and penicillin-streptomycin.

  • Cell Adaptation:

    • Culture two separate populations of the chosen cell line.

    • For the "Light" population, culture the cells in the prepared "Light" medium.

    • For the "Heavy" population, culture the cells in the prepared "Heavy" medium.

    • Passage the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation (>97%) of the labeled amino acids.

  • Verification of Incorporation (Optional but Recommended):

    • After 5-6 passages, harvest a small number of cells from both "Light" and "Heavy" populations.

    • Extract proteins, perform a quick in-gel or in-solution digest, and analyze by mass spectrometry to confirm complete incorporation of the heavy leucine.

Protocol 2: L-Leucine Stimulation and Sample Preparation

Materials:

  • Adapted "Light" and "Heavy" SILAC-labeled cells

  • L-Leucine stock solution (e.g., 100 mM in sterile water or PBS)

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade modified trypsin

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

Procedure:

  • Serum Starvation:

    • Approximately 16-24 hours before stimulation, replace the SILAC media with serum-free "Light" and "Heavy" media, respectively. This step helps to reduce basal mTOR signaling.

  • L-Leucine Stimulation:

    • To the "Heavy" labeled cells, add L-Leucine to a final concentration of 2 mM (a commonly used concentration for robust mTORC1 activation).

    • To the "Light" labeled cells, add an equal volume of the vehicle (e.g., sterile water or PBS) as a control.

    • Incubate both cell populations for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Quantify the protein concentration of the "Light" and "Heavy" lysates using a BCA assay.

  • Protein Digestion:

    • Combine equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).

    • Reduce the disulfide bonds with DTT and alkylate the cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Enrich the phosphopeptides from the total peptide mixture using a TiO2 or IMAC-based enrichment protocol according to the manufacturer's instructions. This step is crucial for detecting the low-abundance phosphopeptides.

Protocol 3: LC-MS/MS Analysis and Data Interpretation

Materials:

  • High-resolution mass spectrometer (e.g., Orbitrap-based) coupled to a nano-liquid chromatography system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptide samples by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to select precursor ions for fragmentation.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software package that supports SILAC-based quantification.

    • The software will perform peptide identification, protein inference, phosphosite localization, and quantification of the "Heavy"/"Light" ratios for each identified phosphopeptide.

    • The "Heavy"/"Light" ratio for a given phosphopeptide reflects the fold change in its abundance upon L-Leucine stimulation.

Quantitative Data Presentation

The following tables present hypothetical quantitative phosphoproteomic data that could be obtained from an experiment following the protocols described above. The data illustrates the expected changes in the phosphorylation of key mTORC1 substrates upon L-Leucine stimulation.

Table 1: Quantification of Phosphorylation Sites on S6 Kinase 1 (S6K1)

ProteinGene NamePhosphositeH/L Ratio (Leucine/Control)p-value
Ribosomal protein S6 kinase beta-1RPS6KB1Thr3895.2<0.001
Ribosomal protein S6 kinase beta-1RPS6KB1Ser3713.8<0.01
Ribosomal protein S6 kinase beta-1RPS6KB1Thr421/Ser4242.5<0.05

Table 2: Quantification of Phosphorylation Sites on 4E-BP1

ProteinGene NamePhosphositeH/L Ratio (Leucine/Control)p-value
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Thr37/Thr464.1<0.001
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Ser653.5<0.01
Eukaryotic translation initiation factor 4E-binding protein 1EIF4EBP1Thr702.9<0.05

Table 3: Quantification of Other Leucine-Responsive Phosphorylation Events in the mTORC1 Pathway

ProteinGene NamePhosphositeH/L Ratio (Leucine/Control)p-value
Serine/threonine-protein kinase ULK1ULK1Ser7570.4<0.01
Programmed cell death protein 4PDCD4Ser673.1<0.05
GRB10-interacting GYF protein 2GIGYF2Ser10872.7<0.05

Note: The data presented in these tables are for illustrative purposes only and may not reflect the exact values obtained in a specific experiment. The H/L ratio represents the fold change in phosphorylation at a specific site in L-Leucine-stimulated cells compared to control cells. A ratio greater than 1 indicates an increase in phosphorylation, while a ratio less than 1 indicates a decrease.

Conclusion

The combination of this compound labeling with quantitative phosphoproteomics provides a powerful and precise method for dissecting the mTORC1 signaling pathway. This approach allows for the unbiased and global quantification of phosphorylation events, offering deep insights into the molecular mechanisms of mTOR activation. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to quantify mTOR activation in response to L-Leucine and to identify novel substrates and potential therapeutic targets within this critical signaling network.

Measuring Metabolic Flux with L-Leucine-2-13C: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By quantifying the rates of metabolic pathways, researchers can gain insights into cellular physiology in both healthy and diseased states.[1][2][3] Stable isotope tracers, such as L-Leucine-2-13C, are instrumental in these studies, allowing for the precise tracking of atoms through metabolic pathways.[1][4] L-Leucine, an essential branched-chain amino acid (BCAA), plays a central role in protein synthesis and activates the mTOR signaling pathway, a key regulator of cell growth and proliferation. This makes this compound an invaluable tracer for investigating protein metabolism, cellular energy homeostasis, and the metabolic effects of novel drug candidates.

This application note provides a detailed protocol for measuring metabolic flux in vitro using this compound, tailored for researchers, scientists, and drug development professionals. The protocol outlines the experimental workflow, from cell culture and isotope labeling to sample analysis and data interpretation.

Principle of the Method

The fundamental principle behind using this compound as a tracer involves introducing this "heavy" labeled amino acid into a biological system. The labeled leucine mixes with the endogenous "light" leucine pool and is subsequently incorporated into various metabolic pathways, most notably protein synthesis. By employing analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the isotopic enrichment in different metabolite pools can be measured over time. This data, when integrated with a metabolic network model, allows for the calculation of the rates of metabolic pathways involving leucine.

Applications in Research and Drug Development

The measurement of metabolic flux using this compound has broad applications across various fields:

  • Oncology: Cancer cells often display altered amino acid metabolism to fuel their rapid growth. Leucine tracers can be used to study the increased demand for protein synthesis and the contribution of leucine to the energy metabolism of cancer cells.

  • Metabolic Diseases: Leucine is implicated in insulin signaling and glucose metabolism. Tracers like this compound can help elucidate the mechanisms of insulin resistance and metabolic dysregulation in conditions such as diabetes and obesity.

  • Muscle Physiology and Disease: As a key regulator of muscle protein synthesis, leucine tracers are vital for studying muscle growth, atrophy, and the impact of exercise, nutrition, and disease on muscle metabolism.

  • Neurobiology: Leucine metabolism is crucial for protein synthesis and neurotransmitter balance in the brain. Isotope tracers can be employed to investigate these processes in the context of neurodegenerative diseases.

  • Drug Discovery and Development: MFA with leucine tracers is a powerful tool to evaluate the metabolic effects of drug candidates on cellular pathways. This can aid in identifying mechanisms of action and potential off-target effects.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from a typical this compound tracer experiment, illustrating the types of insights that can be generated.

Table 1: Leucine Flux and Oxidation Rates in Response to a Therapeutic Compound

Treatment GroupLeucine Flux (μmol/kg/hr)Leucine Oxidation (μmol/kg/hr)Non-oxidative Leucine Disposal (Protein Synthesis) (μmol/kg/hr)
Vehicle Control120 ± 1525 ± 595 ± 10
Compound A150 ± 2030 ± 7120 ± 13
Compound B90 ± 1220 ± 470 ± 8

Data are presented as mean ± standard deviation.

Table 2: Fractional Synthesis Rate (FSR) of Myofibrillar Protein

ConditionFractional Synthesis Rate (%/hour)
Basal State0.05 ± 0.01
Post-exercise0.10 ± 0.02
Post-exercise + Leucine Supplementation0.15 ± 0.03

Data are presented as mean ± standard deviation.

Experimental Protocols

This section details a generalized methodology for an in vitro metabolic flux analysis experiment using this compound in cultured mammalian cells.

Materials and Reagents
  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (MedChemExpress or other supplier)

  • Leucine-free cell culture medium

  • Sterile cell culture plates (e.g., 6-well or 12-well)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Internal standards for MS analysis (optional)

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Isotope Labeling cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation A 1. Culture cells to desired confluency B 2. Seed cells into multi-well plates A->B C 3. Prepare labeling medium with this compound B->C D 4. Replace culture medium with labeling medium C->D E 5. Incubate for a defined time course D->E F 6. Quench metabolism and harvest cells E->F G 7. Extract intracellular metabolites F->G H 8. Hydrolyze protein to measure enrichment F->H I 9. Analyze samples by LC-MS or GC-MS G->I H->I J 10. Determine isotopic enrichment I->J K 11. Metabolic flux modeling and analysis J->K

Caption: Experimental workflow for this compound metabolic flux analysis.
Step-by-Step Procedure

  • Cell Culture and Seeding:

    • Culture the mammalian cell line of interest in complete medium until they reach the desired confluency (typically 70-80%).

    • Trypsinize and seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase during the labeling experiment. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium:

    • Prepare a custom cell culture medium that is devoid of natural leucine.

    • Supplement this leucine-free medium with a known concentration of this compound. The final concentration should be similar to that in the standard culture medium to avoid artifacts due to leucine starvation or excess.

    • Warm the labeling medium to 37°C before use.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled leucine.

    • Add the pre-warmed this compound labeling medium to each well.

    • Incubate the cells for a defined period. A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is recommended to determine the rate of label incorporation and ensure isotopic steady state is reached.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites for analysis.

  • Protein Hydrolysis (for Protein Synthesis Measurement):

    • After metabolite extraction, the remaining cell pellet can be used to measure the incorporation of this compound into protein.

    • Wash the pellet with PBS to remove any remaining extraction solvent.

    • Hydrolyze the protein pellet (e.g., using 6 M HCl at 110°C for 24 hours).

    • Neutralize the hydrolysate and prepare it for analysis.

  • Mass Spectrometry Analysis:

    • Analyze the extracted metabolites and protein hydrolysates using a suitable mass spectrometry platform (e.g., LC-MS/MS or GC-MS).

    • Develop a method to specifically detect and quantify both unlabeled (12C) and labeled (13C) leucine and its downstream metabolites.

  • Data Analysis and Flux Calculation:

    • Determine the isotopic enrichment (the ratio of labeled to unlabeled) for leucine in both the free intracellular pool and in the protein-bound pool.

    • Calculate the Fractional Synthesis Rate (FSR) of protein using the following formula: FSR (%/hour) = (E_protein_t2 - E_protein_t1) / (E_precursor * (t2 - t1)) * 100 Where:

      • E_protein is the enrichment of this compound in the protein pool at time points t1 and t2.

      • E_precursor is the enrichment of the precursor pool (intracellular this compound).

    • For more comprehensive metabolic flux analysis, use computational software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model. This will allow for the estimation of fluxes through various pathways connected to leucine metabolism.

Signaling Pathway Visualization

Leucine is a potent activator of the mTORC1 signaling pathway, which is a master regulator of cell growth and protein synthesis.

G Leucine This compound Sestrin2 Sestrin2 Leucine->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag Activates GAP activity towards mTORC1 mTORC1 Rag->mTORC1 Recruits to lysosome S6K1 S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Promotes

Caption: Simplified mTORC1 signaling pathway activated by Leucine.

Conclusion

The use of this compound in metabolic flux analysis offers a robust and precise method for quantifying protein synthesis and investigating leucine metabolism. This application note provides a comprehensive protocol that can be adapted for various in vitro experimental setups. The insights gained from such studies are invaluable for basic research and for the development of novel therapeutics targeting metabolic pathways. The principles and techniques described herein are foundational to metabolic flux analysis and can be extended to the use of other stable isotope tracers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Leucine-2-13C Tracer Enrichment In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing L-Leucine-2-13C tracer enrichment in vivo. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during stable isotope tracer experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as a tracer in vivo?

A1: this compound is a stable, non-radioactive isotope tracer used to measure the rate of protein synthesis in vivo, particularly in skeletal muscle. By tracking the incorporation of the labeled leucine into newly synthesized proteins, researchers can quantify the fractional synthetic rate (FSR) of proteins, providing insights into the dynamic state of protein metabolism in response to various physiological and pathological conditions, such as exercise, nutrition, disease, and drug interventions.

Q2: What are the common methods for administering the this compound tracer?

A2: The two most common methods for administering this compound tracer in vivo are the primed continuous infusion and the bolus injection.

  • Primed Continuous Infusion: This is the most widely used method for achieving a steady-state isotopic enrichment in the precursor pool (e.g., plasma or intracellular fluid). It involves an initial larger dose (prime) to rapidly raise the tracer concentration, followed by a slower, constant infusion to maintain this level.[1][2][3] This method is ideal for measuring protein synthesis over a defined period.

  • Bolus Injection (Flooding Dose): This method involves administering a large single dose of the tracer. While simpler to perform, it creates a non-steady-state condition where the precursor enrichment changes over time. This method has been a subject of debate as the large dose of leucine itself may stimulate muscle protein synthesis, potentially confounding the results.[4]

Q3: How is the enrichment of this compound measured in biological samples?

A3: The isotopic enrichment of this compound is typically measured using mass spectrometry techniques. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5] These techniques can accurately quantify the ratio of the labeled (13C) to unlabeled (12C) leucine in various biological samples, including plasma, tissue fluid, and protein hydrolysates. For GC-MS analysis, amino acids are often derivatized to make them volatile.

Q4: Why is it important to measure the precursor pool enrichment?

A4: The rate of protein synthesis is calculated based on the incorporation of the tracer into the protein relative to the enrichment of the precursor pool from which the amino acids for protein synthesis are drawn. Therefore, accurate measurement of the precursor pool enrichment is critical for an accurate calculation of the fractional synthetic rate. The ideal precursor pool is the aminoacyl-tRNA pool, but this is technically challenging to measure. As a surrogate, researchers often measure the enrichment in the plasma or the intracellular fluid.

Q5: What is the significance of measuring plasma α-ketoisocaproate (KIC) enrichment?

A5: Plasma α-ketoisocaproate (KIC) is the keto-acid of leucine and is formed intracellularly. Its enrichment is often used as a surrogate for the intracellular leucine enrichment. Because KIC is in equilibrium with intracellular leucine, its plasma enrichment is thought to better reflect the true precursor pool for protein synthesis than plasma leucine enrichment, especially in the post-absorptive state.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound tracer experiments.

Problem 1: Low Tracer Enrichment in Plasma or Tissue
Potential Cause Troubleshooting Steps
Inadequate Priming Dose or Infusion Rate - Recalculate the priming dose and infusion rate based on the subject's body weight and metabolic state. - For a primed continuous infusion, a common starting point is a priming dose of 1 mg/kg followed by an infusion of 1 mg/kg/h. Adjust as needed based on pilot studies or literature values for similar populations.
Tracer Dilution by Endogenous Leucine - Ensure subjects are in a fasted state if the protocol requires it, as food intake will increase endogenous leucine levels and dilute the tracer. - If studying the fed state, be aware that the composition of the meal can affect leucine kinetics and tracer enrichment.
Issues with Tracer Solution - Verify the concentration and isotopic purity of the prepared tracer solution. - Ensure proper storage of the tracer to prevent degradation.
Catheter or Infusion Pump Malfunction - Check the infusion line for any kinks or blockages. - Calibrate and verify the accuracy of the infusion pump.
Problem 2: High Variability in Fractional Synthetic Rate (FSR) Measurements
Potential Cause Troubleshooting Steps
Inconsistent Biopsy Sampling - Standardize the muscle biopsy procedure, including the site, depth, and handling of the tissue. - Ensure biopsies are taken from the same muscle and at consistent depths to minimize variability between samples. - Immediately freeze tissue samples in liquid nitrogen to halt metabolic processes.
Variability in Precursor Pool Enrichment - Ensure a steady-state in precursor enrichment is achieved before the second biopsy in a primed continuous infusion study. This can be verified by taking multiple blood samples during the infusion. - Consider using plasma KIC enrichment as the precursor pool, as it may be more stable and representative of the intracellular environment.
Analytical Variability - Implement rigorous quality control measures during sample preparation and mass spectrometry analysis. - Use internal standards to correct for variations in sample processing and instrument response.
Biological Variability - Increase the sample size to improve statistical power. - Carefully control for factors that can influence protein metabolism, such as diet, physical activity, and hormonal status, in the days leading up to the study.
Problem 3: Failure to Reach Isotopic Steady State
Potential Cause Troubleshooting Steps
Incorrect Priming Dose - An inadequate prime will result in a slow rise to plateau, while an excessive prime will cause an initial peak followed by a decline. Adjust the priming dose based on the observed kinetics. A priming dose is typically 60-80 times the hourly infusion rate.
Changing Metabolic State - Avoid any interventions (e.g., exercise, feeding) that could alter leucine kinetics during the period when steady state is being established. - If the experimental design involves such interventions, allow sufficient time for a new steady state to be reached.
Short Infusion Duration - Extend the infusion period to allow sufficient time for the tracer to equilibrate in all relevant pools. A minimum of 2-3 hours is often recommended to reach a stable plateau.

Quantitative Data Summary

The following tables provide a summary of typical infusion parameters and expected outcomes for this compound tracer studies in humans. These values can serve as a starting point for experimental design but may require optimization for specific study populations and conditions.

Table 1: Typical Primed Continuous Infusion Parameters for L-[1-13C]Leucine in Adults

Parameter Fasted State Fed State Reference
Priming Dose 0.8 - 1.2 mg/kg1.0 - 1.5 mg/kg
Infusion Rate 0.8 - 1.2 mg/kg/h1.0 - 1.5 mg/kg/h
Duration to Steady State 2 - 3 hours2 - 4 hours

Table 2: Representative Fractional Synthetic Rates (FSR) of Muscle Protein in Humans

Condition FSR (%/hour) Reference
Post-absorptive (Fasted), Young Adults 0.03 - 0.06
Post-prandial (Fed), Young Adults 0.06 - 0.10
Post-absorptive (Fasted), Older Adults 0.02 - 0.05
Post-resistance Exercise, Young Adults 0.08 - 0.15

Experimental Protocols

Detailed Methodology: Primed Continuous Infusion of this compound for Muscle Protein Synthesis Measurement
  • Subject Preparation: Subjects should arrive at the laboratory in the morning after an overnight fast. Two intravenous catheters are inserted, one in an antecubital vein for tracer infusion and another in a dorsal hand vein of the contralateral, heated hand for arterialized venous blood sampling.

  • Tracer Preparation: A sterile solution of this compound is prepared in 0.9% saline. The concentration should be accurately determined.

  • Priming Dose: A priming dose of this compound (e.g., 1 mg/kg body weight) is administered as a bolus injection to rapidly increase the plasma enrichment.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of this compound (e.g., 1 mg/kg/h) is initiated using a calibrated infusion pump.

  • Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., 30, 60, 90, 120, 150, 180 minutes) after the start of the infusion to monitor plasma tracer enrichment and confirm the attainment of isotopic steady state.

  • Muscle Biopsy: Once isotopic steady state is achieved (typically after 2-3 hours), a muscle biopsy is taken from a muscle of interest (e.g., vastus lateralis) using a Bergström needle under local anesthesia. A second biopsy is taken from a different incision on the same leg at the end of the study period (e.g., after 4-6 hours).

  • Sample Processing:

    • Blood: Plasma is separated by centrifugation and stored at -80°C.

    • Muscle: The muscle tissue is immediately blotted to remove excess blood, and then frozen in liquid nitrogen and stored at -80°C.

  • Sample Analysis:

    • Plasma: Plasma samples are deproteinized, and the supernatant is used for the determination of this compound and KIC enrichment by GC-MS or LC-MS/MS.

    • Muscle: Muscle tissue is powdered, and proteins are hydrolyzed to their constituent amino acids. The enrichment of this compound in the protein hydrolysate and the intracellular fluid is determined by GC-MS or LC-MS/MS.

  • Calculation of Fractional Synthetic Rate (FSR): FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:

    • E_p1 and E_p2 are the enrichments of this compound in muscle protein at the time of the first and second biopsies, respectively.

    • E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC or intracellular leucine) during the time between the two biopsies.

    • t is the time in hours between the two biopsies.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sample Collection cluster_analysis Analysis Subject Preparation Subject Preparation Priming Dose Priming Dose Subject Preparation->Priming Dose Tracer Preparation Tracer Preparation Tracer Preparation->Priming Dose Continuous Infusion Continuous Infusion Priming Dose->Continuous Infusion Blood Sampling Blood Sampling Continuous Infusion->Blood Sampling Muscle Biopsy 1 Muscle Biopsy 1 Blood Sampling->Muscle Biopsy 1 Steady State Achieved Sample Processing Sample Processing Blood Sampling->Sample Processing Muscle Biopsy 2 Muscle Biopsy 2 Muscle Biopsy 1->Muscle Biopsy 2 Time (t) Muscle Biopsy 2->Sample Processing Mass Spectrometry Mass Spectrometry Sample Processing->Mass Spectrometry FSR Calculation FSR Calculation Mass Spectrometry->FSR Calculation

Caption: Experimental workflow for measuring muscle protein synthesis.

troubleshooting_tree Low Tracer Enrichment Low Tracer Enrichment Inadequate Dose? Inadequate Dose? Low Tracer Enrichment->Inadequate Dose? Recalculate Dose Recalculate Dose Inadequate Dose?->Recalculate Dose Yes Tracer Dilution? Tracer Dilution? Inadequate Dose?->Tracer Dilution? No Control Fasting State Control Fasting State Tracer Dilution?->Control Fasting State Yes Tracer/Infusion Issue? Tracer/Infusion Issue? Tracer Dilution?->Tracer/Infusion Issue? No Check Solution & Pump Check Solution & Pump Tracer/Infusion Issue?->Check Solution & Pump Yes

Caption: Troubleshooting decision tree for low tracer enrichment.

mtor_pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits inhibition

Caption: Simplified mTOR signaling pathway activated by leucine.

References

Technical Support Center: Optimizing L-Leucine-2-13C Signal-to-Noise Ratio in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the mass spectrometry (MS) signal-to-noise (S/N) ratio of L-Leucine-2-13C. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that can lead to a low signal-to-noise ratio during the analysis of this compound.

Q1: I am observing a low signal intensity for my this compound sample. What are the potential causes and solutions?

A low signal intensity can stem from issues in sample preparation, liquid chromatography (LC) separation, or mass spectrometer (MS) settings.[1]

Troubleshooting Steps:

  • Sample Preparation Review:

    • Low Analyte Concentration: The amount of this compound in your sample may be below the instrument's detection limit.[1] Consider concentrating your sample if possible.

    • Sample Contamination: Salts, detergents, and polymers can suppress the peptide signal.[1] Proper sample cleanup is crucial.

    • Inefficient Protein Digestion: If you are analyzing leucine within a protein, incomplete digestion will result in a lower concentration of the target peptide.[1]

    • Non-specific Binding: Peptides and amino acids can adhere to sample tubes and pipette tips, reducing the amount of sample analyzed.[1]

  • Chromatography Optimization:

    • Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts ionization efficiency.

    • Poor Peak Shape: Broad or tailing peaks result in lower signal intensity at any given point. Adjusting the gradient and mobile phase additives can improve peak shape.

  • Mass Spectrometer Settings Verification:

    • Incorrect Ionization Source Parameters: Suboptimal sprayer voltage, gas flow rates, and temperature can lead to inefficient ionization.

    • Inappropriate Collision Energy: If using tandem MS, incorrect collision energy will lead to inefficient fragmentation and lower signal for your target fragment ions.

Q2: How can I minimize matrix effects when analyzing this compound in complex biological samples like plasma?

Matrix effects, caused by co-eluting endogenous components, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Solutions:

  • Effective Sample Preparation: Protein precipitation is a common and effective method to reduce matrix effects in plasma samples. A study on amino acid analysis in plasma found that a protein precipitation step using sulfosalicylic acid greatly improved detection sensitivity.

  • Use of Internal Standards: Isotopically labeled internal standards are crucial to compensate for matrix effects. Since this compound is already a labeled compound often used as a tracer, you would need a different isotopically labeled leucine (e.g., L-Leucine-13C6,15N) or another amino acid that behaves similarly chromatographically to serve as an internal standard for quantification.

  • Chromatographic Separation: Good chromatographic separation of L-Leucine from isobaric compounds like isoleucine and alloisoleucine is essential for accurate quantification, as they cannot be distinguished by MS alone.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the quantification of L-Leucine?

The best internal standard is a stable isotope-labeled version of the analyte. For L-Leucine, a common choice is a heavier, multi-labeled variant such as L-Leucine-13C6,15N. Other non-endogenous amino acids like norvaline and sarcosine have also been used as internal standards in amino acid analysis.

Q2: What are the key considerations for sample preparation when analyzing this compound in plasma?

A simple and effective sample preparation method involves protein precipitation. This can be followed by a dilution step before injection into the LC-MS system. It is important to handle samples consistently to ensure reproducibility.

Q3: How critical is chromatographic separation for L-Leucine analysis?

Chromatographic separation is critical, especially for distinguishing leucine from its isomers, isoleucine and alloisoleucine, which have the same mass. Failure to separate these compounds will lead to inaccurate quantification. The choice of column and mobile phase composition is vital for achieving this separation.

Experimental Protocols

Protocol 1: Plasma Sample Preparation for Amino Acid Analysis

This protocol is adapted from a method demonstrated to improve detection sensitivity for amino acids in plasma.

Materials:

  • Plasma sample

  • 30% Sulfosalicylic acid solution

  • Internal standard working solution

  • Mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate)

  • Microcentrifuge and tubes

Procedure:

  • To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid solution.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer a 27.5 µL aliquot of the clear supernatant to a new tube.

  • Add 2 µL of the internal standard working solution.

  • Add 225 µL of mobile phase B.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Common Issues and Solutions for Low S/N Ratio

Issue Potential Cause Recommended Solution Citation
Low Signal IntensityInsufficient analyte concentrationConcentrate the sample or increase injection volume.
Sample contamination (salts, detergents)Improve sample cleanup using techniques like solid-phase extraction (SPE).
Poor ionization efficiencyOptimize ion source parameters (e.g., voltage, gas flow, temperature).
High Background NoiseContaminated LC-MS systemFlush the LC system and clean the mass spectrometer source.
Matrix effectsUtilize a more effective sample preparation method to remove interferences.
Poor Peak ShapeSuboptimal chromatographyAdjust mobile phase gradient, composition, and flow rate. Ensure column integrity.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample precipitate Protein Precipitation (e.g., Sulfosalicylic Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_is Add Internal Standard supernatant->add_is dilute Dilute with Mobile Phase add_is->dilute lc_separation LC Separation (e.g., C18 Column) dilute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic Troubleshooting Low Signal-to-Noise cluster_sample_solutions Sample Prep Solutions cluster_lc_solutions LC Solutions cluster_ms_solutions MS Solutions start Low S/N Ratio Observed check_sample Review Sample Preparation start->check_sample check_lc Evaluate LC Performance start->check_lc check_ms Verify MS Settings start->check_ms sol_cleanup Improve Cleanup (SPE) check_sample->sol_cleanup sol_concentrate Concentrate Sample check_sample->sol_concentrate sol_is Use Appropriate IS check_sample->sol_is sol_gradient Optimize Gradient check_lc->sol_gradient sol_mobile_phase Adjust Mobile Phase check_lc->sol_mobile_phase sol_column Check Column check_lc->sol_column sol_source Optimize Source check_ms->sol_source sol_collision Adjust Collision Energy check_ms->sol_collision sol_clean Clean Source check_ms->sol_clean

Caption: Troubleshooting logic for low S/N ratio issues.

References

Technical Support Center: Correcting for Background Noise in 13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13C tracer experiments.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C tracer experiments, focusing on background noise and data correction.

Issue 1: High Background Noise in Mass Spectrometry Data

  • Symptoms: You observe a significantly elevated baseline in your total ion chromatogram (TIC), which obscures low-intensity peaks of interest.

  • Possible Causes and Solutions:

Possible CauseRecommended SolutionExpected Outcome
Contaminated Solvents Use fresh, high-purity, LC-MS grade solvents. It is also advisable to filter all solvents before use.Reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).A cleaner baseline in subsequent blank runs.
Leaking System Check all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray.
Sample Matrix Effects Run a blank sample (e.g., the sample matrix without the 13C labeled analyte) through the entire experimental workflow to identify background ions that are consistently present.[1]Identification of interfering compounds from the matrix.
Environmental Contaminants Be aware of potential environmental noise from sources like dust particles and volatile organic compounds in the laboratory environment.[1]Reduced interference from external sources.

Issue 2: Negative Peak Intensities Appear in the Corrected Data

  • Symptoms: After applying natural abundance correction, some of your mass isotopomer peaks have negative intensity values.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Low Signal-to-Noise Ratio Low-intensity signals or missing peaks in the raw data can lead to negative values after matrix-based correction. One approach is to set these negative values to zero and renormalize the remaining mass isotopomer distribution.[2] Some iterative correction methods are designed to handle missing values more robustly.[2]
Incorrect Background Subtraction Improper background subtraction can artificially lower the intensity of certain peaks, leading to negative values upon correction.[2] Re-evaluate the background subtraction parameters in your data processing software.
Inaccurate Elemental Composition The correction matrix is highly dependent on the correct elemental formula of the analyte. An incorrect formula will lead to an inaccurate correction and potentially negative peak intensities. Verify the elemental composition of your analyte, including any derivatization agents used.

Issue 3: Poor Fit Between Simulated and Measured Labeling Data in 13C-MFA

  • Symptoms: There is a high sum of squared residuals (SSR), indicating a poor fit between the model-simulated and experimentally measured isotopic labeling data.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete or Incorrect Metabolic Model The metabolic network model is a cornerstone of 13C-MFA. Errors in the model, such as missing reactions or incorrect atom transitions, can lead to a poor fit. Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.
Failure to Reach Isotopic Steady State A fundamental assumption for standard 13C-MFA is that the system is at an isotopic steady state. If labeling is still changing over time, the model will not fit the data. Extend the labeling period and re-sample, or consider using instationary MFA (INST-MFA) methods.
Analytical Errors Issues with sample preparation or the analytical instrumentation can introduce errors into the labeling data. Ensure that samples are not contaminated with unlabeled biomass or other carbon sources and verify the performance of your mass spectrometer or NMR instrument.

Frequently Asked Questions (FAQs)

Data Acquisition and Processing

  • Q1: What is natural isotopic abundance, and why is it critical to correct for it?

    • A1: Many elements exist in nature as a mixture of isotopes. For carbon, the vast majority is 12C, but about 1.1% is the heavier isotope 13C. In stable isotope labeling experiments, the goal is to track the incorporation of the labeled 13C from a tracer. However, a mass spectrometer detects the total 13C content, which is a combination of the 13C from your tracer and the 13C that was naturally present. Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.

  • Q2: What is a Mass Isotopomer Distribution (MID)?

    • A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues. The MID is a vector representing the relative abundance of each of these, and the sum of all fractions is 1 (or 100%).

  • Q3: How does the correction for natural 13C abundance work?

    • A3: The correction is typically performed using a matrix-based approach. A correction matrix is constructed that accounts for the natural isotopic abundance of all elements in the metabolite. This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured MIDs to reveal the true isotopic enrichment from the tracer. Several software packages, such as IsoCor, IsoCorrectoR, and AccuCor2, can perform this correction.

  • Q4: How can I validate that my natural abundance correction is working correctly?

    • A4: A robust validation method is to analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this indicate a potential issue with your correction method or parameters.

  • Q5: What are the typical sources of error in labeling measurements?

    • A5: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include background noise and low signal intensity in the mass spectrometer, overlapping peaks from co-eluting compounds, and artifacts from sample preparation such as inconsistent extraction or derivatization.

Quantitative Data Summary

Table 1: Natural Abundance of Stable Isotopes for Common Elements in Metabolomics

ElementIsotopeNatural Abundance (%)
Carbon12C~98.9%
13C~1.1%
Hydrogen1H~99.985%
2H~0.015%
Nitrogen14N~99.63%
15N~0.37%
Oxygen16O~99.76%
17O~0.04%
18O~0.20%
Sulfur32S~95.02%
33S~0.75%
34S~4.21%
36S~0.02%

Table 2: Comparison of Analytical Platforms for 13C-Metabolite Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR)
Sensitivity HighVery HighLow
Resolution High for volatile compoundsHigh for a wide range of metabolitesLower, but provides positional information
Sample Preparation Derivatization often requiredMinimal, but matrix effects can be a concernMinimal
Compound Coverage Limited to volatile and thermally stable compoundsBroad, covers a wide range of polar and non-polar metabolitesDetects all compounds with the target nucleus, but at lower sensitivity
Quantitative Accuracy Good, with appropriate standardsGood, with isotope dilution methodsHighly quantitative and reproducible
Throughput ModerateHighLow
Positional Isotopomer Analysis Possible with specific fragmentation analysisChallenging, but possible with tandem MSA major strength, provides detailed structural information

Experimental Protocols

Protocol 1: Metabolite Extraction from Adherent Mammalian Cells

  • Culture Cells: Grow adherent mammalian cells in the desired media. For labeling, replace the standard medium with a labeling medium containing the 13C tracer.

  • Incubation: Incubate the cells for a sufficient time to approach isotopic steady state. This time should be determined empirically for the specific cell line and metabolites of interest.

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the culture dish.

  • Cell Lysis: Scrape the cells and collect the cell lysate.

  • Phase Separation: Perform a phase separation by adding chloroform and water to the lysate to separate polar metabolites, lipids, and proteins.

  • Collection: Collect the polar phase containing the metabolites for analysis.

Protocol 2: GC-MS Analysis of 13C-Labeled Metabolites

  • Derivatization: The extracted metabolites often require derivatization to increase their volatility for GC-MS analysis. A common method is to use N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.

  • GC-MS Instrumentation: Perform the analysis using a GC-MS system equipped with a suitable capillary column (e.g., DB-35MS).

  • Data Acquisition: Operate the mass spectrometer in electron impact (EI) ionization mode. Acquire data in either full scan or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the metabolites of interest.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing & Interpretation Tracer Selection Tracer Selection Cell Culture Cell Culture Tracer Selection->Cell Culture 13C Labeling 13C Labeling Cell Culture->13C Labeling Metabolite Quenching Metabolite Quenching 13C Labeling->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction MS Analysis (GC-MS or LC-MS) MS Analysis (GC-MS or LC-MS) Metabolite Extraction->MS Analysis (GC-MS or LC-MS) Raw Data Acquisition Raw Data Acquisition MS Analysis (GC-MS or LC-MS)->Raw Data Acquisition Natural Abundance Correction Natural Abundance Correction Raw Data Acquisition->Natural Abundance Correction Metabolic Flux Analysis Metabolic Flux Analysis Natural Abundance Correction->Metabolic Flux Analysis Data Interpretation Data Interpretation Metabolic Flux Analysis->Data Interpretation

Caption: A generalized workflow for a 13C tracer experiment.

background_noise_sources cluster_sources Sources of Background Noise Background Noise Background Noise Chemical Noise Chemical Noise Solvent Impurities Solvent Impurities Chemical Noise->Solvent Impurities Plasticizers Plasticizers Chemical Noise->Plasticizers Sample Matrix Sample Matrix Chemical Noise->Sample Matrix Electronic Noise Electronic Noise Detector Noise Detector Noise Electronic Noise->Detector Noise Environmental Noise Environmental Noise Dust Particles Dust Particles Environmental Noise->Dust Particles Volatile Organics Volatile Organics Environmental Noise->Volatile Organics Solvent Impurities->Background Noise Plasticizers->Background Noise Sample Matrix->Background Noise Detector Noise->Background Noise Dust Particles->Background Noise Volatile Organics->Background Noise

Caption: Major sources of background noise in mass spectrometry.

glycolysis_tca_cycle cluster_glycolysis Glycolysis cluster_tca TCA Cycle U-13C-Glucose U-13C-Glucose G6P Glucose-6-P U-13C-Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Citrate Citrate Acetyl-CoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha-KG alpha-Ketoglutarate Isocitrate->alpha-KG Succinyl-CoA Succinyl-CoA alpha-KG->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate condenses with Acetyl-CoA

Caption: Simplified pathway of 13C incorporation from glucose.

References

Technical Support Center: L-Leucine-2-13C Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Leucine-2-13C tracer studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges and interpreting data from metabolic flux analysis (MFA) experiments using this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in metabolic research?

A1: this compound is a stable isotope tracer used to investigate various aspects of cellular metabolism. Its primary applications include quantifying protein synthesis and breakdown, tracing the entry of leucine's carbon skeleton into the tricarboxylic acid (TCA) cycle, and elucidating the activity of pathways involved in branched-chain amino acid (BCAA) catabolism.[1][2] The 13C label at the second carbon position allows for tracking the fate of the carbon backbone of leucine beyond its initial transamination.

Q2: Why is it crucial to correct for the natural abundance of 13C in my data?

A2: Correcting for the natural abundance of 13C (approximately 1.1%) is a critical step in interpreting data from stable isotope tracing experiments.[3][4] Failure to do so can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes.[3] This correction is essential to distinguish between the 13C incorporated from the tracer and the 13C naturally present in the metabolites.

Q3: What does it mean if I don't see any enrichment in my downstream metabolites after a short labeling period?

A3: A lack of enrichment in downstream metabolites after a short labeling period can be attributed to several factors. It's possible that the metabolic pathway is slow, and the label has not had sufficient time to incorporate. Alternatively, the pool size of the intermediate metabolites might be large, causing a significant dilution of the tracer. It is also important to ensure that the cells are metabolically active and that the analytical methods are sensitive enough to detect low levels of enrichment.

Q4: My mass spectrometry data shows unexpected or "scrambled" labeling patterns. What could be the cause?

A4: Isotopic scrambling, the randomization of isotope positions within a molecule, can lead to labeling patterns that deviate from expected metabolic pathways. This can be caused by reversible enzymatic reactions, the activity of alternate metabolic pathways, or analytical artifacts. Careful evaluation of the metabolic network and potential for bidirectional reactions is necessary to interpret these patterns correctly.

Q5: How long should I run my this compound labeling experiment to achieve isotopic steady state?

A5: The time required to reach isotopic steady state, where the isotopic enrichment of a metabolite becomes constant, varies depending on the specific metabolite, its pool size, and the metabolic flux through that pool. For rapidly turning over pools like glycolytic intermediates, steady state might be reached within minutes. However, for larger pools or those with slower turnover, such as intermediates of the TCA cycle or amino acids involved in protein synthesis, it may take several hours. It is recommended to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound tracer data.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Isotopic Enrichment Detected 1. Insufficient tracer concentration. 2. Short labeling time. 3. Low metabolic activity of cells/tissue. 4. Dilution of the tracer by endogenous unlabeled leucine pools. 5. Issues with sample preparation or mass spectrometry sensitivity.1. Increase the concentration of this compound in the culture medium or infusate. 2. Perform a time-course experiment to determine the optimal labeling duration. 3. Ensure cells are in a healthy, metabolically active state. 4. Measure the concentration of unlabeled leucine to account for dilution. 5. Validate sample preparation protocols and optimize mass spectrometer parameters for sensitivity.
High Variability Between Replicates 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Pipetting errors during sample preparation. 3. Inconsistent timing of sample collection and quenching of metabolic activity. 4. Variability in mass spectrometer performance.1. Standardize cell culture procedures meticulously. 2. Use calibrated pipettes and ensure precise and consistent handling of all samples. 3. Implement a strict and consistent protocol for sample harvesting and metabolite extraction. 4. Regularly check the performance and calibration of the mass spectrometer.
Unexpected M+1 and M+2 Peaks for Acetyl-CoA Catabolism of [U-13C]leucine can result in a mixture of M+1 and M+2 labeled acetyl-CoA due to carbon exchange with unlabeled CO2.This is an expected outcome of leucine catabolism. Models for isotopic spectral analysis (ISA) should include parameters to account for the loss of 13C atoms to accurately estimate the contribution of leucine to the acetyl-CoA pool.
Poor Fit of the Metabolic Model to the Data 1. The metabolic network model is incomplete or contains incorrect assumptions (e.g., missing reactions, incorrect directionality). 2. The system has not reached isotopic steady state. 3. Inaccurate measurement of extracellular fluxes (uptake and secretion rates). 4. Errors in the isotopic labeling data.1. Re-evaluate the metabolic model based on known biochemistry and literature. Consider alternative pathways and reaction reversibility. 2. Verify that isotopic steady state has been achieved. If not, consider using non-stationary metabolic flux analysis methods. 3. Carefully re-measure all extracellular uptake and secretion rates. 4. Review the raw mass spectrometry data for any anomalies and ensure proper data processing, including correction for natural abundance.

Experimental Protocols

Protocol: In Vivo L-[1-13C]Leucine Infusion for Measuring Leucine Kinetics

This protocol is adapted from studies measuring whole-body leucine metabolism in humans.

1. Subject Preparation:

  • Subjects should be studied in a post-absorptive state, typically after an overnight fast.

  • A diet with a known and controlled protein and energy content should be consumed for several days leading up to the study to ensure metabolic steady state.

2. Tracer Preparation and Infusion:

  • A sterile solution of L-[1-13C]leucine is prepared in a saline solution. The concentration should be accurately determined.

  • A priming dose of L-[1-13C]leucine and NaH13CO3 is administered to rapidly bring the plasma leucine and bicarbonate pools to isotopic steady state.

  • Immediately following the priming dose, a continuous intravenous infusion of L-[1-13C]leucine is initiated and maintained at a constant rate for the duration of the study (typically 4 hours).

3. Sample Collection:

  • Blood samples are collected at regular intervals (e.g., every 30 minutes) from a contralateral vein.

  • Breath samples are collected for the analysis of 13CO2 enrichment.

  • Urine can also be collected to measure nitrogen excretion.

4. Sample Processing and Analysis:

  • Plasma is separated from blood samples by centrifugation and stored at -80°C until analysis.

  • Plasma L-[1-13C]leucine enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • The enrichment of 13CO2 in expired air is measured using isotope ratio mass spectrometry (IRMS).

5. Data Calculation:

  • Leucine Flux (Turnover): Calculated from the plasma [1-13C]leucine enrichment at isotopic plateau and the infusion rate of the tracer.

  • Leucine Oxidation: Determined from the rate of 13CO2 expiration and the enrichment of the plasma leucine precursor pool.

  • Non-oxidative Leucine Disposal (an indicator of protein synthesis): Calculated as the difference between leucine flux and leucine oxidation.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be obtained from this compound tracer experiments.

Table 1: Leucine Kinetics in Healthy Adults in the Post-absorptive State

ParameterMean Value (μmol·kg⁻¹·h⁻¹)Standard Deviation
Leucine Flux92.13.1
Leucine Oxidation19.0-
Non-oxidative Leucine Disposal73.1-

Data adapted from a study using [1-¹³C]leucine and [1,2-¹³C₂]leucine tracers.

Table 2: Comparison of Leucine Appearance Calculated Using Plasma Leucine vs. α-Ketoisocaproate (KIC) Enrichment

TracerLeucine Appearance (Plasma Leucine Enrichment) (μmol·kg⁻¹·h⁻¹)Leucine Appearance (KIC Enrichment) (μmol·kg⁻¹·h⁻¹)
[1-¹³C]leucine92.1 ± 3.1118.0 ± 4.1
[1,2-¹³C₂]leucine89.2 ± 3.2114.4 ± 4.5

Data presented as means ± SE.

Signaling Pathways and Workflows

L-Leucine Catabolism Pathway

The following diagram illustrates the catabolic pathway of L-leucine, showing its conversion to acetyl-CoA and acetoacetate, which can then enter the TCA cycle.

L_Leucine_Catabolism Leucine L-Leucine aKIC α-Ketoisocaproate (KIC) Leucine->aKIC BCAT IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA IVD MethylglutaconylCoA 3-Methylglutaconyl-CoA MethylcrotonylCoA->MethylglutaconylCoA MCC HMGCoA HMG-CoA MethylglutaconylCoA->HMGCoA MCH Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: L-Leucine is catabolized to acetyl-CoA, which enters the TCA cycle.

mTOR Signaling Pathway Activation by L-Leucine

This diagram shows a simplified representation of how L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

mTOR_Signaling Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes _4EBP1->ProteinSynthesis Inhibits (when active)

Caption: L-Leucine activates mTORC1, a key regulator of protein synthesis.

Experimental Workflow for 13C Metabolic Flux Analysis

This diagram outlines the typical workflow for a 13C-MFA experiment.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase Tracer Introduce This compound Tracer Incubation Incubate to Achieve Isotopic Steady State Tracer->Incubation Quenching Quench Metabolism & Extract Metabolites Incubation->Quenching MS Measure Isotopic Enrichment (GC-MS or LC-MS) Quenching->MS Correction Correct for Natural 13C Abundance MS->Correction FluxAnalysis Metabolic Flux Analysis (MFA) Correction->FluxAnalysis Model Define Metabolic Network Model Model->FluxAnalysis Interpretation Interpret Flux Map FluxAnalysis->Interpretation

Caption: A typical workflow for a 13C Metabolic Flux Analysis experiment.

References

Technical Support Center: L-Leucine-2-13C Isotope Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in L-Leucine-2-13C experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound tracer studies?

Q2: How significant is the analytical error from mass spectrometry?

A2: The analytical error associated with isotope ratio mass spectrometry (IRMS) can be a significant source of variability. While internal laboratory standards are used for calibration, they may not fully represent the complexity of biological samples, potentially underestimating the true analytical error. Different mass spectrometry platforms, such as GC-quadrupole-MS, GC-pyrolysis-IRMS, and LC-quadrupole-MS, have different levels of precision and sensitivity that can impact the variability of the results. For instance, a study reported that differences in the measurement of [13C]leucine enrichment in muscle protein between three different IRMS techniques were less than 6%.

Q3: Why is natural abundance correction important?

Q4: Can the choice of sampling site affect the results?

A4: Yes, the sampling site can introduce variability. For example, in human studies, the ratio of alpha-ketoisocaproic acid (KIC) to leucine 13C enrichments in plasma was found to be lower in 'arterialized' venous plasma compared to deep venous plasma. This suggests that the choice of sampling site can influence the measured enrichment ratios.

Troubleshooting Guides

Guide 1: High Variability in Isotopic Enrichment Measurements

This guide will help you troubleshoot excessive variability in your this compound enrichment data.

Potential Sources of Variability Diagram

Variability High Variability in Enrichment Data PreAnalytical Pre-Analytical Sources Variability->PreAnalytical Analytical Analytical Sources Variability->Analytical SampleCollection Inconsistent Sample Collection PreAnalytical->SampleCollection SampleHandling Improper Sample Handling PreAnalytical->SampleHandling SamplePrep Variable Sample Preparation PreAnalytical->SamplePrep MS_Instability MS Instrument Instability Analytical->MS_Instability Calibration_Issues Calibration Errors Analytical->Calibration_Issues Data_Processing Inconsistent Data Processing Analytical->Data_Processing Start Start: Subject Preparation Priming_Dose Administer Priming Dose (L-[1-13C]Leucine & NaH13CO3) Start->Priming_Dose Continuous_Infusion Start Continuous Infusion of L-[1-13C]Leucine Priming_Dose->Continuous_Infusion Steady_State Achieve Isotopic Steady State (~2 hours) Continuous_Infusion->Steady_State Sampling Collect Blood and Expired Air Samples Steady_State->Sampling Analysis Analyze Samples (Mass Spectrometry) Sampling->Analysis Data_Processing Data Processing and Kinetic Modeling Analysis->Data_Processing End End: Calculate Flux Rates Data_Processing->End Leucine This compound (from tracer infusion) KIC alpha-Ketoisocaproate (KIC) Leucine->KIC Transamination Protein_Synthesis Incorporation into Protein (Protein Synthesis) Leucine->Protein_Synthesis KIC->Leucine Transamination Oxidation Oxidation KIC->Oxidation Decarboxylation CO2 13CO2 (Expired Air) Oxidation->CO2

References

Technical Support Center: Addressing Isotopic Steady State Issues with 13C-Leucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for experiments involving 13C-leucine tracers.

Frequently Asked Questions (FAQs)

Q1: What is isotopic steady state and why is it important for my 13C-leucine experiment?

A1: Isotopic steady state is a condition where the isotopic enrichment of a metabolite remains constant over time.[1][2] For metabolic flux analysis (MFA) using 13C-leucine, achieving a steady state is a fundamental assumption for many calculations.[3] It signifies that the rate of appearance of the labeled leucine in the sampled pool is balanced by its rate of disappearance, allowing for the accurate calculation of metabolic fluxes.[3]

Q2: How long does it take to reach isotopic steady state with 13C-leucine?

A2: The time required to reach isotopic steady state varies depending on the experimental system:

  • In Vivo (Humans): With a primed, continuous infusion of L-[1-13C]leucine and NaH13CO3, isotopic steady state in plasma can be achieved in less than 2 hours.[4] The entire infusion protocol is typically completed within 4 hours.

  • In Vitro (Cell Culture): The time to reach steady state in cell culture can be more variable, ranging from hours to days. This depends on factors such as the cell type, the size of intracellular and extracellular amino acid pools, and the specific metabolic pathways being investigated.

Q3: What are the key measurements I need to take to verify isotopic steady state?

A3: To verify isotopic steady state, you need to measure the 13C enrichment in your target molecules at multiple time points towards the end of your experiment. If the enrichment values are not significantly different between these time points, you can conclude that steady state has been reached. Key measurements include:

  • Plasma/Media: Enrichment of 13C-leucine and its transamination product, α-ketoisocaproate (KIC).

  • Expired Air (In Vivo): Enrichment of 13CO2.

  • Intracellular Metabolites/Proteins (In Vitro): Enrichment of leucine incorporated into proteins or other downstream metabolites.

Q4: Should I use a "primed, continuous infusion" protocol? What does it involve?

A4: Yes, a primed, continuous infusion is a highly effective method for reaching isotopic steady state more rapidly, particularly in in vivo studies. This protocol involves:

  • Priming Dose: An initial bolus injection of L-[1-13C]leucine and NaH13CO3. This rapidly raises the enrichment of the leucine and bicarbonate pools to a level close to the expected steady-state enrichment.

  • Continuous Infusion: A constant, slower infusion of L-[1-13C]leucine to maintain this enrichment level for the duration of the experiment.

Without a priming dose, it can take significantly longer (e.g., 8-10 hours) to reach a steady state.

Troubleshooting Guides

Issue 1: Failure to Reach Isotopic Steady State

Question: My isotopic enrichment values are still increasing at the end of my experiment. What should I do?

Answer: Failure to reach a plateau in isotopic enrichment is a common issue. Here are the possible causes and solutions:

Possible CauseTroubleshooting Steps
Insufficient Labeling Time Extend the duration of the 13C-leucine infusion or incubation. For cell culture experiments, this could mean incubating for a longer period, potentially over several cell doublings.
Large Precursor Pools In vitro, large volumes of media relative to the number of cells can dilute the tracer. Consider reducing the media volume or increasing the cell number. In vivo, certain physiological conditions can alter pool sizes.
Slow Metabolic Fluxes The pathways you are studying may have slow turnover rates. You may need to significantly extend your experimental timeline to observe a steady state.
No Priming Dose (In Vivo) If you are performing an in vivo continuous infusion without a priming dose, it will take much longer to reach a steady state. Incorporate a calculated priming dose of L-[1-13C]leucine and NaH13CO3 at the beginning of your infusion.
Alternative Approach If achieving a steady state is not feasible, consider using Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA). This method analyzes the transient labeling patterns over time and does not require a steady state.
Issue 2: Low or No Detectable 13C Enrichment

Question: I am not seeing the expected level of 13C enrichment in my samples. What could be the problem?

Answer: Low enrichment can compromise the accuracy of your results. Consider the following:

Possible CauseTroubleshooting Steps
Tracer Quality Issues Verify the isotopic and chemical purity of your 13C-leucine tracer with the supplier's certificate of analysis.
High Influx from Unlabeled Sources In cell culture, standard media often contains unlabeled leucine. Use a custom medium where the only source of leucine is your 13C-labeled tracer.
Poor Cellular Uptake Optimize the concentration of the 13C-leucine tracer in your media. You can perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Analytical Instrument Issues Ensure your mass spectrometer is properly calibrated and has sufficient sensitivity to detect low levels of enrichment. Run a positive control with a known enriched standard to verify instrument performance.
Incorrect Sample Preparation Review your sample extraction and derivatization protocols to ensure they are not introducing unlabeled contaminants or causing a loss of the labeled compound.

Data Presentation

Table 1: Typical Infusion Parameters and Time to Steady State for In Vivo Human Studies

ParameterValueReference
Tracer L-[1-13C]leucine
Infusion Type Primed, Continuous
Priming Dose (Leucine) Variable, calculated based on subject and desired plateau
Priming Dose (Bicarbonate) NaH13CO3
Continuous Infusion Rate Variable, e.g., 0.6-1.5 mg/kg/hr
Time to Reach Steady State < 2 hours
Total Infusion Duration ~4 hours

Table 2: Example Time Course of Isotopic Enrichment in Pigs

This table illustrates the time taken to reach steady state for different analytes during a primed, continuous infusion of NaH13CO3 followed by [1-13C]leucine.

AnalyteInfusion DurationTime to Steady State
Expired 13CO2 2 hours1-2 hours
Plasma [1-13C]leucine 2-8 hours5-8 hours
Plasma [1-13C]KIC 2-8 hours5-8 hours

(Data adapted from studies in pigs, which may have different kinetics to humans but illustrates the concept of varying times to steady state for different molecules.)

Experimental Protocols

Protocol 1: Primed, Continuous Infusion of L-[1-13C]leucine for In Vivo Human Studies

This protocol is a generalized procedure and should be adapted for specific experimental designs and institutional guidelines.

  • Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).

  • Pre-infusion Sampling: Collect baseline blood and expired air samples before administering any tracer.

  • Priming Dose: Administer a priming dose of L-[1-13C]leucine and NaH13CO3 intravenously over a short period (e.g., 10 minutes). The exact amounts should be calculated based on the individual's body weight and the desired steady-state enrichment.

  • Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-[1-13C]leucine at a constant rate for the duration of the study (typically 4 hours).

  • Sampling Schedule:

    • Collect blood and expired air samples at regular intervals (e.g., every 15-30 minutes) for the first 2 hours to confirm the attainment of steady state.

    • Once steady state is confirmed, continue sampling at less frequent intervals (e.g., every 30-60 minutes) for the remainder of the infusion.

  • Sample Processing:

    • Blood: Collect blood in heparinized tubes, place on ice, and centrifuge to separate plasma. Store plasma at -80°C until analysis.

    • Expired Air: Collect expired air in appropriate collection bags for analysis of 13CO2 enrichment.

  • Analysis: Measure the isotopic enrichment of leucine and KIC in plasma, and 13CO2 in expired air using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

Protocol 2: 13C-Leucine Labeling for In Vitro Cell Culture Studies

This protocol provides a general framework for labeling cultured cells.

  • Cell Culture: Plate cells and grow them to the desired confluency in standard culture medium.

  • Media Preparation: Prepare a labeling medium that is identical to the standard medium but with unlabeled leucine replaced by L-[13C]leucine at the desired concentration.

  • Tracer Incubation:

    • Aspirate the standard medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-leucine labeling medium to the cells.

  • Time Course Sampling for Steady State Verification:

    • To determine the time required to reach steady state, perform a time-course experiment. Harvest cells and media at multiple time points (e.g., 2, 4, 8, 12, 24 hours).

    • For subsequent experiments, incubate the cells for the duration determined to be sufficient to reach steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol pre-chilled to -80°C).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: Analyze the isotopic enrichment of leucine in the protein hydrolysate and/or downstream metabolites using LC-MS or GC-MS.

Visualizations

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_infusion Infusion Protocol cluster_sampling Sampling & Verification cluster_analysis Analysis Start Subject in Post-absorptive State Baseline Collect Baseline Blood & Expired Air Samples Start->Baseline Prime Administer Priming Dose (13C-Leucine & NaH13CO3) Baseline->Prime Infuse Start Continuous Infusion (13C-Leucine) Prime->Infuse Sample_Early Frequent Sampling (First 2 Hours) Infuse->Sample_Early Verify Verify Isotopic Steady State Sample_Early->Verify Verify->Infuse Not Achieved (Extend Infusion) Sample_Late Continued Sampling (2-4 Hours) Verify->Sample_Late Steady State Achieved Process Process Plasma & Expired Air Sample_Late->Process Analyze GC-MS / IRMS Analysis Process->Analyze End Calculate Fluxes Analyze->End

Caption: Workflow for in vivo 13C-leucine primed, continuous infusion experiments.

Troubleshooting_Steady_State Start Start: Isotopic enrichment is not reaching a plateau Q1 Was a priming dose used (for in vivo infusion)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the labeling duration sufficient for the system? A1_Yes->Q2 Sol1 Solution: Implement a priming dose of 13C-leucine and NaH13CO3 A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are precursor pools (e.g., media leucine) diluting the tracer? A2_Yes->Q3 Sol2 Solution: Extend the infusion/incubation time A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Solution: Use custom media with only labeled leucine A3_Yes->Sol3 Consider_INST Consider using Isotopic Non-Stationary MFA (INST-MFA) A3_No->Consider_INST

Caption: Troubleshooting logic for failure to reach isotopic steady state.

References

avoiding common pitfalls in metabolic flux analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the BenchChem Technical Support Center for Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Issue 1: Poor Fit Between Simulated and Measured Labeling Data

A high sum of squared residuals (SSR) indicates a poor fit between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is crucial for the credibility of the estimated fluxes.

Possible CauseTroubleshooting Steps
Incomplete or Incorrect Metabolic Model Verify Reactions: Double-check all reactions in your model for biological accuracy and completeness for your specific organism and conditions.[1] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] Consider Compartmentalization: For eukaryotic cells, ensure that metabolic compartmentalization (e.g., cytosol vs. mitochondria) is accurately represented in the model.[1] Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect.[1]
Failure to Reach Isotopic Steady State Extend Labeling Time: If not at a steady state, extend the labeling period and re-sample.[1] Consider Instationary MFA (INST-MFA): If achieving a steady state is not feasible, consider using INST-MFA methods that do not require this assumption.
Analytical Errors Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources. Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument. Data Correction: Apply necessary corrections for the natural abundance of 13C.
Incorrectly Estimated Measurement Error Perform Replicate Measurements: Analyze biological and technical replicates to get a better estimate of the actual measurement variance.

Issue 2: Wide Confidence Intervals for Flux Estimates

Wide confidence intervals indicate that the fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated value.

Possible CauseTroubleshooting Steps
Insufficient Labeling Information Select a More Informative Tracer: Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for your pathways of interest.
Redundant or Cyclic Pathways The metabolic network structure itself may make it difficult to resolve certain fluxes independently.
High Measurement Noise Improve Measurement Quality: Reduce analytical errors by optimizing your sample preparation and mass spectrometry methods. Perform Parallel Labeling Experiments: Using multiple different tracers provides more constraints on the model and can significantly narrow confidence intervals.

Frequently Asked Questions (FAQs)

Experimental Design

  • Q1: How do I choose the right 13C tracer for my experiment? A1: The optimal tracer depends on the specific organism, growth conditions, and the metabolic pathways you are investigating. It is highly recommended to perform in silico (computer-based) simulations to select the optimal tracer or combination of tracers before conducting the experiment. For example, [1,2-¹³C₂]glucose is often optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle.

  • Q2: How long should the isotopic labeling period be? A2: The labeling experiment should continue until the system reaches an isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant. The time required to reach this state varies depending on the organism and the turnover rates of the metabolites in the pathways of interest. It is crucial to experimentally verify that a steady state has been achieved by measuring labeling at multiple time points (e.g., 18 and 24 hours). If isotopic labeling is the same at different time points, a steady state is confirmed.

Data Acquisition and Analysis

  • Q3: What are the typical sources of error in labeling measurements? A3: Accurate labeling measurements are critical for reliable flux estimations. Common sources of error include background noise and low signal intensity in the mass spectrometer, overlapping peaks from co-eluting compounds, the natural abundance of 13C which must be corrected for, and artifacts from sample preparation such as inconsistent extraction or derivatization.

  • Q4: What is the difference between stationary and isotopically non-stationary MFA? A4: Stationary 13C-MFA assumes the system is at both a metabolic and isotopic steady state. Isotopically non-stationary MFA (INST-MFA) is used for systems at a metabolic steady state but are sampled during the transient phase before reaching isotopic steady state. INST-MFA is particularly useful for systems that label slowly due to large intermediate pools or pathway bottlenecks.

Modeling and Interpretation

  • Q5: What should be included in a metabolic network model? A5: A good metabolic network model should include the central metabolic pathways relevant to your research question, such as glycolysis, the pentose phosphate pathway, and the TCA cycle. It should also include pathways for the synthesis of essential biomass precursors like amino acids and nucleotides, and transport reactions for substrate uptake and product secretion.

  • Q6: My model fails the chi-square goodness-of-fit test. What should I do? A6: A failed chi-square test suggests that the model does not adequately describe the experimental data. This could be due to an incorrect or incomplete metabolic network, unaccounted for analytical errors, or the violation of modeling assumptions (e.g., isotopic steady state). Systematically re-evaluate your model, check for potential errors in your experimental data, and reconsider the assumptions made.

Experimental Protocols

1. Stationary 13C-MFA Experimental Workflow

This protocol outlines the key steps for a typical stationary 13C-MFA experiment.

G A Experimental Design (In Silico Tracer Selection) B Cell Culture and Tracer Introduction A->B C Achieve Metabolic and Isotopic Steady State B->C D Quenching and Metabolite Extraction C->D E Sample Derivatization D->E F Mass Spectrometry (GC-MS/LC-MS) or NMR Analysis E->F G Data Processing and Correction F->G H Flux Estimation (Software-based) G->H I Statistical Analysis (Goodness-of-fit, Confidence Intervals) H->I

A typical workflow for a stationary 13C-MFA experiment.

Methodology:

  • Experimental Design: Use computational tools to determine the optimal 13C-labeled tracer to maximize the precision of flux estimates for the pathways of interest.

  • Cell Culture: Grow cells in a defined medium.

  • Tracer Introduction: Switch to a medium containing the selected 13C-labeled substrate.

  • Steady State: Allow the cells to grow until they reach both metabolic and isotopic steady state.

  • Quenching: Rapidly quench metabolic activity, often using cold methanol.

  • Extraction: Extract intracellular metabolites.

  • Analysis: Analyze the isotopic labeling of metabolites using Mass Spectrometry (GC-MS or LC-MS) or NMR.

  • Flux Calculation: Use specialized software to estimate fluxes by fitting the labeling data to a metabolic model.

  • Statistical Validation: Perform statistical tests to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

2. Isotopically Non-Stationary 13C-MFA (INST-MFA) Workflow

This protocol is for systems where isotopic steady state is not achieved.

G A Cell Culture to Metabolic Steady State B Introduction of 13C Tracer A->B C Time-Course Sampling during Isotopic Transient B->C D Quenching and Metabolite Extraction C->D E Mass Spectrometry (MS) Analysis D->E F Computational Flux Estimation (INST-MFA Software) E->F G Estimation of Fluxes and Pool Sizes F->G

Workflow for an isotopically non-stationary 13C-MFA experiment.

Methodology:

  • Metabolic Steady State: Establish a stable metabolic state in the cell culture.

  • Tracer Introduction: Introduce the 13C-labeled substrate.

  • Time-Course Sampling: Collect samples at multiple time points during the transient period before isotopic steady state is reached.

  • Quenching and Extraction: Rapidly quench metabolism and extract metabolites at each time point.

  • MS Analysis: Analyze the dynamic changes in isotopic labeling patterns using mass spectrometry.

  • Computational Analysis: Use INST-MFA software to iteratively adjust flux and pool size parameters to minimize the difference between simulated and measured labeling data.

Signaling Pathways and Metabolic Flux

1. mTOR Signaling and Central Carbon Metabolism

The mTORC1 signaling pathway is a key regulator of cell growth and metabolism, promoting anabolic processes.

G mTORC1 mTORC1 Glycolysis Glycolysis mTORC1->Glycolysis stimulates PPP Pentose Phosphate Pathway (oxidative arm) mTORC1->PPP stimulates Lipogenesis Lipogenesis mTORC1->Lipogenesis stimulates Nucleotide_Synth Nucleotide Synthesis mTORC1->Nucleotide_Synth stimulates Protein_Synth Protein Synthesis mTORC1->Protein_Synth stimulates

mTORC1 signaling stimulates key anabolic pathways.

Activated mTORC1 signaling can lead to increased flux through glycolysis and the pentose phosphate pathway to provide building blocks for nucleotide and lipid synthesis, supporting cell proliferation.

2. AMPK Signaling and Metabolic Reprogramming

AMP-activated protein kinase (AMPK) is a cellular energy sensor that is activated under low energy conditions. It promotes catabolic pathways to generate ATP while inhibiting anabolic processes.

G AMPK AMPK Glycolysis Glycolysis AMPK->Glycolysis stimulates Fatty_Acid_Ox Fatty Acid Oxidation AMPK->Fatty_Acid_Ox stimulates mTORC1 mTORC1 Signaling AMPK->mTORC1 inhibits Anabolic_Pathways Anabolic Pathways (e.g., Lipogenesis) mTORC1->Anabolic_Pathways stimulates

AMPK activation shifts metabolism towards catabolism.

Activation of AMPK can increase glycolytic flux and fatty acid oxidation to restore cellular ATP levels. It also inhibits mTORC1 signaling, thereby downregulating energy-consuming anabolic pathways.

References

Technical Support Center: L-Leucine-2-13C Isotope Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for L-Leucine-2-13C stable isotope tracer studies. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the planning, execution, and analysis of this compound tracer experiments.

Issue 1: Inaccurate or Unexpected Mass Isotopomer Distributions

Question: My mass spectrometry data shows unexpected or highly variable mass isotopomer distributions (MIDs). What are the potential causes and how can I correct for them?

Answer: Inaccurate MIDs are a common issue that can often be traced back to a failure to correct for the natural abundance of stable isotopes. For carbon, approximately 1.1% is the heavier 13C isotope.[1] Your mass spectrometer detects the total 13C content, which is a combination of the this compound tracer you introduced and the naturally occurring 13C in the leucine molecules and any derivatizing agents.

Normalization Strategy: Correction for Natural Isotope Abundance

A matrix-based approach is the most common and accurate method for this correction.[1] This involves constructing a correction matrix that accounts for the natural isotopic abundances of all elements in the analyte molecule (and its derivative).[1]

Validation Step: To ensure your correction method is working correctly, analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be close to 100%, with all other isotopologues (M+1, M+2, etc.) being close to zero.[1] Significant deviations may indicate an issue with your correction algorithm or instrumental noise.[1]

Issue 2: Difficulty in Achieving Isotopic Steady State

Question: I am having trouble reaching a stable isotopic enrichment in my samples over time. What factors influence this and what can I do?

Answer: Achieving isotopic steady state, where the rate of tracer infusion equals its rate of disappearance, is crucial for many calculations, such as determining leucine turnover and oxidation. The time to reach steady state can vary between individuals and experimental conditions.

Strategies to Achieve and Validate Isotopic Steady State:

  • Primed, Continuous Infusion: This is the standard method to reduce the time needed to reach isotopic steady state. A "priming" dose is given as a bolus at the beginning of the experiment to quickly fill the body's free amino acid pools, followed by a continuous infusion at a lower rate.

  • Time Course Validation: It is essential to take samples at multiple time points to confirm that a plateau in isotopic enrichment has been reached. For L-[1-13C]leucine infusions, a steady state is often achieved within 2 hours.

  • Isotopically Non-Stationary MFA (INST-MFA): For systems that do not reach a steady state, such as those with very slow turnover or in dynamic conditions, INST-MFA can be employed. This method uses data from the transient period before isotopic steady state is achieved.

Issue 3: Choosing an Appropriate Precursor Pool for Protein Synthesis Calculation

Question: I am calculating the fractional synthetic rate (FSR) of a specific protein. Which precursor pool enrichment should I use, and what are the implications of this choice?

Answer: The choice of the precursor pool for calculating protein synthesis is a critical decision that can significantly impact the results. The ideal precursor is the aminoacyl-tRNA, but this is very difficult to measure directly. Therefore, surrogates are used.

Commonly Used Precursor Pool Surrogates:

  • Plasma Leucine Enrichment: While easily accessible, this can sometimes underestimate the true rate of protein synthesis because the intracellular and plasma amino acid pools are not in complete equilibrium.

  • Intracellular Leucine Enrichment: This is a more accurate precursor, but it requires obtaining tissue biopsies to separate the intracellular free amino acid pool.

  • Plasma α-ketoisocaproate (KIC) Enrichment: KIC is the keto-acid of leucine and is formed intracellularly. It is released into the plasma, and its enrichment is considered a good reflection of the intracellular leucine enrichment without the need for a tissue biopsy. The ratio of plasma [1-13C]KIC to [1-13C]leucine enrichment remains relatively constant under various dietary conditions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding experimental design, data analysis, and interpretation of this compound tracer studies.

Q1: What is a typical experimental protocol for measuring muscle protein synthesis using L-[1-13C]leucine?

A1: A common method is the primed, continuous intravenous infusion of L-[1-13C]leucine. A typical protocol for human studies is as follows:

ParameterTypical Value/ProcedureReference
Tracer L-[1-13C]leucine
Priming Dose 9.6 µmol/kg
Infusion Rate 0.16 µmol/kg/min
Infusion Duration 6 - 10 hours
Sampling Blood samples taken before infusion (for background) and at regular intervals during the infusion. Muscle biopsies are often taken at the beginning and end of the infusion period.

Q2: How is the Fractional Synthesis Rate (FSR) of muscle protein calculated?

A2: The FSR is calculated using the precursor-product principle, which measures the rate of incorporation of the labeled amino acid into the protein pool. The general formula is:

FSR (%/hour) = [ (E_protein_t2 - E_protein_t1) / (E_precursor * (t2 - t1)) ] * 100

Where:

  • E_protein_t2 and E_protein_t1 are the enrichments of 13C-leucine in the protein at two different time points.

  • E_precursor is the average enrichment of the precursor pool (e.g., plasma KIC) between the two time points.

  • (t2 - t1) is the time in hours between the two measurements.

VariableDescription
E_protein Isotopic enrichment of L-[1-13C]leucine in the protein-bound pool, measured from tissue biopsies.
E_precursor Isotopic enrichment of the precursor amino acid pool. Plasma KIC is a commonly used surrogate.
Time The duration between the two protein enrichment measurements.

Q3: Do I need to use an internal standard for my analysis?

A3: Yes, an internal standard is highly recommended for accurate quantification of leucine concentration in your samples. A suitable internal standard would be a stable isotope-labeled version of leucine that is not the one you are using as a tracer, for example, DL-[2H7]-leucine. This allows for correction of any sample loss during preparation and analysis.

Q4: Can the choice of L-leucine as a tracer influence the interpretation of the results?

A4: Yes, the choice of tracer amino acid can affect the absolute values of the calculated fractional synthesis rate. It has been observed that FSR calculated from leucine labeling can be higher than that calculated from phenylalanine labeling. However, the relative changes in FSR in response to a stimulus (e.g., feeding) are generally consistent regardless of the tracer used. It is important to be consistent with the tracer used within a study and to be cautious when comparing absolute FSR values between studies that used different tracers.

Visualizations

Experimental Workflow for Measuring Muscle Protein Synthesis

G Workflow for Muscle Protein Synthesis Measurement cluster_0 Preparation cluster_1 Tracer Infusion cluster_2 Sample Analysis cluster_3 Data Analysis A Subject Preparation (e.g., overnight fast) B Background Sampling (Blood) A->B C Priming Dose of L-[1-13C]Leucine B->C D Continuous Infusion of L-[1-13C]Leucine C->D E Initial Muscle Biopsy (t1) D->E F Periodic Blood Sampling (for precursor enrichment) D->F G Final Muscle Biopsy (t2) D->G H Isolate Plasma and Muscle Protein E->H F->H G->H I Measure 13C Enrichment (GC-MS or LC-MS) H->I J Correct for Natural Isotope Abundance I->J K Calculate Fractional Synthesis Rate (FSR) J->K

Caption: A typical experimental workflow for measuring muscle protein synthesis using a primed, continuous infusion of L-[1-13C]leucine.

Data Normalization and Analysis Pathway

G Data Normalization and Analysis Pathway A Raw Mass Spectrometry Data (Ion Counts for each Mass Isotopologue) B Measured Mass Isotopomer Distribution (MID) A->B C Correction for Natural Isotope Abundance B->C D Corrected MID C->D E Calculation of Isotopic Enrichment (Tracer to Tracee Ratio) D->E F Precursor Pool Enrichment (e.g., from Plasma KIC) E->F G Protein-Bound Leucine Enrichment (from Muscle Biopsies) E->G H Calculation of Fractional Synthesis Rate (FSR) F->H G->H

Caption: The logical flow of data from raw mass spectrometry output to the final calculation of the fractional synthesis rate, highlighting the critical data normalization step.

References

Validation & Comparative

A Head-to-Head Comparison: L-Leucine-2-¹³C versus Deuterated Leucine Tracers in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of metabolic analysis, the choice of stable isotope tracer is a critical decision that can significantly impact experimental outcomes. Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and cellular signaling. Consequently, isotopically labeled leucine tracers are indispensable tools for quantifying protein metabolism and related pathways. This guide provides an objective comparison of two commonly used types of leucine tracers: L-Leucine-2-¹³C and deuterated leucine analogues (e.g., L-[5,5,5-²H₃]leucine), supported by experimental data and detailed protocols to inform your selection process.

Introduction to Leucine Isotope Tracers

Stable isotope-labeled amino acids are non-radioactive tracers that can be safely used in human and animal studies to measure the dynamics of protein and amino acid metabolism. By introducing a "heavy" isotope of carbon (¹³C) or hydrogen (²H, deuterium) into the leucine molecule, researchers can track its fate through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

L-Leucine-2-¹³C incorporates a ¹³C atom at the second carbon position. This single-label tracer is frequently used to assess whole-body and tissue-specific protein synthesis.

Deuterated leucine tracers , such as L-[5,5,5-²H₃]leucine, have multiple deuterium atoms replacing hydrogen atoms. These tracers are also widely employed to study protein and amino acid kinetics.

Performance Comparison: L-Leucine-2-¹³C vs. Deuterated Leucine

The selection of a tracer often depends on the specific research question, the analytical instrumentation available, and the desired level of precision. While both ¹³C-labeled and deuterated leucine tracers are effective, they possess distinct characteristics that may favor one over the other in certain experimental contexts.

A key consideration is the potential for isotope effects , where the difference in mass between isotopes can slightly alter the rate of biochemical reactions. While generally considered minimal for ¹³C, deuterium's larger relative mass difference compared to hydrogen can sometimes lead to more pronounced kinetic isotope effects. However, for the measurement of protein synthesis, several studies have demonstrated comparable results between the two types of tracers.

For instance, a study comparing the use of [5,5,5,-²H₃]leucine, [4,4,4,-²H₃]valine, and [6,6-²H₂,1,2-¹³C₂]lysine for determining apolipoprotein production rates found no statistically significant differences in the absolute synthetic rates of the apolipoproteins measured[1]. This suggests that, for this application, deuterated leucine provides results similar to other stable isotope-labeled amino acids[1].

Furthermore, an investigation into the influence of tracer selection on muscle protein synthesis at rest and post-exercise using simultaneous infusion of [²H₅]-phenylalanine and [²H₃]-leucine found that both tracers yielded similar fractional synthesis rates[3]. This supports the use of both deuterated leucine and other labeled amino acids for measuring muscle protein synthesis in exercise-based studies.

Data Presentation
FeatureL-Leucine-2-¹³CDeuterated Leucine (e.g., L-[5,5,5-²H₃]leucine)Key Considerations & References
Tracer Type Single ¹³C labelMultiple ²H (deuterium) labelsThe number and position of labels can influence analytical detection and potential isotope effects.
Isotope Effect Generally considered negligible in most metabolic studies.Potentially more significant due to the larger relative mass difference between ²H and ¹H. However, for protein synthesis measurements, studies show comparable results to ¹³C tracers.Researchers should be aware of potential kinetic isotope effects, though in many applications they do not significantly alter the primary outcome.
Analytical Method Primarily Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).Primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).The choice of analytical instrument can be a determining factor. GC-C-IRMS offers high precision for ¹³C enrichment but may not be as widely available as GC-MS.
Precision & Accuracy High precision achievable with GC-C-IRMS. GC/combustion/IRMS requires only nanogram quantities of leucine with good precision.High precision and accuracy are achievable with modern GC-MS and LC-MS/MS instrumentation.Both tracer types can provide high-quality data with the appropriate analytical methodology.
Cost Can be more expensive than deuterated analogues.Generally more cost-effective than ¹³C-labeled compounds.Budgetary constraints can be a practical factor in tracer selection.
Reported Performance Widely used and validated for measuring whole-body and muscle protein synthesis.Studies show similar results to other stable isotope tracers for measuring apolipoprotein production rates and muscle protein synthesis.The literature supports the use of both tracer types for a variety of metabolic studies.

Experimental Protocols

Key Experiment: Measurement of Muscle Protein Synthesis using Primed-Constant Infusion of L-[1-¹³C]leucine

This protocol outlines the fundamental steps for a primed-constant infusion study to measure the fractional synthetic rate (FSR) of muscle protein.

1. Subject Preparation:

  • Subjects should be studied in a post-absorptive state (e.g., after an overnight fast).

  • A catheter is inserted into an antecubital vein for tracer infusion, and another catheter is placed in a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood samples.

2. Tracer Preparation:

  • A sterile solution of L-[1-¹³C]leucine is prepared in saline.

  • A priming dose is calculated to rapidly bring the plasma leucine enrichment to a steady state. A common priming dose is 1 mg/kg body weight.

  • The constant infusion solution is prepared to be administered at a rate of, for example, 1 mg/kg/hour.

3. Infusion Protocol:

  • A baseline blood sample is collected before the infusion begins.

  • The priming dose of L-[1-¹³C]leucine is administered as a bolus injection.

  • Immediately following the prime, the constant infusion is initiated and maintained for the duration of the study (e.g., 4-6 hours).

4. Sample Collection:

  • Arterialized venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma leucine enrichment and concentration.

  • Muscle biopsy samples are obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

5. Sample Analysis:

  • Plasma samples are deproteinized, and the supernatant is used for the analysis of plasma ¹³C-leucine enrichment, typically by GC-MS. The enrichment of α-ketoisocaproate (α-KIC), the transamination product of leucine, is often used as a surrogate for the intracellular leucine enrichment.

  • Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to their constituent amino acids.

  • The enrichment of ¹³C-leucine in the protein hydrolysate is determined, often by GC-C-IRMS, which offers high precision for measuring low levels of incorporation.

6. Calculation of Fractional Synthetic Rate (FSR):

  • FSR (%/hour) = [(E_p2 - E_p1) / (E_precursor * t)] * 100

    • E_p1 and E_p2 are the ¹³C-leucine enrichments in muscle protein at the first and second biopsies, respectively.

    • E_precursor is the average enrichment of the precursor pool (e.g., plasma α-KIC) during the infusion period.

    • t is the time in hours between the two biopsies.

Mandatory Visualization

Leucine mTOR Signaling Pathway Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition of GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases (RagA/B-RagC/D) GATOR1->RagGTPases GAP for RagA/B mTORC1 mTORC1 RagGTPases->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis relieves inhibition CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Leucine activates the mTORC1 signaling pathway to promote protein synthesis.

Stable Isotope Tracer Experimental Workflow start Start: Experimental Design tracer_admin Tracer Administration (e.g., Primed-Constant Infusion) start->tracer_admin sample_collection Biological Sample Collection (Blood, Tissue) tracer_admin->sample_collection sample_prep Sample Preparation (Deproteinization, Hydrolysis, Derivatization) sample_collection->sample_prep ms_analysis Mass Spectrometry Analysis (GC-MS, LC-MS/MS, GC-C-IRMS) sample_prep->ms_analysis data_analysis Data Analysis (Isotopic Enrichment Calculation) ms_analysis->data_analysis kinetic_modeling Kinetic Modeling (e.g., FSR Calculation) data_analysis->kinetic_modeling end End: Biological Interpretation kinetic_modeling->end

Caption: General workflow for a stable isotope tracer study.

Conclusion

Both L-Leucine-2-¹³C and deuterated leucine tracers are valuable tools for metabolic research, each with its own set of advantages and considerations. The choice between them is not always a matter of superior performance but rather of suitability for the specific experimental design and available analytical resources.

  • L-Leucine-2-¹³C is a well-established tracer, and when paired with GC-C-IRMS, it offers exceptional precision for measuring low levels of isotopic incorporation.

  • Deuterated leucine tracers are often more cost-effective and can be readily analyzed by widely available GC-MS and LC-MS/MS platforms. Importantly, studies have shown that they provide comparable results to ¹³C-labeled tracers in many applications, including the measurement of protein synthesis.

Ultimately, a thorough understanding of the principles of stable isotope tracer methodology, coupled with careful consideration of the experimental goals, will enable researchers to select the most appropriate leucine tracer to achieve accurate and reliable data in their metabolic investigations.

References

A Comparative Guide to Isotopic Tracers for Measuring Muscle Protein Synthesis: Validating L-Leucine-2-13C and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of muscle protein synthesis (MPS) is critical for understanding muscle metabolism in health and disease, and for evaluating the efficacy of therapeutic interventions. This guide provides a detailed comparison of L-Leucine-2-13C with other established isotopic tracers for quantifying MPS, supported by experimental data and detailed protocols.

Comparison of Key Methodologies

The selection of an isotopic tracer for studying muscle protein metabolism depends on the specific research question, the desired endpoint (rate vs. mass), and practical considerations such as invasiveness and cost. The following sections provide a detailed comparison of the L-Leucine tracer method, the L-[ring-13C6]phenylalanine method, and the D3-creatine dilution method.

Data Summary: Quantitative Comparison of Tracers

The following table summarizes the key quantitative data from studies utilizing different tracers to assess muscle protein metabolism.

Tracer Methodology Primary Outcome Typical Infusion/Administration Protocol Typical Sample Requirements Reported Muscle Protein Fractional Synthetic Rate (FSR) (%/h) Key Advantages Key Limitations
L-Leucine Isotopes (e.g., L-[1-13C]leucine) Primed Constant Infusion or Flooding DoseMuscle Protein Synthesis RatePrimed infusion followed by continuous intravenous infusion (e.g., 0.05 µmol/kg/min) or a large bolus injection.Serial blood samples, muscle biopsiesVaries with conditions (e.g., ~0.06% in basal state, can increase with stimuli)Leucine is a key regulator of MPS, providing insights into anabolic signaling.Intracellular recycling can complicate precursor enrichment determination.
L-[ring-13C6]phenylalanine Primed Constant InfusionMuscle Protein Synthesis RatePrimed infusion (e.g., 3.6 µmol/kg) followed by continuous intravenous infusion (e.g., 0.06 µmol/kg/min)[1].Serial blood samples, muscle biopsiesVaries with conditions (e.g., postabsorptive rates of ~0.065%/h, increasing to ~0.089%/h post-EAA consumption)[2].Phenylalanine is not oxidized in muscle, simplifying precursor-product modeling.May not fully reflect the intracellular leucine dynamics that regulate MPS.
D3-Creatine Oral Bolus AdministrationTotal Skeletal Muscle MassSingle oral dose (e.g., 30 mg)[3].Spot urine sample collected 3-6 days post-dose[4].Not applicable (measures mass, not rate).Minimally invasive (oral dose, urine sample), suitable for large-scale and remote studies.Does not measure the dynamic rate of muscle protein synthesis; relies on assumptions about creatine distribution and conversion[5].

Experimental Protocols and Methodologies

L-Leucine Tracer Methodology for MPS Measurement

The use of stable isotope-labeled leucine to measure MPS is a cornerstone of muscle metabolism research. The two primary approaches are the primed constant infusion and the flooding dose methods.

a) Primed Constant Infusion Method

This technique aims to achieve a steady-state isotopic enrichment in the precursor pool for protein synthesis.

  • Protocol:

    • Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment. A baseline muscle biopsy may also be taken.

    • Priming Dose: A priming bolus of the L-Leucine tracer is administered intravenously to rapidly raise the isotopic enrichment in the body's free amino acid pools.

    • Constant Infusion: The priming dose is immediately followed by a continuous intravenous infusion of the tracer at a fixed rate for several hours.

    • Sampling: Arterialized venous blood samples are collected at regular intervals to monitor plasma amino acid enrichment. Muscle biopsies are typically taken at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

    • Analysis: Isotopic enrichment in plasma and in protein-bound muscle tissue is determined by mass spectrometry. The fractional synthetic rate (FSR) is calculated based on the rate of tracer incorporation into muscle protein relative to the precursor pool enrichment.

b) Flooding Dose Method

This approach aims to overwhelm the endogenous free amino acid pools with the labeled tracer, thereby minimizing variations in precursor enrichment between plasma and tissue.

  • Protocol:

    • Baseline Biopsy: A baseline muscle biopsy is obtained.

    • Tracer Administration: A large bolus of the L-Leucine tracer, mixed with unlabeled leucine, is injected intravenously.

    • Sampling: A second muscle biopsy is taken after a defined period (e.g., 90 minutes). Blood samples may be collected to monitor plasma enrichment.

    • Analysis: The FSR is calculated from the increase in isotopic enrichment in the protein-bound fraction of the muscle tissue between the two biopsies and the enrichment of the precursor pool (often assumed to be equal to the enrichment of the injected tracer or measured in plasma).

L-[ring-13C6]phenylalanine Tracer Methodology

This is another widely used primed constant infusion technique for measuring MPS.

  • Protocol:

    • Subject Preparation: Subjects typically fast overnight.

    • Catheter Placement: Intravenous catheters are placed for tracer infusion and blood sampling.

    • Priming and Infusion: A priming dose of L-[ring-13C6]phenylalanine (e.g., 3.6 µmol/kg) is administered, followed by a continuous infusion (e.g., 0.06 µmol/kg/min) for several hours.

    • Sampling: Arterialized blood samples are drawn periodically. Muscle biopsies are taken from a muscle such as the vastus lateralis at the beginning and end of the measurement period.

    • Sample Processing and Analysis: Plasma is separated, and muscle tissue is processed to isolate protein-bound and intracellular free amino acids. Isotopic enrichment is measured using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). FSR is calculated using the standard precursor-product model.

D3-Creatine Dilution Method for Muscle Mass Measurement

This method provides a non-invasive way to determine total body skeletal muscle mass.

  • Protocol:

    • Participant Preparation: Participants should fast overnight and avoid creatine-rich foods for 24 hours prior to the study.

    • Tracer Administration: A single oral dose of D3-creatine (e.g., 30 mg) is administered.

    • Equilibration Period: A period of 3 to 6 days is allowed for the D3-creatine to equilibrate with the body's total creatine pool.

    • Sample Collection: A single spot urine sample is collected.

    • Analysis: The enrichment of D3-creatinine in the urine is measured by LC-MS/MS.

    • Calculation: The total body creatine pool size is calculated from the dilution of the D3-creatine dose. Muscle mass is then estimated by dividing the creatine pool size by the assumed concentration of creatine in muscle tissue (typically ~4.3 g/kg).

Visualizing the Methodologies and Pathways

Experimental Workflows

G cluster_leucine_phenylalanine L-Leucine & L-Phenylalanine Tracer Workflow (MPS Rate) cluster_d3_creatine D3-Creatine Dilution Workflow (Muscle Mass) Baseline Sampling\n(Blood/Biopsy) Baseline Sampling (Blood/Biopsy) Priming Dose\n(IV) Priming Dose (IV) Baseline Sampling\n(Blood/Biopsy)->Priming Dose\n(IV) Constant Infusion\n(IV) Constant Infusion (IV) Priming Dose\n(IV)->Constant Infusion\n(IV) Serial Sampling\n(Blood/Biopsies) Serial Sampling (Blood/Biopsies) Constant Infusion\n(IV)->Serial Sampling\n(Blood/Biopsies) Mass Spectrometry\nAnalysis Mass Spectrometry Analysis Serial Sampling\n(Blood/Biopsies)->Mass Spectrometry\nAnalysis FSR Calculation FSR Calculation Mass Spectrometry\nAnalysis->FSR Calculation Oral Dose\n(D3-Creatine) Oral Dose (D3-Creatine) Equilibration\n(3-6 days) Equilibration (3-6 days) Oral Dose\n(D3-Creatine)->Equilibration\n(3-6 days) Urine Sample\nCollection Urine Sample Collection Equilibration\n(3-6 days)->Urine Sample\nCollection LC-MS/MS\nAnalysis LC-MS/MS Analysis Urine Sample\nCollection->LC-MS/MS\nAnalysis Muscle Mass\nCalculation Muscle Mass Calculation LC-MS/MS\nAnalysis->Muscle Mass\nCalculation

Caption: Comparative experimental workflows for measuring muscle protein synthesis (MPS) rate versus muscle mass.

Signaling Pathway of Leucine-Stimulated Muscle Protein Synthesis

Leucine is a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of protein synthesis.

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Ribosome Ribosome S6K1->Ribosome activates eIF4E eIF4E eIF4E_BP1->eIF4E sequesters eIF4E->Ribosome initiates translation Protein_Synthesis Muscle Protein Synthesis Ribosome->Protein_Synthesis

Caption: Simplified signaling pathway of leucine-stimulated muscle protein synthesis via mTORC1.

Conclusion

The choice of tracer for studying muscle protein metabolism is a critical decision in experimental design. While this compound is a viable tracer for measuring muscle protein synthesis, its validation in the literature is not as extensive as that for other isotopes like L-[1-13C]leucine and L-[ring-13C6]phenylalanine. Both leucine and phenylalanine tracers provide robust methods for determining the rate of muscle protein synthesis, each with its own set of advantages and limitations. In contrast, the D3-creatine dilution method offers a minimally invasive approach to quantify total skeletal muscle mass, which is a different but related and equally important parameter. For a comprehensive understanding of muscle dynamics, particularly in response to interventions, a combination of methods, such as the COSIAM approach which pairs a muscle mass measurement with a synthesis rate measurement, may be the most powerful strategy. Researchers should carefully consider their specific research question to select the most appropriate tracer and methodology.

References

A Comparative Analysis of GC-MS and IRMS for 13C-Leucine Detection in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of metabolic research and drug development, stable isotope tracers, such as 13C-leucine, are invaluable tools for elucidating metabolic pathways and quantifying protein synthesis. The choice of analytical instrumentation is critical for the accurate and sensitive detection of these tracers. This guide provides a comprehensive comparison of two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope-Ratio Mass Spectrometry (IRMS), specifically Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), for the analysis of 13C-leucine enrichment.

Quantitative Performance Comparison

The selection of an analytical technique often hinges on its quantitative performance. The following table summarizes the key performance characteristics of GC-MS and GC-C-IRMS for 13C-leucine detection.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
Principle of 13C Detection Measures the mass-to-charge ratio of intact derivatized leucine, allowing for the determination of mass isotopomer distribution (MIDs).Measures the ratio of 13CO2 to 12CO2 after combustion of the separated leucine derivative, providing a bulk 13C enrichment value.
Sensitivity High, but generally lower than GC-C-IRMS for low-level enrichments.Extremely high, capable of detecting very low tracer enrichments. Can detect chromatographic peaks in the 45/44 output even when no peak is visible in the m/z 44 ion chromatogram.[1]
Sample Amount Required Typically in the low microgram range.Nanogram quantities of leucine are sufficient for precise measurements.[2]
Precision Good, but can be limited by spectral interferences and baseline noise, especially at low enrichments.High precision, with uncertainties as low as 1.3 ‰ for some amino acids.[3]
Accuracy Can be less accurate than GC-C-IRMS, particularly for higher enrichments.[4]Highly accurate for determining bulk 13C enrichment across a wide range of concentrations.[4]
Data Output Provides detailed information on the distribution of 13C atoms within the leucine molecule (isotopologue distribution).Provides a single value representing the overall 13C enrichment of the leucine pool.
Advantages - Provides positional information on 13C labeling.- Relatively lower instrument cost.- Widely available in metabolomics core facilities.- Superior sensitivity and precision for low enrichments.- Robust for complex biological matrices.
Disadvantages - Lower sensitivity for trace-level enrichment.- Potential for ion source saturation at high enrichments.- Does not provide information on positional isotopomers.- Higher instrument cost.

Experimental Workflows

The following diagram illustrates the typical experimental workflows for the analysis of 13C-leucine using GC-MS and GC-C-IRMS.

G cluster_GCMS GC-MS Workflow cluster_IRMS GC-C-IRMS Workflow Sample_GCMS Biological Sample (e.g., plasma, tissue) Hydrolysis_GCMS Protein Hydrolysis (liberation of amino acids) Sample_GCMS->Hydrolysis_GCMS Derivatization_GCMS Derivatization (e.g., silylation) Hydrolysis_GCMS->Derivatization_GCMS GC_Separation_GCMS GC Separation Derivatization_GCMS->GC_Separation_GCMS Ionization_GCMS Electron Ionization (EI) GC_Separation_GCMS->Ionization_GCMS MS_Analysis_GCMS Mass Analysis (m/z of fragments) Ionization_GCMS->MS_Analysis_GCMS Data_Analysis_GCMS Data Analysis (Mass Isotopomer Distribution) MS_Analysis_GCMS->Data_Analysis_GCMS Sample_IRMS Biological Sample (e.g., plasma, tissue) Hydrolysis_IRMS Protein Hydrolysis (liberation of amino acids) Sample_IRMS->Hydrolysis_IRMS Derivatization_IRMS Derivatization (e.g., N-acetylation) Hydrolysis_IRMS->Derivatization_IRMS GC_Separation_IRMS GC Separation Derivatization_IRMS->GC_Separation_IRMS Combustion Combustion (to CO2 and N2) GC_Separation_IRMS->Combustion IRMS_Analysis Isotope Ratio Analysis (13CO2 / 12CO2) Combustion->IRMS_Analysis Data_Analysis_IRMS Data Analysis (Bulk 13C Enrichment) IRMS_Analysis->Data_Analysis_IRMS

Fig. 1: Experimental workflows for 13C-leucine analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the analysis of 13C-leucine from biological samples using both GC-MS and GC-C-IRMS.

  • Sample Preparation and Protein Hydrolysis:

    • Collect biological samples (e.g., muscle biopsy, plasma).

    • For protein-bound leucine, hydrolyze the protein by adding 6 M HCl and heating at 110°C for 24 hours in a sealed, evacuated tube.

    • Neutralize the hydrolysate and dry it under a stream of nitrogen.

  • Derivatization:

    • To make the amino acids volatile for GC analysis, a two-step derivatization is often required.

    • Methoximation: To protect carbonyl groups, add a solution of methoxyamine hydrochloride in pyridine and incubate.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate to derivatize polar functional groups (-COOH, -OH, -NH).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the amino acid derivatives.

    • The eluent from the GC is introduced into the mass spectrometer.

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire data in either full scan mode to identify compounds or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of specific leucine fragments.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized leucine based on its retention time and mass spectrum.

    • Determine the relative abundances of the different mass isotopomers of a characteristic fragment ion to calculate the 13C enrichment and distribution.

  • Sample Preparation and Protein Hydrolysis:

    • Follow the same protein hydrolysis procedure as for the GC-MS protocol.

    • For samples with potential matrix interferences, an additional purification step using strong cation-exchange chromatography may be necessary.

  • Derivatization:

    • Derivatize the amino acids to make them amenable to GC separation. A common method is the formation of N-acetyl methyl esters (NACME).

    • Esterification: React the dried hydrolysate with acidified methanol.

    • Acetylation: Acetylate the amino groups using a mixture of acetic anhydride, triethylamine, and acetone.

  • GC-C-IRMS Analysis:

    • Inject the derivatized sample into the GC.

    • The separated leucine derivative eluting from the GC column is passed through a combustion reactor (typically a ceramic tube with copper oxide) heated to approximately 1000°C. This converts the organic compound into CO2 and N2 gas.

    • Water is removed from the gas stream using a Nafion dryer.

    • The purified CO2 gas is then introduced into the isotope ratio mass spectrometer.

  • Data Analysis:

    • The IRMS simultaneously measures the ion beams of 12CO2 (m/z 44), 13CO2 (m/z 45), and sometimes 12C16O18O (m/z 46) to correct for the 17O contribution to the m/z 45 signal.

    • The ratio of 13CO2 to 12CO2 is used to calculate the delta (δ) 13C value, which represents the 13C enrichment of the leucine sample relative to an international standard.

Conclusion

Both GC-MS and GC-C-IRMS are powerful techniques for the analysis of 13C-leucine in metabolic studies. The choice between them depends on the specific research question and available resources.

  • GC-MS is a versatile and widely accessible technique that provides valuable information on the positional distribution of 13C isotopes, which can be crucial for detailed metabolic flux analysis.

  • GC-C-IRMS offers unparalleled sensitivity and precision, making it the method of choice for studies involving low levels of 13C enrichment or when very small sample sizes are available. Its robustness and accuracy in determining bulk isotopic enrichment are significant advantages in many clinical and research applications.

For researchers and drug development professionals, a thorough understanding of the capabilities and limitations of each technique is essential for designing robust experiments and obtaining high-quality, reproducible data in the field of metabolic analysis.

References

The Gold Standard: Evaluating the Accuracy of L-Leucine-2-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of L-Leucine-2-13C against other common alternatives in mass spectrometry-based amino acid quantification, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) compounds are widely regarded as the "gold standard" for internal standards in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[1] this compound, a specific isotopologue of the essential amino acid L-Leucine, is frequently employed for this purpose. This guide delves into its performance characteristics and compares it with other commonly used internal standards.

Performance of Stable Isotope-Labeled Leucine

A comprehensive study validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 20 proteinogenic amino acids in mouse plasma utilized a mixture of uniformly ¹³C and ¹⁵N-labeled amino acids, including leucine, as internal standards.[2] The validation results for leucine, summarized in the table below, demonstrate the high level of accuracy and precision achievable with a stable isotope-labeled internal standard.

Validation ParameterPerformance MetricResult for Leucine
Linearity Correlation Coefficient (r²)>0.99
Linear Range12.5 - 625 µM
Sensitivity Lower Limit of Quantification (LLOQ)12.5 µM
Accuracy % Bias at LLOQ-5.6%
% Bias at Low QC (25 µM)3.2%
% Bias at Medium QC (125 µM)-1.5%
% Bias at High QC (500 µM)-0.8%
Precision % CV at LLOQ8.9%
% CV at Low QC4.5%
% CV at Medium QC2.1%
% CV at High QC1.8%
Recovery Mean Recovery102.3%
Matrix Effect Mean Matrix Effect98.7%

Data summarized from a study on amino acid quantification in mouse plasma.[2]

These results highlight the excellent linearity, sensitivity, accuracy, and precision obtained when using a stable isotope-labeled leucine as an internal standard. The near-complete recovery and minimal matrix effect further underscore its suitability for complex biological matrices.

Comparison with Alternative Internal Standards

While stable isotope-labeled standards like this compound are ideal, practical considerations such as cost and availability sometimes lead researchers to consider alternatives.[1] The most common alternatives for amino acid analysis are structurally similar, non-labeled compounds such as norleucine and norvaline.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) This compound, L-Leucine-¹³C₆,¹⁵N- Co-elutes with the analyte. - Identical chemical and physical properties. - Corrects for variations in sample preparation, chromatography, and ionization.- Higher cost. - Requires synthesis for each specific analyte.
Structurally Similar (Non-Isotopic) Norleucine, Norvaline- More cost-effective. - Commercially available.- Different chromatographic retention times. - May not perfectly mimic the ionization behavior of the analyte. - Cannot correct for variations in sample preparation as effectively as SIL standards.

A key drawback of using non-isotopic structural analogs is the potential for differential behavior during sample processing and analysis. For instance, a study comparing underivatized and derivatized methods for amino acid quantification in bovine plasma noted that while a derivatized method with SIL internal standards showed recovery rates for leucine between 90.4% and 113.7%, an underivatized method with a different internal standard approach had wider recovery variations for some amino acids.

Experimental Protocols

To ensure the accuracy and reliability of quantitative data, a thorough validation of the bioanalytical method is essential. The following is a generalized experimental protocol for the validation of an LC-MS/MS method for L-Leucine quantification, comparing this compound and a non-isotopic internal standard like norleucine. This protocol is based on the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".

Stock and Working Solution Preparation
  • Analyte and Internal Standards: Prepare individual stock solutions of L-Leucine, this compound, and norleucine in an appropriate solvent (e.g., 50% methanol).

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking blank matrix (e.g., plasma) with known concentrations of L-Leucine. Prepare at least four levels of QCs (LLOQ, low, mid, and high) from a separate stock solution.

Sample Preparation
  • To an aliquot of each sample (calibrator, QC, or unknown), add a fixed amount of the internal standard working solution (either this compound or norleucine).

  • Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Use a suitable column (e.g., HILIC or reversed-phase C18) to achieve chromatographic separation of L-Leucine from other matrix components. The gradient and mobile phase composition should be optimized for peak shape and resolution.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). Optimize the MRM transitions for L-Leucine, this compound, and norleucine.

Method Validation Parameters
  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interference at the retention times of the analyte and internal standards.

  • Linearity: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be ≥0.99.

  • Accuracy and Precision: Analyze at least five replicates of each QC level on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Recovery: Compare the peak area of the analyte from extracted samples to that of unextracted samples at three QC levels.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of internal standardization and a typical experimental workflow for method validation.

G Internal Standardization Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample Add_IS Add Known Amount of Internal Standard Sample->Add_IS Extraction Extraction / Cleanup Add_IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Area Measure Peak Areas of Analyte and Internal Standard LCMS->Peak_Area Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Area->Ratio Calibration Determine Concentration from Calibration Curve Ratio->Calibration Result Final Analyte Concentration Calibration->Result

Caption: Logical workflow of internal standardization in chromatography.

G Method Validation Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation Stocks Prepare Stock Solutions (Analyte & IS) Cal_QCs Prepare Calibration Standards & Quality Controls in Matrix Stocks->Cal_QCs Sample_Prep Sample Preparation (Protein Precipitation) Cal_QCs->Sample_Prep LCMS_Run LC-MS/MS Analysis Sample_Prep->LCMS_Run Selectivity Selectivity LCMS_Run->Selectivity Linearity Linearity LCMS_Run->Linearity Accuracy_Precision Accuracy & Precision LCMS_Run->Accuracy_Precision Recovery Recovery LCMS_Run->Recovery Matrix_Effect Matrix Effect LCMS_Run->Matrix_Effect Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Recovery->Validation_Report Matrix_Effect->Validation_Report

Caption: Experimental workflow for bioanalytical method validation.

Conclusion

The experimental data strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of L-Leucine in biological matrices. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process minimizes variability and leads to reliable results. While alternative non-isotopic internal standards like norleucine offer a more cost-effective option, they may not provide the same level of accuracy due to differences in physicochemical properties. For applications demanding the highest data quality, particularly in regulated environments such as drug development, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior choice.

References

Validating L-Leucine-2-13C Tracer Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of muscle protein synthesis is critical. L-Leucine-2-13C has emerged as a widely utilized tracer for these assessments. This guide provides a comprehensive comparison of this compound tracer methodologies against other common alternatives, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Introduction to this compound Tracers

Stable isotope tracers have revolutionized the study of metabolic processes in vivo. L-Leucine, an essential branched-chain amino acid, plays a crucial role in stimulating muscle protein synthesis. When labeled with the stable isotope Carbon-13 (¹³C) at the second carbon position (L-Leucine-2-¹³C), it allows for the precise tracking of leucine's metabolic fate, providing a quantitative measure of muscle protein synthesis rates. This method is predicated on the principle of isotope dilution mass spectrometry.

Experimental Methodology: The Primed, Continuous Infusion Protocol

A cornerstone of L-Leucine-2-¹³C tracer studies is the primed, continuous intravenous infusion technique. This method is designed to achieve and maintain a steady-state isotopic enrichment in the plasma and intracellular compartments, a critical prerequisite for accurate kinetic measurements.

A typical experimental workflow involves the following steps:

  • Baseline Sampling: Blood and muscle biopsy samples are collected before the infusion to determine background isotopic enrichment.

  • Priming Dose: A bolus injection of the L-Leucine-2-¹³C tracer is administered to rapidly raise the isotopic enrichment to the expected steady-state level.

  • Continuous Infusion: A constant infusion of the tracer is maintained for several hours.

  • Steady-State Sampling: Once isotopic steady state is achieved, typically after 1-2 hours, further blood and muscle biopsy samples are collected.

  • Sample Analysis: Isotopic enrichment in plasma and muscle tissue is determined using mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

G cluster_protocol Experimental Protocol Workflow A Baseline Sampling (Blood & Muscle Biopsy) B Priming Dose Administration (this compound Bolus) A->B C Continuous Infusion (this compound) B->C D Achieve Isotopic Steady State C->D E Steady-State Sampling (Blood & Muscle Biopsies) D->E F Sample Processing (Derivatization) E->F G Mass Spectrometry Analysis (GC-MS or IRMS) F->G H Data Analysis (Calculate Protein Synthesis Rates) G->H

A simplified workflow for a typical this compound tracer experiment.

Leucine's Role in Signaling for Protein Synthesis

Leucine not only serves as a building block for new proteins but also acts as a key signaling molecule that activates the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The activation of mTORC1 is a critical step in initiating the translation of messenger RNA (mRNA) into protein, thereby stimulating muscle protein synthesis.

Leucine This compound mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates (inactivates) Translation mRNA Translation Initiation S6K1->Translation eIF4E->Translation inhibits MPS Muscle Protein Synthesis Translation->MPS

This compound activates the mTORC1 signaling pathway to promote muscle protein synthesis.

Comparison with Alternative Tracer Methods

While L-Leucine-2-¹³C is a robust tracer, other stable isotope-labeled amino acids are also employed to measure muscle protein synthesis. The choice of tracer can influence the experimental outcomes and logistical requirements.

TracerPrinciple of MeasurementAdvantagesDisadvantages
L-Leucine-2-¹³C Measures the incorporation of labeled leucine into newly synthesized proteins.Leucine is a potent stimulator of muscle protein synthesis, providing a physiologically relevant measure. The use of ¹³C is safe and non-radioactive.Requires mass spectrometry for analysis. The intracellular enrichment may differ from plasma enrichment, necessitating muscle biopsies for the most accurate measurements.
L-[ring-²H₅]Phenylalanine Measures the incorporation of deuterated phenylalanine into new proteins.Phenylalanine is not oxidized in muscle, simplifying the kinetic modeling. It is a widely used and well-validated tracer.Deuterium labeling can sometimes have isotopic effects. Like leucine tracers, it requires mass spectrometry and ideally muscle biopsies.
L-[¹⁵N]Phenylalanine Measures the incorporation of nitrogen-15 labeled phenylalanine.Provides a complementary measure to carbon-labeled tracers. Can be used in conjunction with ¹³C-labeled tracers for dual-isotope studies.The analysis of ¹⁵N can be more technically challenging than ¹³C.
¹⁵N-glycine Measures whole-body protein turnover by tracking the incorporation and excretion of ¹⁵N.A non-invasive method that does not require intravenous infusions or muscle biopsies.Provides a measure of whole-body protein turnover, which may not accurately reflect changes specifically in muscle protein synthesis.

Quantitative Data Comparison

The following table summarizes representative data from studies comparing different tracer methodologies for measuring muscle protein synthesis. Rates are typically expressed as fractional synthetic rate (FSR), which is the percentage of the muscle protein pool synthesized per unit of time.

StudyTracer(s)ConditionMuscle Protein FSR (%/hour)Key Findings
Smith et al. (2009)L-[ring-²H₅]Phenylalanine vs. L-[¹³C₆]LeucinePost-absorptivePhe: 0.058 ± 0.004Leu: 0.062 ± 0.005Leucine and phenylalanine tracers provide comparable estimates of muscle protein synthesis at rest.
Cuthbertson et al. (2005)L-[¹³C₆]LeucineRest vs. Post-exerciseRest: 0.048 ± 0.006Post-exercise: 0.081 ± 0.009L-Leucine tracer effectively demonstrates the anabolic effect of exercise on muscle protein synthesis.
Volpi et al. (1999)L-[ring-²H₅]Phenylalanine and L-[1-¹³C]LeucineAmino acid infusionPhe: ↑ from 29 to 38 nmol/100g/minLeu: ↑ from 70 to 87 nmol/100g/minBoth tracers show an increase in protein synthesis with amino acid infusion, though the absolute rates differ due to the different metabolic fates of the amino acids.[1]

Detailed Experimental Protocol: Primed, Continuous Infusion of L-Leucine-2-¹³C

Objective: To measure the fractional synthetic rate (FSR) of muscle protein.

Materials:

  • Sterile L-Leucine-2-¹³C tracer solution

  • Sterile saline solution

  • Infusion pump

  • Catheters for intravenous access

  • Blood collection tubes

  • Muscle biopsy needles

  • Liquid nitrogen for sample preservation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Subject Preparation: Subjects should be in a post-absorptive state (overnight fast). Antecubital venous catheters are placed in each arm, one for tracer infusion and one for blood sampling.

  • Baseline Sampling: A baseline blood sample is drawn. A muscle biopsy is obtained from the vastus lateralis under local anesthesia.

  • Priming Dose: A priming dose of L-Leucine-2-¹³C (e.g., 1 mg/kg) is administered intravenously to rapidly achieve isotopic steady state.

  • Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-Leucine-2-¹³C (e.g., 1 mg/kg/hour) is initiated and maintained for the duration of the study (e.g., 4 hours).

  • Blood Sampling: Arterialized venous blood samples are collected at regular intervals (e.g., every 30 minutes) to monitor plasma isotopic enrichment and confirm steady state.

  • Muscle Biopsy: At the end of the infusion period, a second muscle biopsy is taken from the same leg through a separate incision.

  • Sample Handling: Blood samples are centrifuged to separate plasma, which is then stored at -80°C. Muscle biopsy samples are immediately frozen in liquid nitrogen and stored at -80°C.

  • Sample Analysis:

    • Plasma samples are deproteinized, and the supernatant is derivatized for GC-MS analysis to determine the enrichment of L-Leucine-2-¹³C and its ketoacid, α-ketoisocaproate (KIC). The enrichment of KIC in plasma is often used as a surrogate for intracellular leucine enrichment.[2]

    • Muscle tissue is homogenized, and proteins are hydrolyzed into their constituent amino acids. The enrichment of L-Leucine-2-¹³C in the protein hydrolysate and in the intracellular free amino acid pool is determined by GC-MS.

  • Calculation of FSR: The fractional synthetic rate is calculated using the following formula:

    FSR (%/hour) = (E_p2 - E_p1) / (E_precursor * t) * 100

    Where:

    • E_p1 and E_p2 are the enrichments of L-Leucine-2-¹³C in muscle protein at the first and second biopsies, respectively.

    • E_precursor is the average enrichment of the precursor pool (plasma KIC or intracellular free leucine) during the infusion period.

    • t is the time in hours between the two biopsies.

Conclusion

The L-Leucine-2-¹³C tracer method, particularly when implemented with a primed, continuous infusion protocol, offers a reliable and sensitive means of quantifying muscle protein synthesis. While alternative tracers like labeled phenylalanine provide valid estimates, leucine's dual role as a substrate and a signaling molecule makes it a particularly relevant choice for studies focused on the mechanisms of muscle anabolism. The selection of the most appropriate tracer will depend on the specific research question, the available analytical instrumentation, and the desired balance between methodological complexity and the physiological relevance of the data. This guide provides the foundational knowledge for researchers to make informed decisions in the design and validation of their metabolic tracer studies.

References

A Researcher's Guide: L-Leucine-2-13C versus [1,2-13C2]leucine for Unraveling Metabolic Fates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is paramount for the precise elucidation of metabolic pathways. This guide provides an objective comparison of two stable isotope-labeled leucine tracers, L-Leucine-2-13C and [1,2-13C2]leucine, offering insights into their distinct applications, supported by experimental data and detailed methodologies.

The fundamental difference between these two tracers lies in the position and number of their heavy carbon isotopes. This compound is singly labeled at the second carbon position, while [1,2-13C2]leucine is doubly labeled at both the first and second carbons. This seemingly subtle distinction has profound implications for the types of metabolic studies each is best suited for, influencing the traceability of the carbon backbone through various metabolic pathways.

Quantitative Performance: A Comparative Overview

The selection of a tracer often depends on the specific metabolic parameters being investigated. The following table summarizes quantitative data derived from studies comparing the metabolic fate of leucine labeled at the C1 and C2 positions.

ParameterL-Leucine-1-13C*[1,2-13C2]leucineKey Insights
Leucine Appearance Rate (μmol·kg⁻¹·h⁻¹) 92.1 ± 3.1[1]89.2 ± 3.2[1]No significant difference when using plasma leucine enrichment, indicating both tracers are comparable for measuring whole-body protein breakdown.[1]
Fraction of Infused Leucine Oxidized (fox) 19 ± 1%[1]14 ± 1%[1]A significantly lower fraction of the doubly labeled tracer is oxidized, reflecting the differential metabolic fates of the C1 and C2 carbons.
Recovery of 2-¹³C label in breath CO₂ (relative to 1-¹³C) N/A58 ± 6%A substantial portion of the C2 label is retained in the body, likely through incorporation into other compounds via TCA cycle exchange reactions.
Precision of Leucine Turnover Measurement ~2% relative uncertaintyData not explicitly available in the same format.The primed, continuous infusion of [1-¹³C]leucine allows for highly precise measurements of leucine turnover.

Note: Data for L-Leucine-1-13C is presented as a proxy for this compound due to the extensive use and direct comparative studies of the former with the doubly labeled tracer. The metabolic fate of the C2 carbon is the primary differentiator.

Delving into Metabolic Fates: Key Differences

The differential labeling of this compound and [1,2-13C2]leucine dictates the metabolic pathways that can be effectively traced.

This compound (and its counterpart [1-13C]leucine): The carbon at the first position (C1) of leucine is lost as CO₂ during the decarboxylation of its keto-acid, α-ketoisocaproate (KIC). This makes [1-¹³C]leucine an excellent tracer for studying leucine oxidation rates. By measuring the appearance of ¹³CO₂ in expired breath, researchers can quantify the rate at which leucine is being catabolized for energy. This tracer is also widely used to measure whole-body protein synthesis and breakdown.

[1,2-13C2]leucine: This doubly labeled tracer offers a more comprehensive view of leucine's metabolic journey. The C1 is lost as CO₂ upon KIC decarboxylation, similar to the singly labeled tracer. However, the C2 carbon proceeds through several more metabolic steps before entering the Tricarboxylic Acid (TCA) cycle as part of acetyl-CoA. This unique feature allows researchers to trace the entry and flux of leucine-derived carbons through the central energy-producing pathway of the cell. A significant portion of the C2 label is not immediately oxidized to CO₂ but is retained within the body, incorporated into other molecules through the extensive exchange reactions of the TCA cycle. This makes [1,2-¹³C₂]leucine a powerful tool for metabolic flux analysis (MFA), providing insights into the activity of the TCA cycle and related biosynthetic pathways.

Experimental Protocols: A Methodological Framework

The successful application of these tracers hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.

Protocol 1: Measurement of Leucine Turnover and Oxidation using Primed, Continuous Infusion of L-[1-13C]leucine

This protocol is a widely accepted method for determining whole-body leucine kinetics.

1. Subject Preparation:

  • Subjects are typically studied in a post-absorptive state (after an overnight fast).
  • A baseline blood sample and expired air sample are collected to determine background ¹³C enrichment.

2. Tracer Infusion:

  • A priming dose of NaH¹³CO₃ is administered to prime the bicarbonate pool, followed by a priming dose of L-[1-¹³C]leucine.
  • A continuous intravenous infusion of L-[1-¹³C]leucine is then initiated and maintained for several hours to achieve isotopic steady state in plasma.

3. Sample Collection:

  • Blood samples are collected at regular intervals throughout the infusion period.
  • Expired air samples are also collected periodically.

4. Sample Analysis:

  • Plasma is separated from blood samples and stored frozen.
  • The ¹³C enrichment of plasma leucine and its keto-acid, α-ketoisocaproate (KIC), is determined using gas chromatography-mass spectrometry (GC-MS).
  • The ¹³C enrichment of expired CO₂ is measured using isotope ratio mass spectrometry (IRMS).

5. Calculations:

  • Leucine flux (turnover) is calculated from the dilution of the infused tracer in the plasma at isotopic steady state.
  • Leucine oxidation is calculated from the rate of ¹³CO₂ expiration, corrected for the recovery of ¹³C from the bicarbonate pool.
  • The rate of leucine incorporation into protein (an index of protein synthesis) is calculated as the difference between leucine flux and oxidation.

Protocol 2: 13C-Metabolic Flux Analysis (MFA) using [1,2-13C2]leucine

This protocol outlines the general steps for using a doubly labeled tracer to investigate intracellular metabolic fluxes.

1. Cell Culture and Labeling:

  • Cells are cultured in a defined medium containing [1,2-¹³C₂]leucine as the tracer substrate.
  • The labeling experiment is continued until an isotopic steady state is reached in the intracellular metabolites. This typically requires a duration that allows for several cell doublings.

2. Metabolite Extraction:

  • The metabolism is rapidly quenched to halt enzymatic activity.
  • Intracellular metabolites are extracted from the cells using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Isotopic Labeling Measurement:

  • The extracted metabolites are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites, particularly intermediates of the TCA cycle and amino acids derived from them.

4. Flux Estimation:

  • The measured MIDs, along with other measured rates (e.g., nutrient uptake and secretion rates), are used as inputs for a computational model of cellular metabolism.
  • Software packages are used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.

5. Statistical Analysis:

  • A goodness-of-fit analysis is performed to ensure the model accurately describes the data.
  • Confidence intervals are calculated for the estimated fluxes to assess the precision of the results.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic fates of the labeled carbons from both tracers and the general workflow for their application.

Leucine_Metabolism cluster_Leucine Leucine Metabolism cluster_Oxidation Oxidation Pathway cluster_TCA TCA Cycle Integration Leucine Leucine (¹³C at C2 or C1 & C2) KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination CO2_1 ¹³CO₂ (from C1) KIC->CO2_1 Decarboxylation AcetylCoA Acetyl-CoA (¹³C from C2) KIC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Other_Compounds Incorporation into other compounds TCA_Cycle->Other_Compounds CO2_2 ¹³CO₂ (from C2) TCA_Cycle->CO2_2

Caption: Metabolic fate of labeled carbons from leucine tracers.

Experimental_Workflow cluster_Leucine_2_13C L-Leucine-2-¹³C (or 1-¹³C) cluster_Leucine_1_2_13C2 [1,2-¹³C₂]leucine Infusion Primed, Continuous Infusion Sampling Blood & Breath Sampling Infusion->Sampling Analysis_1 GC-MS & IRMS Analysis Sampling->Analysis_1 Calculation_1 Calculate Leucine Turnover, Oxidation & Protein Synthesis Analysis_1->Calculation_1 Cell_Culture Cell Culture with Labeled Leucine Extraction Metabolite Extraction Cell_Culture->Extraction Analysis_2 GC-MS / LC-MS Analysis (MIDs) Extraction->Analysis_2 Calculation_2 Metabolic Flux Analysis (MFA) Analysis_2->Calculation_2

Caption: General experimental workflows for each tracer.

Conclusion: Selecting the Right Tool for the Job

Both this compound and [1,2-13C2]leucine are invaluable tools for metabolic research. The choice between them is dictated by the specific research question.

  • For quantifying whole-body protein turnover, synthesis, and leucine oxidation, L-Leucine-1-13C (as a well-studied proxy for the singly labeled tracer) is a robust and precise choice. Its straightforward metabolic fate leading to the release of the C1 label as CO₂ allows for clear interpretation of these key metabolic parameters.

  • For in-depth investigations of intracellular metabolism, particularly the flux through the TCA cycle and related biosynthetic pathways, [1,2-13C2]leucine is the superior tracer. The retention and redistribution of the C2 label provide a wealth of information for metabolic flux analysis, offering a more granular view of cellular energy metabolism.

Researchers should carefully consider their experimental goals and the specific metabolic pathways of interest to select the most appropriate isotopically labeled leucine tracer for their studies. This informed decision will ultimately lead to more accurate and insightful data, advancing our understanding of metabolic regulation in health and disease.

References

A Comparative Guide to the Reliability of L-Leucine-2-¹³C in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Leucine-2-¹³C's performance against other common leucine isotopic tracers for studying protein metabolism. The reliability of a stable isotope tracer is paramount for accurately determining metabolic kinetics in various biological matrices, including plasma, tissues, and cell cultures. This document outlines the metabolic fate of different ¹³C-labeled leucine tracers, presents supporting experimental data, and provides detailed methodologies to aid researchers in selecting the most appropriate tracer for their experimental goals.

Comparison of Common L-Leucine ¹³C Tracers

The position of the ¹³C label on the leucine molecule dictates its metabolic fate and, consequently, the specific metabolic pathways that can be reliably investigated. The most common tracers are labeled at the first or second carbon position.

TracerPosition of LabelPrimary Metabolic Fate of the ¹³C LabelAdvantagesDisadvantages & LimitationsCommon Applications
L-[1-¹³C]leucine Carboxyl carbon (C1)Rapidly released as ¹³CO₂ during the decarboxylation of α-ketoisocaproate (KIC), the first irreversible step in leucine oxidation.[1]Excellent for measuring whole-body leucine oxidation rates due to the near-complete recovery of the label in breath CO₂.[1] Widely validated for determining rates of leucine turnover and incorporation into protein.[2][3]Provides limited information about the subsequent metabolism of the leucine carbon skeleton within the tricarboxylic acid (TCA) cycle.Whole-body protein turnover, leucine oxidation studies, muscle protein synthesis measurements.[2]
L-Leucine-2-¹³C Alpha-carbon (C2)After transamination to KIC and decarboxylation (loss of C1), the 2-¹³C label enters the TCA cycle as [1-¹³C]acetyl-CoA.Allows for the study of the TCA cycle and the transfer of the carbon skeleton to other metabolic compounds.A significant portion of the 2-¹³C label is retained within the body and not released as CO₂, complicating direct oxidation measurements. Recovery in breath is incomplete compared to the C1 label.Metabolic flux analysis (MFA), studies of TCA cycle kinetics, investigating the fate of the leucine carbon skeleton beyond simple oxidation.
L-[1,2-¹³C₂]leucine Both C1 and C2Combines the features of both C1 and C2 tracers. The ¹³CO₂ from the C1 position is used to measure oxidation, while the fate of the C2 label can be tracked separately.Allows for simultaneous measurement of leucine oxidation and its entry into the TCA cycle.More complex data analysis is required to distinguish the fates of the two labels. A significant portion of the 2-¹³C label is still retained.Detailed studies of leucine's metabolic fate, comparing oxidation with TCA cycle entry.

Quantitative Data Presentation

Experimental data highlights the differential recovery of ¹³C from tracers labeled at the C1 versus the C2 position. A study directly comparing [1-¹³C]leucine and [1,2-¹³C₂]leucine in healthy humans provides key insights into their reliability for specific measurements.

Table 1: Comparison of Leucine Kinetics Measured by Different ¹³C Tracers

Parameter[1-¹³C]leucine[1,2-¹³C₂]leucineSignificanceInterpretation
Leucine Appearance (Ra) using plasma leucine enrichment (µmol·kg⁻¹·h⁻¹) 92.1 ± 3.189.2 ± 3.2Not SignificantBoth tracers provide similar and reliable estimates of whole-body protein breakdown when using plasma leucine enrichment.
Leucine Appearance (Ra) using plasma KIC enrichment (µmol·kg⁻¹·h⁻¹) 118.0 ± 4.1114.4 ± 4.5P = 0.048A small but statistically significant difference exists when using KIC as the surrogate for intracellular enrichment, though the practical impact is minor.
Fraction of Infused Leucine Oxidized (fₒₓ) 19% ± 1%14% ± 1%SignificantThe fraction of oxidized tracer is significantly lower for the C2-labeled leucine, as a large portion of the label is retained in the body.
Recovery of ²-¹³C Label in Breath CO₂ (relative to ¹-¹³C) N/A58% ± 6%N/AOnly about 58% of the C2 label that is oxidized is recovered in breath, with the remaining 42% retained in TCA cycle intermediates and other compounds.

Data presented as mean ± SE. Data sourced from a study in 11 healthy human subjects.

Experimental Protocols

The following is a generalized protocol for a primed, continuous infusion study to measure whole-body leucine kinetics in humans, based on established methodologies.

1. Subject Preparation:

  • Subjects fast overnight (8-10 hours) prior to the infusion study.

  • An intravenous catheter is placed in one arm for tracer infusion and another in the contralateral hand or wrist, which is heated to obtain arterialized venous blood samples.

2. Tracer Preparation and Infusion:

  • Sterile solutions of L-[1-¹³C]leucine or other desired tracers are prepared in a saline solution.

  • A priming dose of the tracer (e.g., L-[1-¹³C]leucine) and NaH¹³CO₃ (to prime the bicarbonate pool) is administered to rapidly achieve an isotopic steady state.

  • Immediately following the prime, a continuous infusion of the tracer is maintained at a precise rate for the duration of the study (typically 3-4 hours).

3. Sample Collection:

  • Blood: Baseline blood samples are collected before the infusion starts. Subsequent samples are collected at regular intervals (e.g., every 30 minutes) once the isotopic steady state is expected, typically during the last hour of the infusion. Plasma is separated by centrifugation and stored at -80°C.

  • Breath: Baseline breath samples are collected. During the steady-state period, subjects breathe into a collection bag, and the CO₂ is trapped in a sodium hydroxide solution or collected in evacuated tubes for ¹³CO₂ enrichment analysis.

  • Tissue (Optional): For studies of muscle protein synthesis, muscle biopsies may be taken from a site such as the quadriceps femoris before and at the end of the infusion period.

4. Sample Preparation and Analysis:

  • Plasma: Plasma proteins are precipitated (e.g., with sulfosalicylic acid). The supernatant is used for analysis of free amino acid and keto acid enrichment.

  • Tissue: Muscle tissue is homogenized, and proteins are hydrolyzed to constituent amino acids.

  • Derivatization: Amino acids and keto acids are chemically derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Mass Spectrometry: The isotopic enrichment of leucine and its ketoacid (KIC) in plasma, and leucine in muscle protein, is determined using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Breath ¹³CO₂ enrichment is measured using an Isotope Ratio Mass Spectrometer (IRMS).

5. Calculations:

  • Leucine flux (rate of appearance), oxidation, and incorporation into protein are calculated using steady-state equations.

  • Plasma KIC enrichment is often used as a surrogate for the true precursor for protein synthesis, intracellular leucine enrichment.

Visualizations

Metabolic Pathway of Leucine Oxidation

LeucineMetabolism Leucine L-Leucine (¹³C at C1 or C2) Protein Body Protein Leucine->Protein Protein Synthesis KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination Protein->Leucine Protein Breakdown Decarboxylation Irreversible Decarboxylation KIC->Decarboxylation CO2_1 ¹³CO₂ (from C1) Decarboxylation->CO2_1 C1 Released AcetylCoA Acetyl-CoA (¹³C from C2) Decarboxylation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Enters Cycle CO2_2 ¹³CO₂ (from C2) TCA->CO2_2 C2 Released BodyPools Other Body Carbon Pools TCA->BodyPools Label Retention/ Exchange TracerWorkflow Start Subject Preparation (Fasting, IV lines) Prime Priming Dose (Tracer + Bicarbonate) Start->Prime Infusion Continuous Tracer Infusion (e.g., L-Leucine-2-¹³C) Prime->Infusion Sampling Steady-State Sampling Infusion->Sampling Blood Blood Samples Sampling->Blood Breath Breath Samples Sampling->Breath Biopsy Tissue Biopsy (Optional) Sampling->Biopsy Processing Sample Preparation (Derivatization, Hydrolysis) Blood->Processing Breath->Processing Biopsy->Processing Analysis Mass Spectrometry (GC-MS, LC-MS/MS, IRMS) Processing->Analysis Data Data Analysis (Calculate Flux, Oxidation, etc.) Analysis->Data End Results & Interpretation Data->End

References

A Researcher's Guide to L-Leucine-2-13C Quantification: A Comparative Analysis of Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on metabolic studies utilizing L-Leucine-2-13C, the choice of an analytical platform is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the three primary analytical platforms for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable technique for your research needs.

L-Leucine, an essential branched-chain amino acid (BCAA), plays a pivotal role in muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The stable isotope-labeled variant, this compound, serves as a powerful tracer to elucidate metabolic pathways and quantify protein turnover in vivo.[4] The accurate and precise measurement of this compound enrichment is therefore paramount for robust experimental outcomes.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for this compound quantification hinges on a careful consideration of various performance metrics. While LC-MS/MS is often favored for its high sensitivity and specificity, GC-MS provides excellent chromatographic resolution, and NMR offers non-destructive analysis and structural information. A summary of their key quantitative performance characteristics is presented below.

FeatureLC-MS/MSGC-MSNMR Spectroscopy
Sensitivity High (picomolar to nanomolar)High (nanogram to picogram)[5]Low (micromolar to millimolar)
Specificity Very High (with MS/MS)HighModerate
Linearity Excellent (typically >0.99)Excellent (typically >0.99)Good
Accuracy HighHighGood
Precision (%RSD) <15%<15%<10%
Sample Throughput HighModerateLow
Derivatization Required NoYesNo
Structural Information Limited (fragmentation pattern)Limited (fragmentation pattern)High (detailed molecular structure)
Instrumentation Cost HighModerate to HighVery High

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for each platform.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This method is highly sensitive and specific, making it suitable for samples with low concentrations of the analyte.

1. Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a 30% sulfosalicylic acid solution to the plasma sample (e.g., 5 µL of acid to 50 µL of plasma).

  • Vortex the mixture and centrifuge at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube.

  • Dilute the supernatant with an appropriate mobile phase B (e.g., acetonitrile:water (90:10) with 0.5% formic acid and 1 mM ammonium formate) and add an internal standard.

2. Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Raptor Polar X, is often used for the separation of polar compounds like amino acids.

  • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: Aqueous solution with an additive like ammonium formate and/or formic acid.

    • Mobile Phase B: Acetonitrile with a small percentage of water and an additive.

  • Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion (this compound) to a specific product ion.

  • Instrumentation: A triple quadrupole mass spectrometer is typically used for MRM analysis.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS offers high chromatographic resolution but requires derivatization to make the amino acids volatile.

1. Sample Preparation and Derivatization:

  • Hydrolysis (for protein-bound leucine): Perform acid hydrolysis to liberate individual amino acids from protein samples using 6 M hydrochloric acid at 150°C for 70 minutes.

  • Derivatization: A two-step derivatization is common:

    • Esterification: React the amino acid with an acidified alcohol (e.g., 1.85 M acidified methanol at 100°C for 1 hour) to convert the carboxylic acid group to an ester.

    • Acylation: Acetylate the amino group with a reagent like acetic anhydride in the presence of trimethylamine and acetone (10 minutes at 60°C).

  • Extraction: Extract the derivatized amino acids into an organic solvent like ethyl acetate.

2. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injector: Splitless injection is common for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) is standard.

  • Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized this compound.

NMR (Nuclear Magnetic Resonance) Spectroscopy

NMR provides detailed structural information and is non-destructive, but it has lower sensitivity compared to mass spectrometry-based methods.

1. Sample Preparation:

  • Dissolve the sample (e.g., lyophilized extract) in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer is required for better resolution and sensitivity.

  • Experiment: A 1D ¹³C NMR spectrum is the primary experiment for direct detection of the ¹³C-labeled carbon. Proton (¹H) NMR can also be used to indirectly detect the ¹³C label through its coupling to adjacent protons.

  • Parameters: Key parameters include the number of scans (which will be high to achieve adequate signal-to-noise), relaxation delay, and acquisition time.

3. Data Analysis:

  • The concentration of this compound is determined by integrating the area of the specific ¹³C peak corresponding to the labeled carbon (C2).

  • Quantification is typically performed relative to an internal standard with a known concentration.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the L-leucine-activated mTOR signaling pathway, a general experimental workflow for this compound quantification, and a decision-making guide for platform selection.

mTOR_Signaling_Pathway Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes (by releasing eIF4E) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activates the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Analysis Sample_Collection Biological Sample Collection Extraction Metabolite Extraction Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MSMS LC-MS/MS Extraction->LC_MSMS NMR NMR Extraction->NMR GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition Quantification Quantification of This compound Data_Acquisition->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized experimental workflow for the quantification of this compound in biological samples.

Platform_Selection Start Start: Select Platform Sensitivity High Sensitivity Required? Start->Sensitivity Throughput High Sample Throughput? Sensitivity->Throughput Yes Structural Structural Info Needed? Sensitivity->Structural No LC_MSMS LC-MS/MS Throughput->LC_MSMS Yes GC_MS GC-MS Throughput->GC_MS No Structural->GC_MS No NMR NMR Structural->NMR Yes

Caption: A decision-making diagram to guide the selection of an analytical platform for this compound analysis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Leucine-2-13C
Reactant of Route 2
L-Leucine-2-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.